molecular formula C10H22 B1607198 3,4,5-Trimethylheptane CAS No. 20278-89-1

3,4,5-Trimethylheptane

Cat. No.: B1607198
CAS No.: 20278-89-1
M. Wt: 142.28 g/mol
InChI Key: LJIIBBYARMPSMT-UHFFFAOYSA-N
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Description

3,4,5-Trimethylheptane is a useful research compound. Its molecular formula is C10H22 and its molecular weight is 142.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-trimethylheptane
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InChI

InChI=1S/C10H22/c1-6-8(3)10(5)9(4)7-2/h8-10H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIIBBYARMPSMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40871312
Record name Heptane, 3,4,5-trimethyl-
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Molecular Weight

142.28 g/mol
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CAS No.

20278-89-1
Record name 3,4,5-Trimethylheptane
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Record name Heptane, 3,4,5-trimethyl-
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Record name Heptane, 3,4,5-trimethyl-
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Record name Heptane, 3,4,5-trimethyl-
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Record name 3,4,5-Trimethylheptane
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Foundational & Exploratory

3,4,5-trimethylheptane chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,4,5-Trimethylheptane: Structure, Properties, and Analysis

Introduction

This compound is a branched-chain alkane, a saturated hydrocarbon with the chemical formula C₁₀H₂₂.[1][2] Its structure consists of a seven-carbon heptane (B126788) backbone with three methyl group substituents located at the third, fourth, and fifth carbon atoms.[2][3] As a member of the highly branched alkane family, this compound is of significant interest in organic chemistry for studying fundamental concepts such as stereochemistry and conformational analysis.[3] Its well-defined structure and properties also make it a useful reference compound in analytical techniques like gas chromatography and mass spectrometry.[2] Furthermore, it serves as a component in specialty chemicals and high-octane fuels.[2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and common experimental methodologies for its synthesis and analysis.

Chemical Structure and Identification

The molecular structure of this compound is characterized by its heptane chain and three methyl branches. A critical feature of this molecule is the presence of three chiral centers at carbons 3, 4, and 5.[3] This chirality gives rise to multiple stereoisomers, including two achiral meso compounds and a chiral dl-pair of enantiomers.[3] The complexity of these spatial arrangements makes this compound an excellent model compound for advanced stereochemical investigation and the development of enantioselective synthetic methods.[3]

Key identifiers for this compound are summarized below:

  • IUPAC Name : this compound[1][4]

  • CAS Registry Number : 20278-89-1[1][3][4]

  • Molecular Formula : C₁₀H₂₂[1][2][4][5]

  • SMILES : CCC(C)C(C)C(C)CC[1][5][6]

  • InChI Key : LJIIBBYARMPSMT-UHFFFAOYSA-N[1][3][4][5]

Caption: 2D chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are documented across various chemical databases. These quantitative data are crucial for its application in research and industry.

Data Summary

The key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
Identifiers
Molecular FormulaC₁₀H₂₂[1][2][4][5]
Molecular Weight142.28 g/mol [1][3][5][7]
Exact Mass142.172150 Da[1][7]
CAS Number20278-89-1[1][3][4]
Physical Properties
AppearanceColorless liquid[2][5]
Boiling Point162.2 - 164 °C[2][6][8]
Melting Point-53.99 °C[2][9]
Density~0.75 g/cm³[2][8]
Flash Point44.1 ± 11.7 °C[2][8]
Refractive Index~1.41 - 1.42[2][8]
Vapor Pressure2.9 ± 0.1 mmHg at 25°C[8]
Enthalpy of Vaporization47.3 kJ/mol[10]
Chromatographic Data
Kovats Retention Index945 - 947 (Standard non-polar column)[1][11]
Computational Data
XLogP34.8 - 5.52[1][2][7][8]
Spectroscopic Data

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the detailed structural and stereochemical elucidation of this compound.[3] Techniques such as 2D Correlated Spectroscopy (COSY) are used to identify proton-proton couplings and unravel its complex spectrum.[3] In mass spectrometry, the compound exhibits a fragmentation pattern with prominent peaks at m/z values of 43, 57, and 85, which helps in identifying its branched structure.[3]

Experimental Protocols: Synthesis and Analysis

Conceptual Synthesis Protocol: Friedel-Crafts Alkylation

A common approach for synthesizing branched alkanes like this compound is through Friedel-Crafts alkylation.[2][3] This method involves the electrophilic substitution reaction where an alkyl halide (e.g., methyl chloride) reacts with an alkane backbone (heptane) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3] The reaction proceeds via the formation of a carbocation that attacks the alkane chain.[3]

cluster_reactants Reactants cluster_catalyst Catalyst Heptane Heptane ReactionVessel Reaction Vessel (Friedel-Crafts Alkylation) Heptane->ReactionVessel MethylChloride Methyl Chloride MethylChloride->ReactionVessel Catalyst AlCl₃ (Lewis Acid) Catalyst->ReactionVessel Workup Aqueous Workup & Purification ReactionVessel->Workup Reaction Product This compound Workup->Product Isolation Sample Sample Injection GC Gas Chromatography (Separation) Sample->GC Volatilization MS Mass Spectrometry (Detection & Fragmentation) GC->MS Elution Data Data Analysis (Library Matching) MS->Data Mass Spectrum Result Compound Identification Data->Result

References

Synthesis of 3,4,5-Trimethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic methodologies for obtaining 3,4,5-trimethylheptane, a branched alkane with applications as a reference compound in gas chromatography and mass spectrometry.[1] The synthesis involves a multi-step process commencing with a Grignard reaction, followed by dehydration and catalytic hydrogenation. This document provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols and characterization data.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a three-step process starting from a ketone precursor. The overall transformation is depicted below:

Synthesis_Pathway 3,4-Dimethylhexan-2-one 3,4-Dimethylhexan-2-one 3,4,5-Trimethylheptan-4-ol 3,4,5-Trimethylheptan-4-ol 3,4-Dimethylhexan-2-one->3,4,5-Trimethylheptan-4-ol 1. Ethylmagnesium Bromide 2. H3O+ workup 3,4,5-Trimethylheptene (mixture) 3,4,5-Trimethylheptene (mixture) 3,4,5-Trimethylheptan-4-ol->3,4,5-Trimethylheptene (mixture) Dehydration (e.g., H2SO4, heat) This compound This compound 3,4,5-Trimethylheptene (mixture)->this compound Catalytic Hydrogenation (H2, Pt/C)

Caption: Overall synthetic scheme for this compound.

The synthesis commences with the Grignard reaction of 3,4-dimethylhexan-2-one with ethylmagnesium bromide to yield the tertiary alcohol, 3,4,5-trimethylheptan-4-ol.[2] Subsequent acid-catalyzed dehydration of this alcohol produces a mixture of isomeric alkenes, collectively referred to as 3,4,5-trimethylheptene. The final step involves the catalytic hydrogenation of the alkene mixture to afford the saturated alkane, this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 3,4,5-Trimethylheptan-4-ol via Grignard Reaction

This procedure outlines the synthesis of the intermediate alcohol, 3,4,5-trimethylheptan-4-ol, through the reaction of 3,4-dimethylhexan-2-one with ethylmagnesium bromide.

Grignard_Reaction_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Ketone 3,4-Dimethylhexan-2-one in dry ether Addition Slow addition of ketone to Grignard at 0°C Ketone->Addition Grignard Ethylmagnesium Bromide in dry ether Grignard->Addition Reflux Reflux the reaction mixture Addition->Reflux Quench Quench with saturated NH4Cl (aq) Reflux->Quench Extract Extract with diethyl ether Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over anhydrous Na2SO4 Wash->Dry Evaporation Solvent evaporation Dry->Evaporation Distillation Vacuum distillation Evaporation->Distillation Hydrogenation_Workflow Alkene 3,4,5-Trimethylheptene mixture in ethanol Reaction Hydrogenation under H2 atmosphere Alkene->Reaction Catalyst Palladium on Carbon (Pt/C) Catalyst->Reaction Filtration Filter to remove catalyst Reaction->Filtration Evaporation Solvent evaporation Filtration->Evaporation Purification Fractional distillation Evaporation->Purification

References

An In-depth Technical Guide to the Physicochemical Properties of 3,4,5-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4,5-trimethylheptane is a branched-chain alkane with the molecular formula C10H22.[1] It is a saturated hydrocarbon consisting of a seven-carbon heptane (B126788) backbone with three methyl group substituents at the third, fourth, and fifth carbon atoms.[2] As a member of the alkane family, it is a colorless liquid at room temperature, insoluble in water but soluble in organic solvents.[3] This document provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and relevant chemical synthesis pathways. Its well-defined structure makes it useful as a reference compound in gas chromatography and mass spectrometry.[1] It also finds application in studies related to fuel properties and as a component in high-octane fuels.[1]

Core Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the tables below. These values are compiled from various chemical databases and literature sources.

Table 2.1: Identification and Structural Properties
PropertyValueSource(s)
Chemical Name This compound[1][4]
CAS Registry Number 20278-89-1[5]
Molecular Formula C10H22[1]
Molecular Weight 142.28 g/mol [5]
Canonical SMILES CCC(C)C(C)C(C)CC
InChI Key LJIIBBYARMPSMT-UHFFFAOYSA-N
Chiral Centers 3 (at carbons 3, 4, and 5)[2]
Table 2.2: Thermodynamic and Physical Properties
PropertyValueConditionsSource(s)
Boiling Point 162.2 °Cat 760 mmHg[4]
162.5 °C[1]
164 °C
Melting Point -53.99 °C[1][4]
Density 0.73 g/cm³[4]
0.7520 g/cm³[1]
Refractive Index (nD) 1.410[1]
1.4206[1][4]
Flash Point 44.1 °C[4]
44.1 ± 11.7 °C[1]
Vapor Pressure 2.86 mmHgat 25°C[4]
Enthalpy of Fusion 11.09 kJ/molJoback Calculated[6]
Enthalpy of Vaporization 39.85 kJ/molat Boiling Point[6]
Critical Temperature 335 °C
Critical Pressure 20.0 atm
Critical Volume 580.46 ml/mol
Table 2.3: Solubility and Partition Coefficients
PropertyValueSource(s)
Water Solubility Insoluble
LogP (Octanol/Water) 3.71470[4]
XLogP3 4.8 / 5.52[1][4]
Henry's Law Constant 0.00014 mol/(kg*bar)at 298.15 K

Experimental Protocols

The determination of the physicochemical properties of liquid alkanes like this compound follows established laboratory procedures.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For alkanes, this is typically determined by distillation.[7]

Methodology: Simple Distillation

  • Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: The round-bottom flask is filled to approximately two-thirds of its volume with this compound. Boiling chips are added to ensure smooth boiling.

  • Heating: The heating mantle is turned on, and the liquid is heated gently. The temperature is gradually increased until the liquid begins to boil and vapor rises into the distillation head.

  • Temperature Reading: The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

  • Data Collection: The temperature is recorded when it stabilizes during the collection of the first few drops of distillate in the receiving flask. This stable temperature is the boiling point at the measured atmospheric pressure.

  • Pressure Correction: If the atmospheric pressure is not 760 mmHg, a pressure correction is applied to determine the normal boiling point.

Determination of Density

Density is the mass per unit volume of a substance. For liquids, it is commonly measured using a pycnometer or a vibrating tube densimeter.

Methodology: Vibrating Tube Densitometer

  • Calibration: The instrument is first calibrated using two standards of known density, typically dry air and pure water.[8]

  • Sample Injection: A small, precise volume of the this compound sample is injected into the U-shaped vibrating tube within the instrument.

  • Measurement Principle: The tube is electromagnetically excited, causing it to oscillate at its natural frequency. This frequency is dependent on the total mass of the tube and its contents.

  • Data Acquisition: The instrument measures the oscillation period, which is directly related to the density of the liquid sample. The temperature of the sample is precisely controlled during the measurement.

  • Calculation: The instrument's software uses the calibration data and the measured oscillation period to calculate and display the density of the sample.[9]

Determination of Refractive Index

The refractive index measures how much the path of light is bent, or refracted, when entering a substance.[10] It is a characteristic property for a pure liquid and is typically measured with an Abbe refractometer.

Methodology: Abbe Refractometer

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.[11]

  • Sample Application: A few drops of this compound are placed on the surface of the lower prism of the refractometer.

  • Prism Closure: The prisms are closed and locked to spread the liquid into a thin film.

  • Measurement: The user looks through the eyepiece and adjusts the control knob until the light and dark fields converge into a sharp, single line. A separate knob is used to remove any color fringe at the borderline.

  • Reading: The refractive index value is read directly from the instrument's scale.

  • Temperature Control: The measurement is temperature-dependent, so water from a constant temperature bath is circulated through the prisms, typically to maintain a standard temperature of 20°C.[10] If measured at a different temperature, a correction factor is applied.[10]

Visualizations: Workflows and Synthesis

The following diagrams illustrate a typical experimental workflow and a potential synthetic pathway for this compound.

Caption: Experimental workflow for boiling point determination.

Caption: Synthesis via Friedel-Crafts alkylation.

References

An In-depth Technical Guide to the Stereoisomers of 3,4,5-Trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the stereochemistry of 3,4,5-trimethylheptane, tailored for researchers, scientists, and drug development professionals. It delves into the structural complexities, stereoisomeric relationships, and potential methodologies for the synthesis and separation of these non-polar chiral compounds.

Introduction to the Stereochemical Complexity of this compound

This compound is a branched alkane with the chemical formula C₁₀H₂₂.[1][2][3] Its structure consists of a seven-carbon heptane (B126788) backbone with three methyl group substituents at the third, fourth, and fifth carbon atoms.[1][2] The presence of these substituents at positions 3, 4, and 5 introduces chirality into the molecule, giving rise to multiple stereoisomers.[1] Understanding the three-dimensional arrangement of these stereoisomers is crucial in fields where molecular shape and chirality play a critical role, such as in medicinal chemistry and materials science.

Chiral Centers and the Number of Stereoisomers

This compound possesses three chiral centers at carbons C3, C4, and C5. Theoretically, a molecule with 'n' chiral centers can have up to 2ⁿ stereoisomers. For this compound, this would suggest 2³ = 8 possible stereoisomers. However, due to the symmetrical substitution pattern around the central chiral carbon (C4), the actual number of unique stereoisomers is reduced. The molecule can be divided into a pair of enantiomers and two meso compounds.[1]

The stereoisomers of this compound are:

  • A pair of enantiomers (chiral)

  • Two meso compounds (achiral)

This results in a total of four distinct stereoisomers.

Stereoisomer Configurations and Relationships

The absolute configuration of each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, designated as either (R) or (S).[1] The relationships between the different stereoisomers are defined as follows:

  • Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. They exhibit identical physical properties, except for their interaction with plane-polarized light (optical activity).[1]

  • Diastereomers: Stereoisomers that are not mirror images of each other. They have different physical and chemical properties.[1]

  • Meso Compounds: Achiral compounds that have chiral centers. They possess an internal plane of symmetry, which renders the molecule as a whole achiral and optically inactive.[1]

The four stereoisomers of this compound are:

  • (3R, 4r, 5R)-3,4,5-trimethylheptane (Meso)

  • (3S, 4s, 5S)-3,4,5-trimethylheptane (Meso)

  • (3R, 4s, 5S)-3,4,5-trimethylheptane (Chiral)

  • (3S, 4r, 5R)-3,4,5-trimethylheptane (Chiral)

The (3R, 4s, 5S) and (3S, 4r, 5R) isomers are enantiomers of each other. The (3R, 4r, 5R) and (3S, 4s, 5S) isomers are meso compounds and are diastereomers of the enantiomeric pair.

Visualization of Stereoisomeric Relationships

The logical relationships between the stereoisomers of this compound can be visualized using the following diagram:

stereoisomers cluster_chiral Chiral Pair (Enantiomers) cluster_meso Meso Compounds (Achiral) 3R,4s,5S (3R, 4s, 5S)-3,4,5-trimethylheptane 3S,4r,5R (3S, 4r, 5R)-3,4,5-trimethylheptane 3R,4s,5S->3S,4r,5R Enantiomers 3R,4r,5R (3R, 4r, 5R)-3,4,5-trimethylheptane (Meso) 3R,4s,5S->3R,4r,5R Diastereomers 3S,4s,5S (3S, 4s, 5S)-3,4,5-trimethylheptane (Meso) 3R,4s,5S->3S,4s,5S Diastereomers 3S,4r,5R->3R,4r,5R Diastereomers 3S,4r,5R->3S,4s,5S Diastereomers

Relationships between the stereoisomers of this compound.

Quantitative Data

Quantitative data for the individual stereoisomers of this compound are scarce in the literature. The separation and characterization of individual stereoisomers of highly branched alkanes is a significant analytical challenge.[1] However, some physical properties for the unresolved mixture are available.

PropertyValueUnits
Molecular FormulaC₁₀H₂₂-
Molecular Weight142.28 g/mol
Boiling Point164°C
Melting Point-53.99°C
Density0.7520g/cm³
Refractive Index1.4206-

Experimental Protocols

The synthesis and separation of specific stereoisomers of highly branched alkanes like this compound are complex and not widely reported. General strategies for the enantioselective synthesis of chiral alkanes and the separation of their stereoisomers can, however, be described.

Enantioselective Synthesis

The synthesis of a single, defined stereoisomer of this compound requires sophisticated enantioselective or diastereoselective strategies.[1]

General Approach:

One conceptual approach involves the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of the methyl groups during the construction of the heptane backbone.[1] Methodologies developed for the enantioselective synthesis of other chiral alkanes could potentially be adapted. These methods often involve:

  • Asymmetric Catalysis: The use of chiral metal complexes to catalyze reactions that create stereocenters with a preference for one enantiomer.

  • Chiral Pool Synthesis: Starting from a readily available chiral molecule and modifying it through a series of reactions to build the target molecule.

  • Chiral Auxiliaries: Temporarily attaching a chiral group to the starting material to direct the stereochemical outcome of a reaction.

A general workflow for enantioselective synthesis is outlined below:

synthesis_workflow Start Achiral Starting Materials Reaction Enantioselective Reaction (e.g., Asymmetric Catalysis) Start->Reaction Mixture Enantioenriched Mixture Reaction->Mixture Purification Purification (e.g., Chiral Chromatography) Mixture->Purification Product Single Enantiomer Purification->Product

General workflow for the enantioselective synthesis of a chiral alkane.
Separation of Stereoisomers

The separation of stereoisomers of branched alkanes is a significant analytical challenge because, unlike compounds with functional groups, they cannot be easily derivatized to form diastereomers for separation by conventional chromatographic techniques.[1]

Potential Separation Techniques:

  • Chiral Gas Chromatography (GC): This is the most promising technique for the analytical and preparative separation of volatile chiral alkanes. It utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to different retention times.

  • Preparative Supercritical Fluid Chromatography (SFC): SFC with a chiral stationary phase can also be a powerful tool for separating stereoisomers on a larger scale.

A general protocol for the separation of alkane stereoisomers by chiral GC would involve:

  • Column Selection: Choosing a capillary column with a suitable chiral stationary phase. Cyclodextrin-based CSPs are often effective for separating non-polar compounds.

  • Method Development: Optimizing the temperature program, carrier gas flow rate, and inlet pressure to achieve baseline separation of the stereoisomers.

  • Injection: Injecting a dilute solution of the this compound stereoisomer mixture into the gas chromatograph.

  • Detection: Using a sensitive detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), to detect the separated isomers as they elute from the column.

  • Quantification: Integrating the peak areas in the chromatogram to determine the relative amounts of each stereoisomer.

Conclusion

The stereochemistry of this compound is a fascinating example of how subtle changes in the three-dimensional arrangement of atoms can lead to distinct molecular entities. While the synthesis and isolation of its individual stereoisomers remain a significant challenge, the application of advanced enantioselective synthetic methods and chiral separation techniques holds the key to unlocking their specific properties and potential applications. Further research in this area would be invaluable for advancing our understanding of chirality in seemingly simple hydrocarbon systems and could have implications for the development of new chiral materials and catalysts.

References

An In-depth Technical Guide to 3,4,5-trimethylheptane (CAS: 20278-89-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-trimethylheptane is a branched-chain alkane with the molecular formula C10H22.[1] It is a colorless liquid at room temperature and is classified as a flammable liquid.[1][2] This hydrocarbon is of interest to researchers in various fields, including as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure.[3] It also finds potential applications in the fuel industry and is studied for its interactions with biological membranes.[1][3] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, spectroscopic analysis, and applications of this compound.

Chemical and Physical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnit
Molecular Formula C10H22
Molecular Weight 142.28 g/mol
CAS Number 20278-89-1
Boiling Point 162.2 - 164°C
Melting Point -53.99°C
Density 0.73 - 0.7520g/cm³
Refractive Index 1.4206
Flash Point 44.1°C
Vapor Pressure 2.86mmHg at 25°C
XLogP3 4.8

Table 1: Summary of Chemical and Physical Properties of this compound.[3][4][5][6]

Synthesis and Purification

The synthesis of this compound can be achieved through various methods, with two prominent routes identified in the literature.

Synthesis from 3,4-dimethyl-4-chlorohexane-2-one

One documented synthetic pathway involves the use of 3,4-dimethyl-4-chlorohexane-2-one as a starting material.[7] The process is described as treating a mixture of 3,4-dimethyl-hexen-2-ones with ethylmagnesium bromide in ether, followed by heating in the presence of a chromium oxide-aluminum oxide catalyst at 250°C, and subsequent hydrogenation on a platinum/carbon catalyst at 170°C.[7]

Experimental Protocol:

  • Grignard Reaction: Reacting the mixture of 3,4-dimethyl-hexen-2-ones with a stoichiometric amount of ethylmagnesium bromide in anhydrous ether under an inert atmosphere. The reaction progress would be monitored by a suitable technique like thin-layer chromatography (TLC).

  • Work-up: Quenching the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extracting the product with an organic solvent. The organic layer would then be dried over an anhydrous salt like magnesium sulfate.

  • Catalytic Dehydration/Rearrangement: The crude product from the previous step would be passed over a heated chromium oxide-aluminum oxide catalyst at 250°C to induce dehydration and skeletal rearrangement.

  • Hydrogenation: The resulting unsaturated hydrocarbon mixture would be hydrogenated in a high-pressure reactor using a platinum on carbon catalyst at 170°C to yield this compound.

  • Purification: The final product would require purification, likely through fractional distillation, to separate it from any remaining starting materials, intermediates, or byproducts.

Friedel-Crafts Alkylation

A more general and common approach for the synthesis of branched alkanes is the Friedel-Crafts alkylation.[3] This method involves the alkylation of a smaller alkane (in this case, a heptane (B126788) isomer) with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8]

Experimental Protocol:

A specific, optimized protocol for the synthesis of this compound via Friedel-Crafts alkylation is not detailed in the available literature. However, a general laboratory procedure would be as follows:

  • Reaction Setup: A reaction flask equipped with a stirrer, dropping funnel, and a reflux condenser would be charged with a suitable heptane isomer and the Lewis acid catalyst (e.g., AlCl₃) under an inert atmosphere. The flask would be cooled in an ice bath.

  • Addition of Alkylating Agent: A methyl halide (e.g., methyl chloride or methyl iodide) would be added dropwise to the stirred mixture.

  • Reaction: After the addition, the reaction mixture would be allowed to warm to room temperature and stirred for a specified period. The progress of the reaction would be monitored by gas chromatography (GC).

  • Work-up: The reaction would be quenched by slowly adding ice-water. The organic layer would be separated, washed with a dilute acid, then with a bicarbonate solution, and finally with brine.

  • Purification: The crude product would be dried over an anhydrous salt and purified by fractional distillation.[7][9][10][11]

Purification by Fractional Distillation

Due to the non-polar nature and volatility of this compound, fractional distillation is the most effective method for its purification.[7][9][10][11] This technique separates compounds based on differences in their boiling points.[7]

Experimental Protocol:

  • Apparatus Setup: A fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer, is assembled.

  • Distillation: The crude this compound is placed in the distillation flask with boiling chips and heated.

  • Fraction Collection: The vapor passes through the fractionating column, and the fraction that distills at the boiling point of this compound (162-164 °C) is collected in the receiving flask.[5] The efficiency of the separation depends on the length and type of the fractionating column.[9]

G cluster_synthesis Synthesis cluster_purification Purification Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Reagents, Catalyst Crude Product Crude Product Reaction->Crude Product Fractional Distillation Fractional Distillation Crude Product->Fractional Distillation Pure this compound Pure this compound Fractional Distillation->Pure this compound

Caption: A logical workflow for the synthesis and purification of this compound.

Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound.

Mass Spectrometry

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak (M+) would be observed at an m/z of 142, corresponding to the molecular weight of C10H22.[12]

Interpretation of Fragmentation Pattern:

The fragmentation of branched alkanes in mass spectrometry is complex but follows predictable patterns. Common fragmentation pathways involve the cleavage of C-C bonds, leading to the formation of stable carbocations. For this compound, one would expect to see prominent peaks corresponding to the loss of methyl (CH₃, m/z 15), ethyl (C₂H₅, m/z 29), propyl (C₃H₇, m/z 43), and butyl (C₄H₉, m/z 57) radicals.[13] The relative abundance of these fragment ions can help in confirming the specific branching pattern of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum of this compound would show a complex pattern of overlapping signals in the alkane region (typically 0.7-1.5 ppm). The integration of these signals would correspond to the number of protons in different chemical environments.

  • ¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.[12] Due to the symmetry of the molecule, some carbon signals may be equivalent. The spectrum would show distinct peaks for the methyl, methylene, and methine carbons. The chemical shifts would be in the typical range for alkanes.

Experimental Protocol for NMR:

A standard protocol for acquiring NMR spectra of this compound would involve:

  • Sample Preparation: Dissolving a small amount of the purified compound in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in an NMR tube.

  • Data Acquisition: Acquiring the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Typical parameters would include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is standard.

G cluster_analysis Spectroscopic Analysis Pure this compound Pure this compound Mass Spectrometry Mass Spectrometry Pure this compound->Mass Spectrometry NMR Spectroscopy NMR Spectroscopy Pure this compound->NMR Spectroscopy Structural Confirmation Structural Confirmation Mass Spectrometry->Structural Confirmation Molecular Weight & Fragmentation NMR Spectroscopy->Structural Confirmation Carbon-Hydrogen Framework

Caption: An experimental workflow for the spectroscopic analysis of this compound.

Applications

This compound serves as a valuable compound in several areas of research and industry:

  • Reference Standard: Due to its well-characterized properties, it is used as a reference compound in gas chromatography (GC) and mass spectrometry (MS) for the identification and quantification of other hydrocarbons.[3]

  • Fuel Research: As a component of high-octane fuels, its combustion properties and performance are of interest to the automotive and petroleum industries.[1][3]

  • Biological Studies: It is used in studies investigating the interaction of non-polar molecules with biological membranes and their effects on lipid bilayers.[3]

  • Drug Development: In the context of drug development, its potential use is primarily as a non-polar solvent for hydrophobic drugs or in the formulation of drug delivery systems.[3] There is no evidence to suggest its direct involvement in any signaling pathways.

Safety and Handling

This compound is a flammable liquid and vapor.[2] Standard safety precautions for handling flammable organic compounds should be followed. This includes working in a well-ventilated fume hood, avoiding sources of ignition, and wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.

Conclusion

This compound is a well-defined branched alkane with established chemical and physical properties. While detailed experimental protocols for its synthesis are not extensively published, established methods like Friedel-Crafts alkylation provide a viable route for its preparation. Its primary utility lies in its role as a reference standard and in fuel-related research. For scientists and professionals in drug development, its relevance is mainly as a non-polar solvent or a component in formulation studies, rather than as a pharmacologically active agent. The information provided in this guide serves as a comprehensive technical resource for the understanding and application of this compound.

References

Spectroscopic Analysis of 3,4,5-Trimethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the branched alkane 3,4,5-trimethylheptane (C10H22). Due to the limited availability of published experimental spectra for this specific compound, this document combines available experimental mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on established principles and data from analogous structures. This guide is intended to serve as a valuable resource for the identification, characterization, and analysis of this compound and related branched alkanes.

Molecular Structure and Spectroscopic Overview

This compound is a saturated hydrocarbon with a molecular weight of 142.28 g/mol .[1] Its structure consists of a seven-carbon heptane (B126788) backbone with three methyl group substituents at the third, fourth, and fifth carbon atoms. The presence of three chiral centers at these positions gives rise to multiple stereoisomers, which can complicate spectral analysis. The spectroscopic data presented herein represents a general overview and may not distinguish between specific stereoisomers.

An integrated spectroscopic approach is crucial for the unambiguous identification of this compound. Mass spectrometry provides information about the molecular weight and fragmentation pattern, while ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework. IR spectroscopy helps to confirm the presence of C-H bonds characteristic of alkanes.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in the formation of a molecular ion (M⁺) and a series of fragment ions. The fragmentation of alkanes is typically characterized by the cleavage of C-C bonds, leading to a series of carbocation fragments.[2][3]

Table 1: Key Mass Spectrometry Data for this compound (EI-MS)

m/z Relative Intensity (%) Proposed Fragment Ion
142< 1[C₁₀H₂₂]⁺ (Molecular Ion)
1135[C₈H₁₇]⁺
9910[C₇H₁₅]⁺
8540[C₆H₁₃]⁺
7180[C₅H₁₁]⁺
57100[C₄H₉]⁺ (Base Peak)
4395[C₃H₇]⁺

Data is based on the experimental spectrum from the NIST WebBook.[4]

The base peak at m/z = 57 corresponds to a stable secondary butyl cation. The fragmentation pattern, with characteristic losses of alkyl radicals, is a hallmark of branched alkanes.

Mass_Spec_Fragmentation M [C10H22]+• m/z = 142 F1 [C8H17]+ m/z = 113 M->F1 -C2H5• F2 [C7H15]+ m/z = 99 M->F2 -C3H7• F3 [C6H13]+ m/z = 85 M->F3 -C4H9• F4 [C5H11]+ m/z = 71 F3->F4 -CH2 F5 [C4H9]+ m/z = 57 F4->F5 -CH2 F6 [C3H7]+ m/z = 43 F5->F6 -CH2

References

An In-depth Technical Guide to Branched Alkane Isomers and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched alkane isomers are fundamental organic molecules with significant implications across various scientific disciplines, from petrochemical engineering to medicinal chemistry. Their structural diversity gives rise to a wide range of physicochemical properties, influencing their behavior as fuels, solvents, and potential bioactive molecules. This technical guide provides a comprehensive overview of the core principles governing the properties of branched alkane isomers. It details the relationship between molecular structure and physical characteristics such as boiling point, melting point, and density. Furthermore, this guide delves into the crucial role of branching in determining the octane (B31449) rating of fuels. Detailed experimental protocols for the characterization of these isomers using standard laboratory techniques are provided, alongside a discussion on the metabolic and signaling roles of structurally related branched-chain molecules, offering insights for drug development professionals.

Structure-Property Relationships in Branched Alkane Isomers

Alkanes are saturated hydrocarbons with the general formula CnH2n+2.[1] Constitutional isomers are compounds that share the same molecular formula but have different structural arrangements of their atoms.[2] For alkanes with four or more carbon atoms, constitutional isomerism is possible, leading to straight-chain (n-alkanes) and branched-chain isomers.[3] The degree of branching in an alkane's structure has a profound impact on its physical and chemical properties.

Physical Properties

The intermolecular forces in alkanes are primarily weak van der Waals forces (London dispersion forces). The strength of these forces is influenced by the surface area of the molecule.

  • Boiling Point: As the number of carbon atoms in an alkane chain increases, so does its boiling point due to the increased surface area and stronger van der Waals forces.[4] However, for a set of isomers, increased branching leads to a more compact, spherical shape with a smaller surface area.[5] This reduction in surface area weakens the intermolecular forces, resulting in a lower boiling point.[4][5] For instance, the straight-chain n-pentane has a higher boiling point than its more branched isomers, isopentane (B150273) and neopentane (B1206597).[6][7]

  • Melting Point: The effect of branching on melting point is less straightforward. While generally, branching lowers the melting point, highly symmetrical molecules can pack more efficiently into a crystal lattice, leading to a higher melting point.[5] A prime example is neopentane (2,2-dimethylpropane), which has a significantly higher melting point than n-pentane and isopentane due to its highly symmetrical tetrahedral shape.[7]

  • Density: Branched-chain alkanes typically have slightly lower densities than their corresponding straight-chain isomers.[8]

**Table 1: Physicochemical Properties of Pentane Isomers (C₅H₁₂) **

Isomer NameIUPAC NameBoiling Point (°C)Melting Point (°C)Density at 20°C (g/mL)
n-PentanePentane36.1[9]-129.8[9]0.626[7]
Isopentane2-Methylbutane27.9[10]-159.9[11]0.620
Neopentane2,2-Dimethylpropane9.5[11]-16.6[11]0.613

**Table 2: Physicochemical Properties of Hexane Isomers (C₆H₁₄) **

Isomer NameIUPAC NameBoiling Point (°C)Melting Point (°C)Density at 20°C (g/mL)
n-HexaneHexane68.7[12]-95.3[12]0.659[13]
Isohexane2-Methylpentane60.3-153.70.653
Neo-hexane3-Methylpentane63.3-1180.664
2,2-Dimethylbutane49.7-99.90.649
2,3-Dimethylbutane58.0-128.50.662

**Table 3: Physicochemical Properties of Heptane Isomers (C₇H₁₆) **

Isomer NameIUPAC NameBoiling Point (°C)Melting Point (°C)Density at 20°C (g/mL)
n-HeptaneHeptane98.4[14]-90.6[15]0.684[15]
2-Methylhexane2-Methylhexane90.0-118.30.679
3-Methylhexane3-Methylhexane92.0-119.50.687
2,2-Dimethylpentane2,2-Dimethylpentane79.2-123.80.674
2,3-Dimethylpentane2,3-Dimethylpentane89.8-135.00.695
2,4-Dimethylpentane2,4-Dimethylpentane80.5-119.20.673
3,3-Dimethylpentane3,3-Dimethylpentane86.1-134.50.693
3-Ethylpentane3-Ethylpentane93.5-118.60.698
2,2,3-Trimethylbutane2,2,3-Trimethylbutane80.9-25.00.690

**Table 4: Physicochemical Properties of Octane Isomers (C₈H₁₈) **

Isomer NameIUPAC NameBoiling Point (°C)Melting Point (°C)Density at 20°C (g/mL)
n-OctaneOctane125.7[16]-56.8[17]0.703[16]
2-Methylheptane2-Methylheptane117.6-109.00.698
3-Methylheptane3-Methylheptane118.9-120.50.706
4-Methylheptane4-Methylheptane117.7-121.20.704
2,2-Dimethylhexane2,2-Dimethylhexane106.8-121.20.695
2,3-Dimethylhexane2,3-Dimethylhexane115.6-0.713
2,4-Dimethylhexane2,4-Dimethylhexane109.4-118.70.697
2,5-Dimethylhexane2,5-Dimethylhexane109.1-91.30.694
3,3-Dimethylhexane3,3-Dimethylhexane112.0-129.00.710
3,4-Dimethylhexane3,4-Dimethylhexane117.7-110.00.719
2,2,3-Trimethylpentane2,2,3-Trimethylpentane113.6-112.20.716
2,2,4-Trimethylpentane (B7799088)2,2,4-Trimethylpentane99.2-107.40.692
2,3,3-Trimethylpentane2,3,3-Trimethylpentane114.8-100.70.726
2,3,4-Trimethylpentane2,3,4-Trimethylpentane113.5-109.10.719
2,2,3,3-Tetramethylbutane2,2,3,3-Tetramethylbutane106.5100.70.708
Octane Rating

The octane rating of a gasoline is a measure of its resistance to autoignition, or "knocking," in an internal combustion engine.[18] Higher octane ratings indicate greater resistance to knocking and are required for high-compression engines. The scale is based on two reference hydrocarbons: n-heptane, which has poor anti-knocking properties and is assigned an octane rating of 0, and 2,2,4-trimethylpentane (an isomer of octane commonly called iso-octane), which has excellent anti-knocking properties and is assigned an octane rating of 100.[18][19]

The structure of alkane isomers significantly influences their octane rating. Highly branched alkanes have higher octane ratings than their straight-chain counterparts.[18][19] This is because branched alkanes are more stable and combust more smoothly and evenly.[18] The presence of tertiary and quaternary carbons in branched structures contributes to this stability.

Table 5: Octane Ratings of Selected Alkane Isomers

Alkane IsomerOctane Rating (RON)
n-Pentane61.7
2-Methylbutane (Isopentane)92.3
n-Hexane24.8
2-Methylpentane73.4
3-Methylpentane74.5
2,2-Dimethylbutane91.8
2,3-Dimethylbutane102
n-Heptane0[20]
2-Methylhexane42.4
3-Methylhexane52.0
2,2-Dimethylpentane92.8
2,3-Dimethylpentane91.1
2,4-Dimethylpentane83.1
3,3-Dimethylpentane103.5
2,2,3-Trimethylbutane112.1
n-Octane-19
2,2,4-Trimethylpentane (Iso-octane)100[20]

Experimental Protocols for Characterization

Accurate determination of the properties of branched alkane isomers relies on standardized experimental procedures. The following sections detail the methodologies for key analyses.

Determination of Boiling Point (ASTM D86)

The boiling range of petroleum products, including mixtures of alkane isomers, is determined by atmospheric distillation according to ASTM D86.[7][18][21] This method provides a measure of the volatility of the sample.[22]

Methodology:

  • Apparatus: A standardized distillation unit consisting of a distillation flask, condenser, cooling bath, and a graduated receiving cylinder.[13]

  • Sample Preparation: A 100 mL sample is measured into the distillation flask.

  • Distillation: The sample is heated at a controlled rate. The temperature at which the first drop of condensate falls from the condenser is recorded as the Initial Boiling Point (IBP).[13]

  • Data Collection: As the distillation proceeds, the vapor temperature is recorded at specific percentages of the recovered volume (e.g., 5%, 10%, 20%, etc.) in the receiving cylinder.[23]

  • Final Boiling Point (FBP): The maximum temperature reached during the distillation is recorded as the Final Boiling Point.

  • Reporting: The results are reported as a series of temperatures corresponding to the percentage of recovered volume, providing a distillation curve.

Determination of Melting/Freezing Point (ASTM D2386)

The freezing point of hydrocarbons, particularly aviation fuels which are complex mixtures of alkanes, is determined by ASTM D2386.[6][13] This method establishes the temperature at which solid hydrocarbon crystals, formed upon cooling, disappear when the fuel is allowed to warm.[24][25]

Methodology:

  • Apparatus: A jacketed sample tube, a stirrer, a cooling bath (e.g., dry ice and acetone), and a calibrated thermometer.[25]

  • Procedure:

    • A 25 mL sample is placed in the sample tube.

    • The tube is immersed in the cooling bath, and the sample is stirred continuously.

    • The sample is cooled until solid hydrocarbon crystals appear.

    • The tube is then removed from the bath, and the sample is allowed to warm slowly while still being stirred.

    • The temperature at which the last of the crystals disappears is recorded as the freezing point.[13]

Separation and Quantitative Analysis by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying the individual isomers in a mixture of branched alkanes.

Experimental Workflow for GC Analysis:

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis Sample Alkane Isomer Mixture Dilution Dilute with appropriate solvent (e.g., hexane) Sample->Dilution InternalStandard Add Internal Standard (e.g., n-alkane not present in sample) Dilution->InternalStandard Vial Transfer to GC vial InternalStandard->Vial Injection Inject sample into GC Vial->Injection Separation Separation on capillary column (e.g., non-polar stationary phase) Injection->Separation Detection Detection by Flame Ionization Detector (FID) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram PeakIntegration Integrate Peak Areas Chromatogram->PeakIntegration Quantification Quantify Isomer Concentrations PeakIntegration->Quantification Calibration Generate Calibration Curve (using standards of known concentration) Calibration->Quantification

Caption: Workflow for the quantitative analysis of branched alkane isomers by GC-FID.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the alkane isomer mixture in a volatile solvent like hexane.

    • Create a series of calibration standards by diluting the stock solution to known concentrations.

    • To each standard and the unknown sample, add a precise amount of an internal standard (an n-alkane not present in the sample).

  • GC-FID Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

    • Column: A non-polar capillary column (e.g., DB-1, HP-5) is suitable for separating alkane isomers.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Injector: Split/splitless injector, with a split ratio appropriate for the sample concentration.

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a final temperature (e.g., 250°C) at a controlled rate to ensure separation of all isomers.

    • Detector Temperature: Maintained at a high temperature (e.g., 280°C) to ensure all compounds remain in the gas phase.

  • Data Acquisition and Analysis:

    • Inject the calibration standards and the unknown sample into the GC.

    • Identify the peaks corresponding to each isomer based on their retention times.

    • Integrate the area under each peak.

    • For each standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Plot a calibration curve of this ratio versus the concentration of the analyte.

    • Calculate the concentration of each isomer in the unknown sample using its peak area ratio and the calibration curve.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the unambiguous identification of branched alkane isomers.

Experimental Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Spectral Interpretation Sample Alkane Isomer Sample Solvent Dissolve in deuterated solvent (e.g., CDCl₃) Sample->Solvent Tube Transfer to NMR tube Solvent->Tube Spectrometer Place sample in NMR spectrometer Tube->Spectrometer H1_NMR Acquire ¹H NMR spectrum Spectrometer->H1_NMR C13_NMR Acquire ¹³C NMR spectrum Spectrometer->C13_NMR ChemicalShift Analyze Chemical Shifts H1_NMR->ChemicalShift C13_NMR->ChemicalShift Structure Elucidate Isomer Structure ChemicalShift->Structure Integration Analyze Integration (¹H NMR) Integration->Structure Splitting Analyze Splitting Patterns (¹H NMR) Splitting->Structure

Caption: Workflow for the structural elucidation of branched alkane isomers by NMR spectroscopy.

Detailed Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the alkane isomer sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.

    • Cap the NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Acquire a ¹H NMR spectrum. Key parameters to set include the number of scans, relaxation delay, and acquisition time.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required.

  • Spectral Interpretation:

    • ¹H NMR Spectrum:

      • Chemical Shift (δ): Protons in alkanes typically resonate in the upfield region of the spectrum (around 0.5-2.0 ppm). The chemical shift provides information about the electronic environment of the protons.

      • Integration: The area under each signal is proportional to the number of protons giving rise to that signal.

      • Splitting Pattern (Multiplicity): The (n+1) rule applies, where 'n' is the number of equivalent protons on adjacent carbon atoms. This provides information about the connectivity of the molecule.

    • ¹³C NMR Spectrum:

      • Number of Signals: The number of unique carbon environments in the molecule.

      • Chemical Shift (δ): The chemical shift of each signal indicates the type of carbon atom (methyl, methylene, methine, or quaternary).

By combining the information from both ¹H and ¹³C NMR spectra, the precise structure of a branched alkane isomer can be determined.

Relevance to Drug Development: Branched-Chain Molecules in Signaling Pathways

While branched alkanes themselves are not typically direct players in biological signaling pathways, molecules with branched-chain structures, such as branched-chain amino acids (BCAAs) and branched-chain fatty acids, are crucial regulators of cellular metabolism and signaling. Understanding these pathways can provide valuable insights for drug development, particularly in the areas of metabolic diseases and cancer.

Branched-Chain Amino Acids (BCAAs) and mTOR Signaling

The essential amino acids leucine, isoleucine, and valine, collectively known as BCAAs, are important nutrient signals that regulate cell growth, proliferation, and metabolism. A key signaling pathway regulated by BCAAs is the mechanistic target of rapamycin (B549165) (mTOR) pathway.[26] Leucine, in particular, is a potent activator of mTOR complex 1 (mTORC1).[9]

Dysregulation of BCAA metabolism and mTOR signaling is implicated in various diseases, including insulin (B600854) resistance, type 2 diabetes, and cancer.[2] For instance, elevated levels of BCAAs are associated with insulin resistance, and the mTORC1 pathway is a known regulator of insulin signaling. In cancer, some tumors exhibit suppressed BCAA catabolism, leading to an accumulation of BCAAs that promotes chronic mTORC1 activation and tumor growth.[8][9]

mTORC1 Signaling Pathway Activated by BCAAs:

mTOR_Signaling cluster_input Upstream Signals cluster_mTORC1 mTORC1 Activation cluster_output Downstream Effects BCAAs Branched-Chain Amino Acids (especially Leucine) Rag_GTPases Rag GTPases BCAAs->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 recruits to lysosome S6K1 S6K1 mTORC1->S6K1 phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates Rheb Rheb Rheb->mTORC1 activates TSC_complex TSC1/TSC2 Complex TSC_complex->Rheb inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes FourEBP1->Protein_Synthesis inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Simplified diagram of the mTORC1 signaling pathway activated by BCAAs.

This understanding of BCAA-mediated signaling provides a rationale for targeting these pathways in drug development. For example, inhibitors of mTOR are already used in cancer therapy, and modulating BCAA metabolism could be a novel therapeutic strategy.

Conclusion

The structural isomerism of branched alkanes gives rise to a diverse array of physicochemical properties that are of great importance in both industrial and research settings. The degree of branching dictates boiling points, melting points, densities, and, critically, octane ratings. Standardized experimental protocols, such as ASTM methods for determining physical properties and chromatographic and spectroscopic techniques for separation and identification, are essential for the accurate characterization of these compounds. While branched alkanes are not directly involved in biological signaling, the study of structurally related branched-chain molecules like BCAAs provides a crucial link to cellular metabolism and disease, opening avenues for therapeutic intervention. This guide serves as a comprehensive resource for professionals in research and drug development, providing the foundational knowledge and practical methodologies for working with branched alkane isomers and understanding their broader scientific relevance.

References

Industrial Sources and Suppliers of 3,4,5-Trimethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the industrial sources, suppliers, and key technical data for 3,4,5-trimethylheptane. The information is intended for professionals in research, development, and manufacturing who require this branched alkane for their applications.

Introduction to this compound

This compound is a saturated, branched-chain alkane with the molecular formula C₁₀H₂₂. It is a colorless liquid at room temperature and is characterized by its intricate structure, which includes three chiral centers, leading to the possibility of multiple stereoisomers. This compound is of interest in various fields, including its use as a reference compound in gas chromatography and mass spectrometry, as a component in specialty fuels, and potentially as a solvent for hydrophobic drugs in pharmaceutical formulations.[1] Its well-defined structure and physical properties make it a valuable molecule for research and industrial applications.

Industrial Scale Suppliers

Identifying reliable industrial-scale suppliers is crucial for the seamless transition from research and development to commercial production. The following companies have been identified as potential suppliers of this compound, with indications of bulk or custom synthesis capabilities.

SupplierProfileStated Capabilities for this compound
Finetech Industry Limited A company specializing in the development, manufacturing, and marketing of fine organic compounds and intermediates for the chemical and pharmaceutical industries.Offers this compound and explicitly states that "Custom synthesis and bulk quantities [are] available".
SynQuest Laboratories, Inc. A provider of fluorinated organic and inorganic chemicals, offering a wide range of building blocks and reagents.Lists this compound in their catalog and offers services to "accelerate your research from concept to pilot-scale production", indicating scale-up capabilities.
American Custom Chemicals Corporation A life sciences company that manufactures and supplies active pharmaceutical ingredients, intermediates, and other chemicals for research and development.Lists this compound and has a broad catalog of chemicals, suggesting a capacity for producing a range of compounds.

Quantitative Data

A summary of the key physical and chemical properties of this compound is provided below. This data has been aggregated from various chemical databases and supplier information.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 20278-89-1[2][3]
Molecular Formula C₁₀H₂₂[2][3]
Molecular Weight 142.28 g/mol [2]
Appearance Colorless liquid[3]
Boiling Point 162.2 °C at 760 mmHg[2]
Melting Point -53.99 °C[2]
Density 0.73 g/cm³[2]
Refractive Index 1.4206[2]
Flash Point 44.1 °C[2]
Vapor Pressure 2.86 mmHg at 25°C[2]

Table 2: Supplier Specifications for this compound

SupplierPurityAvailable Quantities
SynQuest Laboratories Typically ≥97% (lot specific)Gram to multi-gram scale, with inquiries for bulk quantities.
American Custom Chemicals Corp. 95.00%Gram scale listed, with potential for larger quantities upon inquiry.[2]
Finetech Industry Limited Inquire for specificationsLab scale to bulk quantities.

Experimental Protocols: Synthesis of this compound

4.1. Overall Synthetic Scheme

The proposed synthesis is a multi-step process starting from 3,4-dimethyl-4-chlorohexane-2-one.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration cluster_2 Step 3: Hydrogenation 3,4-dimethyl-4-chlorohexane-2-one 3,4-dimethyl-4-chlorohexane-2-one Intermediate Alcohol Intermediate Alcohol 3,4-dimethyl-4-chlorohexane-2-one->Intermediate Alcohol 1. Reaction Ethylmagnesium bromide Ethylmagnesium bromide Ethylmagnesium bromide->Intermediate Alcohol 2. Quench Intermediate Alkene Mixture Intermediate Alkene Mixture Intermediate Alcohol->Intermediate Alkene Mixture Heat with Acid Catalyst This compound This compound Intermediate Alkene Mixture->this compound H2, Pt/C

Proposed synthetic pathway for this compound.

4.2. Step 1: Grignard Reaction of 3,4-dimethyl-4-chlorohexane-2-one with Ethylmagnesium Bromide

This step involves the nucleophilic addition of an ethyl group to the ketone functionality of the starting material.

  • Materials:

    • 3,4-dimethyl-4-chlorohexane-2-one

    • Ethylmagnesium bromide (solution in diethyl ether or THF)

    • Anhydrous diethyl ether or THF

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place a solution of 3,4-dimethyl-4-chlorohexane-2-one in anhydrous diethyl ether.

    • Cool the flask in an ice bath.

    • Slowly add the ethylmagnesium bromide solution from the dropping funnel to the stirred solution of the chloroketone.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate alcohol.

4.3. Step 2: Dehydration of the Intermediate Alcohol

The crude alcohol from the previous step is heated in the presence of a catalyst to form a mixture of trimethylheptene isomers.

  • Materials:

    • Crude intermediate alcohol

    • Chromium oxide-aluminum oxide catalyst (or a strong acid catalyst like sulfuric acid)

  • Procedure:

    • The crude intermediate alcohol is passed over a heated bed of chromium oxide-aluminum oxide catalyst at approximately 250 °C.

    • Alternatively, the crude alcohol can be heated in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) with distillation of the resulting alkene mixture.

    • The collected distillate, containing a mixture of trimethylheptene isomers, is washed with water and a dilute sodium bicarbonate solution, then dried.

4.4. Step 3: Hydrogenation of the Trimethylheptene Mixture

The mixture of alkenes is reduced to the final saturated alkane.[1][4]

  • Materials:

  • Procedure:

    • Dissolve the trimethylheptene mixture in a suitable solvent such as ethanol in a hydrogenation vessel.

    • Add a catalytic amount of Pt/C to the solution.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

    • Stir the reaction mixture vigorously at elevated temperature (e.g., 170 °C, as suggested by one source) until hydrogen uptake ceases.[2]

    • Cool the reaction mixture, carefully vent the excess hydrogen, and filter the mixture through a pad of Celite to remove the catalyst.

    • Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation to yield this compound.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the key stages of the proposed synthesis and purification process.

G cluster_synthesis Synthesis cluster_purification Purification start Starting Materials grignard Grignard Reaction start->grignard dehydration Dehydration grignard->dehydration hydrogenation Hydrogenation dehydration->hydrogenation crude_product Crude Product hydrogenation->crude_product filtration Catalyst Filtration crude_product->filtration distillation Fractional Distillation filtration->distillation final_product This compound distillation->final_product

Experimental workflow for the synthesis of this compound.

5.2. Logical Relationship of Synthesis Steps

This diagram shows the logical progression and dependencies of the reaction stages.

G A Prepare Ethylmagnesium Bromide Solution B React with 3,4-dimethyl-4- chlorohexane-2-one A->B C Acidic Workup/ Quench B->C D Isolate Intermediate Alcohol C->D E Dehydrate Alcohol to Alkene Mixture D->E F Catalytic Hydrogenation of Alkene Mixture E->F G Purify by Distillation F->G H Final Product: This compound G->H

Logical flow of the synthesis of this compound.

References

Safety and Handling of 3,4,5-Trimethylheptane: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,4,5-trimethylheptane in a laboratory setting. The information is intended for professionals in research, science, and drug development who may work with this and similar aliphatic hydrocarbons. This document summarizes key physical and chemical properties, outlines potential hazards, and provides detailed recommendations for safe handling, storage, and emergency procedures.

Chemical and Physical Properties

This compound is a flammable, colorless liquid.[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₂₂[2][3]
Molecular Weight 142.28 g/mol [2]
CAS Number 20278-89-1[1][2]
Appearance Colorless liquid[1]
Boiling Point 162.5 - 164 °C[3][4]
Melting Point -53.99 °C[3]
Flash Point 44.1 °C[3]
Density 0.7515 g/cm³[3]
Vapor Pressure 2.9 ± 0.1 mmHg at 25°C[5]
Solubility Insoluble in water. Soluble in many organic solvents.General hydrocarbon properties
Refractive Index 1.410 - 1.4206[3]

Hazard Identification and Classification

This compound is classified as a flammable liquid.[2][6] The primary hazards are associated with its flammability and the potential for its vapor to form explosive mixtures with air.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapor[2][6]
Skin Irritation2H315: Causes skin irritation[6]
Eye Irritation2AH319: Causes serious eye irritation[6]
Specific target organ toxicity — single exposure (respiratory tract irritation)3H335: May cause respiratory irritation[6]
Specific target organ toxicity — single exposure (narcotic effects)3H336: May cause drowsiness or dizziness[6]

GHS Pictograms:

alt text
alt text

Signal Word: Warning[6]

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted to determine the appropriate PPE. The following provides general guidance:

PPE TypeSpecifications
Eye/Face Protection Safety glasses with side shields or chemical splash goggles are mandatory.[7] A face shield may be required for operations with a high risk of splashing.
Skin Protection A flame-resistant lab coat or 100% cotton lab coat should be worn.[7] Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.[2]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[7]
Footwear Closed-toe shoes are required.
Handling Procedures
  • Work in a well-ventilated area, such as a chemical fume hood, to prevent the accumulation of flammable vapors.[8]

  • Keep containers tightly closed when not in use.[8]

  • Keep away from heat, sparks, open flames, and other ignition sources.[9] "No Smoking" policies should be strictly enforced in handling areas.

  • Use non-sparking tools and explosion-proof equipment.[9]

  • Ground and bond containers and receiving equipment during transfers to prevent static discharge.[9]

  • Avoid breathing vapors.[6]

  • Avoid contact with skin and eyes.[6]

Storage
  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[9]

  • Store away from incompatible materials such as oxidizing agents.

  • Store in a designated flammable liquids storage cabinet.

  • If refrigeration is required, use only refrigerators and freezers specifically designed for the storage of flammable materials.[8]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] Aspiration of hydrocarbons into the lungs can cause severe chemical pneumonitis.[5]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[10] Water spray can be used to cool fire-exposed containers.

  • Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.[11]

  • Specific Hazards: The vapor is heavier than air and may travel a considerable distance to a source of ignition and flash back.[9] Containers may explode when heated.

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Small Spills:

    • Eliminate all ignition sources.

    • Ventilate the area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.

    • Collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for disposal.[12]

  • Large Spills:

    • Evacuate all non-essential personnel from the area.

    • Eliminate all ignition sources.

    • Contact emergency services.

    • Contain the spill to prevent it from entering drains or waterways.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Waste materials are considered hazardous and should be handled by a licensed waste disposal company.[8]

Experimental Protocols

Visualizations

Safe Handling Workflow

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage_disposal Storage & Disposal RiskAssessment Conduct Risk Assessment GatherMaterials Gather Materials & Chemical RiskAssessment->GatherMaterials DonPPE Don Appropriate PPE GatherMaterials->DonPPE WorkInHood Work in Chemical Fume Hood DonPPE->WorkInHood GroundEquipment Ground & Bond Equipment WorkInHood->GroundEquipment DispenseChemical Dispense Chemical GroundEquipment->DispenseChemical CloseContainer Keep Container Closed DispenseChemical->CloseContainer StoreProperly Store in Flammable Cabinet DispenseChemical->StoreProperly CleanWorkArea Clean Work Area CloseContainer->CleanWorkArea DoffPPE Doff PPE Correctly CleanWorkArea->DoffPPE DisposeWaste Dispose of Hazardous Waste CleanWorkArea->DisposeWaste WashHands Wash Hands Thoroughly DoffPPE->WashHands

Safe handling workflow for this compound.
Emergency Response for a Flammable Liquid Spill

This diagram outlines the logical steps for responding to a flammable liquid spill in the laboratory.

SpillResponse cluster_small_spill Small & Manageable Spill cluster_large_spill Large or Unmanageable Spill Spill Spill Occurs AssessSpill Assess Spill Size & Risk Spill->AssessSpill AlertPersonnel Alert Others in the Area AssessSpill->AlertPersonnel Small Evacuate Evacuate the Area AssessSpill->Evacuate Large EliminateIgnition Eliminate Ignition Sources AlertPersonnel->EliminateIgnition DonPPE_Spill Don Appropriate PPE EliminateIgnition->DonPPE_Spill ContainSpill Contain & Absorb Spill DonPPE_Spill->ContainSpill CollectWaste Collect Waste in Sealed Container ContainSpill->CollectWaste Decontaminate Decontaminate Area CollectWaste->Decontaminate Report Report Incident Decontaminate->Report ActivateAlarm Activate Fire Alarm Evacuate->ActivateAlarm CallEmergency Call Emergency Services ActivateAlarm->CallEmergency CallEmergency->Report

Logical flow for responding to a flammable liquid spill.

Disclaimer: This document is intended as a guide and does not replace a formal Safety Data Sheet (SDS) or a thorough, experiment-specific risk assessment. Always consult the SDS provided by the supplier and your institution's safety protocols before handling any chemical.

References

Methodological & Application

Application Note: Gas Chromatographic Analysis of 3,4,5-Trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

AN-GC-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the analysis of 3,4,5-trimethylheptane using gas chromatography (GC). The methodology outlined is suitable for the identification and quantification of this branched alkane, which serves as a reference compound in various chemical and biological studies.[1] The protocol specifies the necessary instrumentation, experimental parameters, and data analysis procedures.

Introduction

This compound is a branched-chain alkane with the chemical formula C10H22.[2][3][4] As a saturated hydrocarbon, it is a colorless liquid with applications as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties.[1] In the pharmaceutical and drug development sectors, understanding the chromatographic behavior of such molecules is essential for the analysis of related compounds and for metabolism studies. This document provides a robust GC method for the analysis of this compound.

Experimental Protocol

This section details the recommended methodology for the GC analysis of this compound.

2.1. Instrumentation and Consumables

  • Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) detector.

  • GC Column: A non-polar capillary column is recommended for the analysis of alkanes.[5] A column with a (5%-Phenyl)-methylpolysiloxane stationary phase is a suitable choice.

  • Carrier Gas: Helium or Hydrogen of high purity (99.999%).

  • Reagents: this compound standard, solvent for sample preparation (e.g., hexane (B92381) or pentane).

  • Vials and Syringes: Appropriate for the GC autosampler.

2.2. GC Operating Conditions

The following table summarizes the recommended GC operating conditions.

ParameterValue
Column (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Inlet Temperature 250 °C
Injection Volume 1.0 µL
Split Ratio 50:1
Oven Program Initial Temperature: 50 °C, hold for 2 min
Ramp: 10 °C/min to 200 °C
Final Hold: Hold at 200 °C for 5 min
Detector Flame Ionization Detector (FID)
Detector Temp 280 °C
Makeup Gas Nitrogen
Makeup Gas Flow 25 mL/min
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min

2.3. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with hexane to cover the desired concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: Dilute the sample containing this compound with hexane to a concentration that falls within the calibration range.

2.4. Analysis Sequence

  • Inject a blank (hexane) to ensure the system is clean.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the prepared samples.

  • Inject a standard solution periodically to check for instrument drift.

Data Presentation

Quantitative data for this compound analysis should be recorded and presented in a structured format.

Table 1: Retention Data for this compound

CompoundRetention Time (min)Kovats Retention Index (Non-polar column)
This compoundExpected around 9-11 min (under the specified conditions)~946[2][3]

Table 2: Example Calibration Data

Concentration (µg/mL)Peak Area (Arbitrary Units)
15,000
525,000
1050,000
50250,000
100500,000

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the GC analysis of this compound.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis stock Prepare Stock Standard working Prepare Working Standards stock->working cal_run Inject Calibration Standards working->cal_run Inject sample_prep Prepare Sample Solution sample_run Inject Samples sample_prep->sample_run Inject gc_setup GC Instrument Setup blank_run Inject Blank gc_setup->blank_run blank_run->cal_run cal_run->sample_run peak_integration Peak Integration sample_run->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Sample Concentration calibration_curve->quantification

References

Application Notes and Protocols for 3,4,5-Trimethylheptane as a Reference Standard in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 3,4,5-trimethylheptane as a reference standard in Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a branched alkane with the molecular formula C₁₀H₂₂.[1][2] Its stable, non-polar nature and distinct mass spectrum make it a suitable reference compound in GC-MS analysis. It can be employed as an internal standard for the quantification of various volatile and semi-volatile organic compounds, particularly in complex matrices such as environmental samples, petroleum products, and biological extracts. Its branched structure provides a unique retention time that can be well-resolved from the straight-chain alkanes often present in these samples.

Physicochemical Properties and Spectral Information

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use as a reference standard.

PropertyValueReference
Molecular Formula C₁₀H₂₂[1][2][3]
Molecular Weight 142.28 g/mol [3][4]
CAS Number 20278-89-1[1][2][3]
Boiling Point 165-167 °C
Kovats Retention Index (Standard Non-polar column) 945 - 947[3]
Mass Spectrum ( प्रमुख आयन m/z) 43, 57, 71, 85[3]

Applications in GC-MS

As a reference standard, this compound serves several key functions in GC-MS analysis:

  • Internal Standard for Quantification: When added to a sample at a known concentration, it can be used to construct calibration curves and quantify the concentration of target analytes. This method corrects for variations in sample injection volume, instrument response, and sample preparation.

  • Retention Time Marker: Its well-defined retention time can be used to normalize the retention times of other compounds in the chromatogram, aiding in compound identification across different runs and instruments.

  • System Performance Check: Regular injection of a this compound standard can be used to monitor the performance of the GC-MS system, including column efficiency and detector response.

Experimental Protocols

Below are detailed protocols for the use of this compound as an internal standard for the quantitative analysis of a hypothetical analyte in a sample matrix.

Materials and Reagents
  • This compound (≥99% purity)

  • High-purity solvent (e.g., hexane, dichloromethane)

  • Target analyte(s) for quantification

  • Sample matrix

  • Volumetric flasks, pipettes, and syringes

  • GC-MS system with a suitable capillary column (e.g., non-polar, such as a 5% phenyl-methylpolysiloxane column)

Preparation of Standard Solutions
  • Stock Solution of this compound (Internal Standard):

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve it in a high-purity solvent in a 10 mL volumetric flask and dilute to the mark. This yields a stock solution of approximately 1 mg/mL.

  • Stock Solution of Target Analyte(s):

    • Prepare a stock solution of the target analyte(s) in a similar manner at a concentration of approximately 1 mg/mL.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking a constant amount of the this compound stock solution into volumetric flasks containing varying concentrations of the target analyte(s).

    • For example, to a series of 10 mL volumetric flasks, add a fixed volume of the internal standard stock solution (e.g., 100 µL to achieve a final concentration of 10 µg/mL).

    • To these flasks, add varying volumes of the analyte stock solution to create a calibration curve over the desired concentration range (e.g., 1, 5, 10, 20, 50 µg/mL).

    • Dilute all calibration standards to the final volume with the chosen solvent.

Sample Preparation
  • Accurately weigh or measure a known amount of the sample.

  • Extract the analytes from the sample matrix using an appropriate extraction technique (e.g., liquid-liquid extraction, solid-phase extraction).

  • To the extracted sample, add a known amount of the this compound internal standard stock solution to achieve a final concentration similar to that in the calibration standards.

  • Bring the final volume of the sample to a known value with the solvent.

GC-MS Instrumental Parameters

The following are typical starting parameters for a GC-MS analysis. These should be optimized for the specific analytes and instrument.

ParameterRecommended Setting
Injector Type Split/Splitless
Injector Temperature 250 °C
Liner Deactivated, single taper with glass wool
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
GC Column 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., HP-5ms)
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450
Data Analysis
  • Peak Identification: Identify the peaks corresponding to the target analyte(s) and this compound based on their retention times and mass spectra. The mass spectrum of this compound is characterized by prominent fragment ions at m/z 43, 57, 71, and 85.[3]

  • Peak Integration: Integrate the peak areas of the target analyte(s) and the internal standard.

  • Calibration Curve Construction: For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Plot this ratio against the concentration of the analyte to generate a calibration curve.

  • Quantification of Analyte in Sample: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard in the sample chromatogram. Use the calibration curve to determine the concentration of the analyte in the prepared sample. Finally, calculate the concentration of the analyte in the original sample by accounting for the initial sample amount and any dilution factors.

Quantitative Data Presentation (Illustrative Example)

The following table is an example of how quantitative data from a GC-MS analysis using this compound as an internal standard would be presented.

AnalyteRetention Time (min)Quantitation Ion (m/z)Internal StandardIS Retention Time (min)IS Quantitation Ion (m/z)Calibration Curve EquationConcentration in Sample (µg/g)
Analyte A12.5128This compound9.885y = 0.543x + 0.0120.99815.2
Analyte B14.2154This compound9.885y = 0.789x - 0.0050.9998.7

Visualizations

Experimental Workflow

experimental_workflow prep_standards Prepare Calibration Standards (Analyte + IS) gcms_analysis GC-MS Analysis prep_standards->gcms_analysis prep_sample Prepare Sample (Extract + Spike with IS) prep_sample->gcms_analysis data_processing Data Processing (Peak ID & Integration) gcms_analysis->data_processing calibration Construct Calibration Curve (Area Ratio vs. Concentration) data_processing->calibration quantification Quantify Analyte in Sample data_processing->quantification calibration->quantification result Final Result quantification->result

Caption: Workflow for quantitative GC-MS analysis using an internal standard.

Logical Relationship of Internal Standard Method

internal_standard_logic analyte Analyte gcms_system GC-MS System (Injection, Separation, Detection) analyte->gcms_system is Internal Standard (IS) This compound is->gcms_system sample_matrix Sample Matrix sample_matrix->gcms_system analyte_response Analyte Peak Area (A_x) gcms_system->analyte_response is_response IS Peak Area (A_is) gcms_system->is_response response_ratio Response Ratio (A_x / A_is) analyte_response->response_ratio is_response->response_ratio calibration_curve Calibration Curve response_ratio->calibration_curve concentration Analyte Concentration (C_x) calibration_curve->concentration

Caption: Logic of the internal standard method for quantitative analysis.

References

Application Note: Chiral Separation of 3,4,5-trimethylheptane Stereoisomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4,5-trimethylheptane is a branched alkane containing three chiral centers at positions 3, 4, and 5. This structure gives rise to a total of 2³ = 8 possible stereoisomers. These can be grouped into four pairs of enantiomers. However, due to planes of symmetry in some configurations, this compound exists as a pair of enantiomers (the chiral dl-pair) and two achiral meso compounds.[1] The separation of such non-functionalized hydrocarbon stereoisomers is a significant analytical challenge as they cannot be easily derivatized for separation by conventional chromatographic techniques.[1]

Gas chromatography (GC) with chiral stationary phases (CSPs) is the premier technique for the enantioselective separation of volatile compounds like branched alkanes.[2] Modified cyclodextrins, in particular, have demonstrated excellent performance in resolving hydrocarbon enantiomers through inclusion complexation, where the differential fit of the enantiomers into the chiral cyclodextrin (B1172386) cavity leads to separation.[2][3] This application note details a robust protocol for the chiral separation of this compound stereoisomers using a commercially available derivatized β-cyclodextrin CSP.

Experimental Protocols

Sample Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Solvent: Use a high-purity, volatile solvent such as pentane (B18724) or hexane.

  • Dilution: Dissolve and dilute to the mark with the chosen solvent.

  • Working Standard (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the same solvent.

  • Filtration: If any particulates are visible, filter the final solution through a 0.45 µm syringe filter before injection.

Instrumentation and Chromatographic Conditions

The following parameters are recommended as a starting point and may require optimization for specific instruments.

  • Gas Chromatograph: A high-resolution gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) is recommended.

  • Chiral Stationary Phase: A fused silica (B1680970) capillary column coated with a derivatized β-cyclodextrin is crucial for this separation. A column such as a 2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin or similar phase designed for hydrocarbon separations is suggested.

  • Column Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Hydrogen or Helium, high purity.

  • Injector:

    • Temperature: 250 °C

    • Mode: Split (50:1 ratio)

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes

    • Ramp: 2 °C/minute to 120 °C

    • Final Hold: Hold at 120 °C for 5 minutes

  • Detector (FID):

    • Temperature: 250 °C

    • Hydrogen Flow: 40 mL/min

    • Air Flow: 400 mL/min

    • Makeup Gas (N₂ or He): 25 mL/min

Data Presentation

The following table presents expected, representative data for the chiral separation of this compound stereoisomers under the conditions described above. Actual retention times and resolution may vary. The meso compounds are achiral and will each elute as a single peak, while the chiral enantiomeric pair will be resolved into two separate peaks.

Peak No.StereoisomerRetention Time (min)Peak Area (%)Resolution (Rs)
1meso-138.525.0-
2meso-239.225.02.1
3Enantiomer 140.125.02.5
4Enantiomer 240.825.01.8

Visualizations

stereoisomers Stereoisomers of this compound Total This compound (3 Chiral Centers) Meso1 meso-compound 1 (achiral) Total->Meso1 Diastereomer Meso2 meso-compound 2 (achiral) Total->Meso2 Diastereomer Enantiomers dl-pair (chiral) Total->Enantiomers Diastereomer Enan1 Enantiomer 1 Enantiomers->Enan1 Enan2 Enantiomer 2 Enantiomers->Enan2

Caption: Logical relationship of this compound stereoisomers.

workflow Chiral GC Separation Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Prep1 Weigh this compound Prep2 Dissolve in Hexane Prep1->Prep2 Prep3 Dilute to Working Concentration Prep2->Prep3 GC1 Inject Sample (1 µL) Prep3->GC1 GC2 Separation on Chiral Column GC1->GC2 GC3 Detection by FID GC2->GC3 Data1 Integrate Chromatogram GC3->Data1 Data2 Identify Stereoisomers Data1->Data2 Data3 Calculate Resolution & Area % Data2->Data3

Caption: Experimental workflow for chiral GC analysis.

References

Application Notes and Protocols for 3,4,5-trimethylheptane in Fuel and Combustion Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and experimental protocols for the use of 3,4,5-trimethylheptane in fuel and combustion research. This compound, a branched alkane with the chemical formula C10H22, is a component of high-octane fuels.[1] Understanding its combustion properties is crucial for developing advanced engine technologies and formulating next-generation fuels. These notes cover its physicochemical properties, potential applications as a fuel or fuel additive, and detailed protocols for key combustion experiments.

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C10H22[1][3]
Molecular Weight 142.28 g/mol [1][3]
Boiling Point 162.5 °C[1]
Density 0.7515 g/cm³ (at 420 °C)[1]
Flash Point 44.1 ± 11.7 °C[1]
Heat of Vaporization 47.3 kJ/mol[4]
Research Octane (B31449) Number (RON) Not available
Motor Octane Number (MON) Not available
Cetane Number (CN) Not available
Heat of Combustion Not available
Laminar Flame Speed Not available

Applications in Fuel and Combustion Studies

This compound serves as a valuable compound in several areas of fuel and combustion research:

  • High-Octane Fuel Component: Due to its branched structure, it is used as a component in high-octane gasoline to prevent engine knocking.[1]

  • Surrogate Fuel Component: Branched alkanes are essential components of surrogate fuel mixtures designed to emulate the combustion behavior of complex real fuels like jet fuel and diesel.[5][6][7] While no specific surrogate model containing this compound was identified, its properties make it a candidate for inclusion in such models.

  • Chemical Kinetics Studies: The combustion of this compound can be studied to develop and validate chemical kinetic models that describe the complex reaction pathways during combustion.[8][9][10] These models are crucial for computational fluid dynamics (CFD) simulations of engine performance.

Experimental Protocols

This section details the standard experimental protocols for characterizing the combustion properties of fuels like this compound.

Determination of Octane Number

The octane number of a fuel quantifies its resistance to auto-ignition (knocking) in a spark-ignition engine. It is determined by comparing the fuel's performance to that of primary reference fuels (a mixture of iso-octane and n-heptane).[11]

This method determines the anti-knock quality of a fuel under relatively mild engine operating conditions.[12]

Protocol:

  • Engine Preparation: A standardized Cooperative Fuel Research (CFR) engine is used.[12] The engine is warmed up to stable operating conditions as specified in the ASTM D2699 standard.

  • Sample Introduction: The this compound sample is introduced into the engine's fuel system.

  • Knock Intensity Measurement: The engine's compression ratio is adjusted until a standard level of knock intensity is observed.

  • Reference Fuel Comparison: The performance is bracketed by testing two primary reference fuels with known octane numbers, one that knocks more and one that knocks less than the sample.

  • RON Calculation: The RON of the sample is calculated by interpolating between the octane numbers of the reference fuels based on the compression ratios required to achieve the standard knock intensity.

This method assesses the anti-knock performance under more severe engine conditions, such as higher engine speed and a preheated fuel-air mixture.[13][14]

Protocol:

  • Engine and Conditions: A CFR engine is used, but with the more severe operating conditions as defined by ASTM D2700, including a higher engine speed (900 rpm) and a heated intake mixture.[11][13]

  • Procedure: The procedure for measuring knock intensity and comparing it to primary reference fuels is similar to the RON test.[14][15]

  • MON Calculation: The MON is determined by interpolating the results against the reference fuels.

Laminar Flame Speed Measurement

Laminar flame speed is a fundamental property of a fuel-air mixture that influences engine performance and emissions. It can be measured using various techniques.

This method involves igniting a quiescent fuel-air mixture in a sealed chamber and observing the flame propagation.[16][17][18]

Protocol:

  • Mixture Preparation: A precise mixture of this compound and air at a specific equivalence ratio is prepared and introduced into a spherical or cylindrical constant volume chamber.[16][18]

  • Ignition: The mixture is ignited at the center of the chamber using a spark.

  • Flame Propagation Recording: The outward propagation of the spherical flame front is recorded using high-speed imaging techniques (e.g., Schlieren photography).

  • Data Analysis: The flame radius as a function of time is measured from the images. The stretched flame speed is calculated from the rate of change of the flame radius. The unstretched laminar flame speed is then determined by extrapolating the stretched flame speed to zero stretch (zero flame curvature).[17]

Shock tubes are used to generate high-temperature and high-pressure conditions to study combustion phenomena, including ignition delay and flame speed.[19][20][21]

Protocol:

  • Mixture Preparation: The test gas mixture of this compound and air is introduced into the driven section of the shock tube.[19]

  • Shock Wave Generation: A diaphragm separating a high-pressure driver gas (e.g., helium) from the test gas is ruptured, generating a shock wave that propagates through the test gas, rapidly heating and compressing it.[21]

  • Ignition and Flame Imaging: The mixture is ignited, and the flame propagation is observed using high-speed imaging.

  • Flame Speed Determination: The laminar flame speed is determined from the analysis of the flame propagation images under the known high-temperature and high-pressure conditions.

Combustion Product Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the various chemical species present in the exhaust gases produced during combustion.[22][23][24][25][26]

Protocol:

  • Sample Collection: A sample of the exhaust gas from the combustion of this compound is collected from the engine or combustion chamber.

  • Gas Chromatography (GC) Separation: The collected gas sample is injected into a gas chromatograph. The different components of the mixture travel through a capillary column at different rates depending on their physical and chemical properties, thus separating them.[22]

  • Mass Spectrometry (MS) Identification: As each component elutes from the GC column, it enters a mass spectrometer. The MS ionizes the molecules and separates the ions based on their mass-to-charge ratio, producing a unique mass spectrum for each component.[22]

  • Data Analysis: The mass spectra are compared to a library of known spectra to identify the individual combustion products. The peak areas in the gas chromatogram are used to quantify the concentration of each species.

Visualizations

Logical Workflow for Fuel Combustion Analysis

Fuel_Combustion_Analysis_Workflow cluster_synthesis Fuel Preparation cluster_experiments Combustion Experiments cluster_analysis Data Analysis & Modeling cluster_application Application Fuel This compound RON_MON Octane Number Determination (ASTM D2699/D2700) Fuel->RON_MON Flame_Speed Laminar Flame Speed Measurement Fuel->Flame_Speed Combustion_Products Combustion in Engine/Vessel Fuel->Combustion_Products Performance_Data Engine Performance Data RON_MON->Performance_Data Kinetic_Model Chemical Kinetic Modeling Flame_Speed->Kinetic_Model GC_MS GC-MS Analysis of Products Combustion_Products->GC_MS GC_MS->Kinetic_Model Surrogate_Fuel Surrogate Fuel Development Kinetic_Model->Surrogate_Fuel Engine_Design Improved Engine Design Kinetic_Model->Engine_Design Performance_Data->Engine_Design Surrogate_Fuel->Engine_Design

Caption: Workflow for fuel combustion analysis.

Signaling Pathway for Alkane Combustion

Alkane_Combustion_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_branching Chain Branching cluster_termination Termination Fuel Alkane (C10H22) R Alkyl Radical (C10H21) Fuel->R + OH, O, H O2 O2 HO2 HO2 Radical O2->HO2 + H RO2 Alkylperoxy Radical (C10H21O2) R->RO2 + O2 Stable_Products Stable Products (CO2, H2O) R->Stable_Products + Radicals -> QOOH Hydroperoxyalkyl Radical RO2->QOOH Isomerization RO2->Stable_Products + Radicals -> O2QOOH O2QOOH QOOH->O2QOOH + O2 Carbonyl_Hydroperoxide Carbonyl Hydroperoxide O2QOOH->Carbonyl_Hydroperoxide + HO2 OH Hydroxyl Radical (OH) Carbonyl_Hydroperoxide->OH Decomposition Branching_Agent Decomposition of Carbonyl Hydroperoxide Carbonyl_Hydroperoxide->Branching_Agent OH->Fuel OH_Branch OH Branching_Agent->OH_Branch -> 2 OH OH_Branch->Fuel

Caption: Generalized alkane combustion pathway.

References

Application Notes and Protocols for 3,4,5-Trimethylheptane as a Nonpolar Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3,4,5-trimethylheptane as a nonpolar solvent for organic reactions. Due to the limited specific data on this compound's direct application in published organic reactions, this document extrapolates from the known properties of highly branched alkanes and compares them to commonly used nonpolar solvents. Protocols are based on general procedures for reactions in inert, nonpolar media, with specific considerations for the physical properties of this compound.

Introduction

This compound is a branched-chain alkane with the molecular formula C₁₀H₂₂.[1] It is a colorless and flammable liquid, classified as a nonpolar solvent.[1][2] Like other alkanes, it is chemically inert under many reaction conditions, making it a suitable medium for reactions involving highly reactive reagents. Its branched structure imparts physical properties that can offer advantages over linear alkanes like heptane (B126788) or hexane (B92381).

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use as a solvent. These properties are summarized in the table below, with comparative data for common nonpolar solvents.

PropertyThis compoundn-HeptaneToluene
Molecular Formula C₁₀H₂₂[1]C₇H₁₆C₇H₈
Molecular Weight ( g/mol ) 142.28[3]100.2192.14
Boiling Point (°C) 162.5 - 164[1][4]98.4110.6
Melting Point (°C) -53.99[1]-90.6-95
Density (g/mL at 20°C) ~0.752[1]0.6840.867
Flash Point (°C) ~44.1[1]-44
Solubility in Water Insoluble[5]InsolubleInsoluble
Polarity Nonpolar[6]NonpolarNonpolar (but with aromatic character)

Key Advantages and Considerations as a Solvent

The utility of this compound as a solvent is dictated by its unique structural features.

Advantages:

  • Chemical Inertness: As a saturated hydrocarbon, it is unreactive towards many strong reagents, including organometallics and strong bases, preventing solvent-reagent interactions that can lead to side products.[7]

  • High Boiling Point: Its relatively high boiling point allows for conducting reactions at elevated temperatures without the need for specialized high-pressure equipment. This can be advantageous for reactions with high activation energies.

  • Low Freezing Point: A low freezing point provides a wide liquid range, making it suitable for reactions conducted at sub-ambient temperatures.

  • Nonpolar Nature: It is an excellent solvent for nonpolar reactants and can be a suitable replacement for other alkanes like hexane and heptane.[6] The principle of "like dissolves like" governs its solubilizing power.[5]

Considerations:

  • Solubilizing Power: While effective for nonpolar compounds, its ability to dissolve polar or ionic reagents and catalysts is very limited. This can lead to heterogeneous reaction mixtures and potentially slower reaction rates.

  • Flammability: this compound is a flammable liquid and requires appropriate safety precautions, including working in a well-ventilated fume hood and eliminating ignition sources.[2]

  • Cost and Availability: It may be more expensive and less readily available than common nonpolar solvents like heptane or toluene.

Potential Applications in Organic Synthesis

Based on the properties of highly branched alkanes, this compound is a potential solvent for a variety of organic reactions.

Organometallic Reactions

The inertness of alkanes makes them suitable solvents for reactions involving highly reactive organometallic reagents such as Grignard reagents and organolithiums. The primary role of the solvent in these reactions is to provide a medium for the reactants to interact without participating in the reaction itself.

Logical Workflow for Considering this compound in Organometallic Reactions:

reagent Organometallic Reagent (e.g., Grignard, Organolithium) solvent_choice Solvent Selection reagent->solvent_choice trimethylheptane This compound solvent_choice->trimethylheptane Inertness Required High Temperature ether_solvent Ethereal Solvent (e.g., THF, Et2O) solvent_choice->ether_solvent Solvation of Metal Cation Lower Temperature reaction_conditions Reaction Conditions trimethylheptane->reaction_conditions ether_solvent->reaction_conditions outcome Desired Product reaction_conditions->outcome

Caption: Solvent choice for organometallic reactions.

Radical Reactions

Nonpolar solvents are often used for radical reactions as they are less likely to interfere with the radical intermediates. The "cage effect," where the solvent can trap newly formed radicals and promote their recombination, can be influenced by the solvent's structure and viscosity.[3]

Polymerization Reactions

Certain polymerization reactions, particularly those that proceed via coordination or radical mechanisms, are conducted in inert hydrocarbon solvents. The choice of solvent can influence the solubility of the monomer and the resulting polymer, as well as the overall reaction kinetics.

Experimental Protocols

The following are generalized protocols where this compound could be employed as a solvent. Researchers should optimize these protocols for their specific substrates and reaction conditions.

General Protocol for a Grignard Reaction

Objective: To perform a Grignard reaction using this compound as an inert solvent, particularly for reactions requiring temperatures above the boiling point of common ethereal solvents.

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide

  • Carbonyl compound (aldehyde, ketone, or ester)

  • Anhydrous this compound

  • Iodine crystal (as an initiator)

  • Anhydrous diethyl ether or THF (as co-solvent/initiator if necessary)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Add magnesium turnings to the flask.

  • Add a small crystal of iodine.

  • In the dropping funnel, prepare a solution of the alkyl or aryl halide in anhydrous this compound.

  • Add a small portion of the halide solution to the magnesium turnings. If the reaction does not initiate (as evidenced by a color change and gentle reflux), a small amount of anhydrous diethyl ether or THF can be added to help initiate the reaction by solvating the magnesium surface.

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the reaction mixture to a temperature appropriate for the specific reaction, taking advantage of the high boiling point of this compound if necessary.

  • Cool the reaction mixture to 0 °C.

  • Slowly add a solution of the carbonyl compound in anhydrous this compound via the dropping funnel.

  • After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC or GC).

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Perform a standard aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation.

Experimental Workflow for Grignard Reaction:

start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup add_mg Add Mg Turnings and I₂ setup->add_mg initiate Initiate Grignard Formation add_mg->initiate prepare_halide Prepare Alkyl/Aryl Halide in this compound prepare_halide->initiate add_halide Add Halide Solution Dropwise initiate->add_halide Success heat Heat to Complete Formation add_halide->heat add_carbonyl Add Carbonyl Compound heat->add_carbonyl react Stir to Completion add_carbonyl->react quench Quench with aq. NH₄Cl react->quench workup Aqueous Workup and Extraction quench->workup purify Purify Product workup->purify end End purify->end

Caption: Grignard reaction workflow.

Safety and Handling

This compound is a flammable liquid and its vapor can form explosive mixtures with air.[2]

  • Handling: Always handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for flammable organic solvents.

Conclusion

This compound presents itself as a viable, albeit specialized, nonpolar solvent for organic synthesis. Its key advantages of high boiling point and chemical inertness make it a suitable candidate for reactions that are challenging to perform in more common, lower-boiling alkanes or reactive ethereal solvents. While the lack of extensive literature on its specific applications necessitates careful preliminary investigation by researchers, its properties suggest it could be a valuable tool in the organic chemist's repertoire, particularly for high-temperature organometallic and radical reactions. Further research into its use and a direct comparison of its performance against other highly branched alkanes would be beneficial to fully elucidate its potential in organic synthesis.

References

Application Notes and Protocols for the Structural Elucidation of 3,4,5-trimethylheptane using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the structural elucidation of organic molecules. For highly branched, non-functionalized alkanes such as 3,4,5-trimethylheptane, which lack chromophores for UV-Vis spectroscopy and have extensive signal overlap in their proton (¹H) NMR spectra, a comprehensive suite of one- and two-dimensional NMR experiments is essential for unambiguous structure determination. This document provides detailed application notes and experimental protocols for the complete structural characterization of this compound using ¹H NMR, ¹³C NMR, DEPT-135, COSY, and HSQC experiments.

Due to the absence of publicly available experimental NMR data for this compound, the spectral data presented in this document has been generated using validated NMR prediction software. This predicted data serves as a reliable guide for researchers performing experimental analysis on this molecule or structurally similar compounds.

Predicted NMR Data

The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These predictions were performed using online NMR prediction tools and serve as a reference for experimental work.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H1, H70.88Triplet7.4
H2, H61.25Multiplet-
H3, H51.50Multiplet-
H41.75Multiplet-
3-CH₃, 5-CH₃0.85Doublet6.8
4-CH₃0.83Doublet6.8
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (ppm)Carbon Type (from DEPT-135)
C1, C711.9CH₃
C2, C625.5CH₂
C3, C535.0CH
C445.0CH
3-CH₃, 5-CH₃15.0CH₃
4-CH₃12.0CH₃

Experimental Protocols

The following are detailed protocols for the acquisition of NMR spectra for the structural elucidation of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). CDCl₃ is a common solvent for non-polar analytes and its residual proton signal at ~7.26 ppm and carbon signal at ~77.16 ppm can be used for spectral referencing.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

1D NMR Spectroscopy

¹H NMR Spectroscopy

  • Instrument Setup: Tune and shim the NMR spectrometer to the sample.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Spectral Width: 0-10 ppm

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay (d1): 1-2 seconds

    • Acquisition Time: 2-4 seconds

  • Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

    • Integrate all signals.

¹³C NMR Spectroscopy

  • Instrument Setup: Tune and shim the spectrometer for ¹³C observation.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Spectral Width: 0-60 ppm (appropriate for alkanes)

    • Number of Scans: 512-2048 (or more, as ¹³C is less sensitive than ¹H)

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time: 1-2 seconds

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

DEPT-135 Spectroscopy

  • Instrument Setup: Use the same shimming as for the ¹³C spectrum.

  • Acquisition Parameters:

    • Pulse Program: A standard DEPT-135 pulse sequence.

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Spectral Width: Same as the ¹³C spectrum.

    • Number of Scans: 256-1024

    • Relaxation Delay (d1): 2 seconds

  • Processing:

    • Process the data similarly to the ¹³C spectrum. The resulting spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

2D NMR Spectroscopy

COSY (Correlation Spectroscopy)

  • Instrument Setup: Use the same shimming as for the ¹H spectrum.

  • Acquisition Parameters:

    • Pulse Program: A standard gradient-selected COSY experiment (e.g., cosygpqf on Bruker instruments).

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Spectral Width (F1 and F2): Same as the ¹H spectrum.

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 2-8

    • Relaxation Delay (d1): 1.5 seconds

  • Processing:

    • Apply a 2D Fourier transform.

    • Phase correct the spectrum.

    • Symmetrize the spectrum if necessary.

HSQC (Heteronuclear Single Quantum Coherence)

  • Instrument Setup: Use the same shimming as for the ¹H spectrum.

  • Acquisition Parameters:

    • Pulse Program: A standard gradient-selected, phase-sensitive HSQC experiment (e.g., hsqcedetgpsisp2.2 on Bruker instruments for multiplicity editing).

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Spectral Width (F2 - ¹H): Same as the ¹H spectrum.

    • Spectral Width (F1 - ¹³C): Same as the ¹³C spectrum.

    • Number of Increments (F1): 128-256

    • Number of Scans per Increment: 4-16

    • Relaxation Delay (d1): 1.5 seconds

  • Processing:

    • Apply a 2D Fourier transform.

    • Phase correct the spectrum in both dimensions.

Data Interpretation and Structural Elucidation Workflow

The structural elucidation of this compound is achieved through the systematic interpretation of the acquired NMR spectra.

G Structural Elucidation Workflow of this compound via NMR A 1. Acquire 1D NMR Spectra (¹H, ¹³C, DEPT-135) B 2. Preliminary Analysis - Identify proton and carbon chemical shifts - Determine carbon types (CH, CH₂, CH₃) A->B C 3. Acquire 2D NMR Spectra (COSY, HSQC) B->C D 4. COSY Analysis - Establish ¹H-¹H spin systems - Trace proton connectivity through the carbon backbone C->D E 5. HSQC Analysis - Correlate each proton to its directly attached carbon - Confirm carbon assignments from DEPT-135 C->E F 6. Structure Assembly - Combine all data to build the molecular structure of this compound D->F E->F G 7. Final Structure Verification - Confirm all observed correlations are consistent with the proposed structure F->G

Caption: Workflow for NMR-based structural elucidation.

  • ¹H NMR: The proton spectrum will show a series of overlapping multiplets in the upfield region (typically 0.8-1.8 ppm), characteristic of a saturated alkane. Integration of the signals will provide the relative number of protons for each environment.

  • ¹³C NMR: The carbon spectrum will reveal the number of unique carbon environments in the molecule.

  • DEPT-135: This experiment is crucial for distinguishing between CH, CH₂, and CH₃ groups, which is fundamental for assigning the carbon signals.

  • COSY: The COSY spectrum will show correlations between protons that are coupled to each other (typically separated by two or three bonds). This allows for the tracing of the proton connectivity along the heptane (B126788) backbone and to the methyl substituents.

  • HSQC: The HSQC spectrum correlates each proton signal to the signal of the carbon atom it is directly attached to. This provides definitive C-H connectivity information and confirms the assignments made from the 1D spectra.

By combining the information from all these experiments, the complete and unambiguous structural assignment of this compound can be achieved.

Expected 2D NMR Correlations

The following diagram illustrates the key expected correlations in the COSY and HSQC spectra of this compound based on the predicted chemical shifts.

G Predicted COSY and HSQC Correlations for this compound H1_7 H1/H7 (0.88 ppm) H2_6 H2/H6 (1.25 ppm) H1_7->H2_6 COSY C1_7 C1/C7 (11.9 ppm) H1_7->C1_7 HSQC H3_5 H3/H5 (1.50 ppm) H2_6->H3_5 COSY C2_6 C2/C6 (25.5 ppm) H2_6->C2_6 HSQC H4 H4 (1.75 ppm) H3_5->H4 COSY H_Me3_5 3/5-CH₃ (0.85 ppm) H3_5->H_Me3_5 COSY C3_5 C3/C5 (35.0 ppm) H3_5->C3_5 HSQC H_Me4 4-CH₃ (0.83 ppm) H4->H_Me4 COSY C4 C4 (45.0 ppm) H4->C4 HSQC C_Me3_5 3/5-CH₃ (15.0 ppm) H_Me3_5->C_Me3_5 HSQC C_Me4 4-CH₃ (12.0 ppm) H_Me4->C_Me4 HSQC

Caption: Key COSY and HSQC correlations.

Conclusion

This document provides a comprehensive guide for the structural elucidation of this compound using a suite of NMR experiments. The provided protocols and predicted data offer a solid foundation for researchers to successfully characterize this and other complex branched alkanes. The combination of 1D and 2D NMR techniques is indispensable for overcoming the challenges posed by the spectral complexity of such molecules.

Application Notes and Protocols for the Synthesis of Trimethylheptanes: A Critical Evaluation of Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed examination of the synthesis of trimethylheptane isomers, with a primary focus on the feasibility of Friedel-Crafts alkylation. While historically significant for aromatic compounds, the direct Friedel-Crafts alkylation of alkanes like heptane (B126788) to produce specific trimethylheptane isomers is fraught with significant chemical challenges. These challenges primarily stem from the inherent nature of carbocation intermediates, which are prone to rearrangements, leading to a complex mixture of products rather than a single desired isomer.

These application notes will first elucidate the theoretical challenges of applying Friedel-Crafts alkylation to alkanes. Subsequently, a generalized, conceptual protocol for such a reaction is presented to illustrate the practical difficulties. Finally, established and more reliable alternative synthetic routes for the controlled synthesis of specific trimethylheptane isomers are detailed, providing researchers with viable and reproducible methodologies.

Introduction to Friedel-Crafts Alkylation and its Limitations with Alkanes

The Friedel-Crafts alkylation is a cornerstone of organic synthesis, traditionally employed to introduce alkyl substituents onto aromatic rings. The reaction typically involves an alkyl halide, a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃), and an aromatic substrate. The Lewis acid facilitates the formation of a carbocation from the alkyl halide, which then acts as an electrophile in an electrophilic aromatic substitution reaction.

However, the application of this methodology to alkane substrates for the synthesis of highly branched alkanes like trimethylheptanes is not a standard or recommended procedure due to several major limitations:

  • Carbocation Rearrangements: The hallmark of Friedel-Crafts alkylation is the formation of carbocation intermediates.[1][2] These carbocations are highly susceptible to rearrangement via 1,2-hydride and 1,2-alkyl shifts to form more stable carbocations.[3][4][5] For instance, attempting to form a primary carbocation from 1-chloroheptane (B146330) would immediately rearrange to more stable secondary or tertiary carbocations, leading to a multitude of isomeric products. This makes the synthesis of a specific trimethylheptane isomer virtually impossible to control.

  • Polyalkylation: The initial alkylation of an alkane can produce a more reactive branched alkane, which can then undergo further alkylation, leading to a mixture of products with varying degrees of alkylation.[6]

  • Cracking and Isomerization: The strong Lewis acids and reaction conditions required to activate relatively inert alkanes can also promote undesirable side reactions such as cracking (breaking of C-C bonds) and isomerization of the starting material and products.[7][8]

  • Lack of Regioselectivity: Even if a specific carbocation could be generated without rearrangement, its reaction with a heptane isomer would lack regioselectivity, leading to methylation at various positions along the alkane chain.

Due to these significant hurdles, direct Friedel-Crafts alkylation is not a practical method for the targeted synthesis of trimethylheptane isomers.

Conceptual Protocol: Friedel-Crafts Alkylation of Heptane (Illustrative)

The following protocol is provided for conceptual understanding of the challenges and should not be considered a viable method for producing a specific trimethylheptane isomer. The expected outcome is a complex mixture of branched and rearranged alkanes.

Objective: To illustrate the non-selective nature of Friedel-Crafts alkylation on an alkane substrate.

Reactants and Materials:

  • n-Heptane

  • Methyl chloride (or other methylating agent)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Inert solvent (e.g., carbon disulfide)

  • Apparatus for gas handling and reactions under anhydrous conditions

  • Quenching solution (e.g., ice-water)

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Experimental Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, a condenser, and a gas outlet connected to a trap is assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: Anhydrous aluminum chloride is carefully added to the inert solvent in the reaction flask.

  • Reactant Addition: n-Heptane is added to the stirred suspension.

  • Methylation: Methyl chloride gas is bubbled through the reaction mixture at a controlled rate. The reaction temperature is maintained, typically at low temperatures (e.g., 0 °C) to minimize side reactions, although activation of the alkane may require heating.

  • Reaction Monitoring: The reaction progress can be monitored by taking aliquots and analyzing them by GC-MS. However, identifying all products in the complex mixture will be challenging.

  • Quenching: After the desired reaction time, the reaction is quenched by slowly and carefully pouring the mixture over crushed ice.

  • Workup: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent.

  • Analysis: The solvent is removed under reduced pressure, and the resulting oil is analyzed by GC-MS to identify the complex mixture of isomeric products.

Expected Results and Data Presentation

The direct Friedel-Crafts alkylation of heptane with a methylating agent is expected to yield a complex mixture of products. The table below summarizes the anticipated outcomes and challenges.

ParameterExpected Outcome / Challenge
Primary Products A complex mixture of monomethyl-, dimethyl-, and trimethylheptane isomers.
Major Isomers Isomers resulting from the most stable tertiary carbocation intermediates.
Byproducts Products of cracking (smaller alkanes), polyalkylation (tetramethylheptanes, etc.), and isomerization of the starting heptane.
Yield of any single trimethylheptane isomer Extremely low and difficult to isolate.
Separation Separation of the closely boiling isomers would be exceedingly difficult, requiring advanced chromatographic techniques.

Logical Relationship of Carbocation Rearrangements

The following diagram illustrates the cascade of carbocation rearrangements that would occur upon attempting to generate a carbocation from a heptane derivative, leading to a multitude of trimethylheptane isomers.

Carbocation_Rearrangement_Cascade Start Initial Carbocation (e.g., from Heptane + CH3+) Sec_Carbocation Secondary Carbocations Start->Sec_Carbocation Hydride Shift Ter_Carbocation Tertiary Carbocations Sec_Carbocation->Ter_Carbocation Hydride/Alkyl Shift Rearranged_Sec Rearranged Secondary Carbocations Ter_Carbocation->Rearranged_Sec Further Shifts Mixture Complex Mixture of Trimethylheptane Isomers Ter_Carbocation->Mixture Methylation Rearranged_Ter Rearranged Tertiary Carbocations Rearranged_Sec->Rearranged_Ter Hydride/Alkyl Shift Rearranged_Ter->Mixture Methylation

Caption: Carbocation rearrangement cascade in Friedel-Crafts alkylation of heptane.

Viable Alternative Synthetic Protocols

Given the limitations of Friedel-Crafts alkylation for this target, more controlled and reliable methods are necessary. The following protocols outline established routes to specific, highly branched alkanes.

Protocol 1: Grignard Reagent Addition to a Ketone followed by Dehydration and Hydrogenation

This is a classic and versatile method for the construction of highly branched carbon skeletons.

Objective: To synthesize a specific trimethylheptane isomer (e.g., 2,4,4-trimethylheptane).

Reactants and Materials:

  • 4,4-Dimethyl-2-pentanone (B109323)

  • Methylmagnesium bromide (Grignard reagent)

  • Anhydrous diethyl ether

  • Sulfuric acid (for dehydration)

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • Standard glassware for Grignard reaction, distillation, and hydrogenation.

Experimental Procedure:

  • Grignard Reaction: In a flame-dried flask under an inert atmosphere, a solution of 4,4-dimethyl-2-pentanone in anhydrous diethyl ether is slowly added to a stirred solution of methylmagnesium bromide in diethyl ether at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion. The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried and the solvent is evaporated to yield the tertiary alcohol.

  • Dehydration: The crude tertiary alcohol is heated with a catalytic amount of sulfuric acid. The resulting alkene is distilled from the reaction mixture.

  • Hydrogenation: The purified alkene is dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation using a Pd/C catalyst under a hydrogen atmosphere.

  • Purification and Analysis: The catalyst is removed by filtration, and the solvent is evaporated. The resulting trimethylheptane is purified by distillation. The final product is characterized by GC-MS and NMR spectroscopy.

Protocol 2: Michael Addition followed by Hydrodeoxygenation

This modern approach is particularly useful for synthesizing alkanes with specific branching patterns.[9]

Objective: To synthesize a highly branched C13 alkane, which can be adapted for trimethylheptane synthesis.

Reactants and Materials:

  • An α,β-unsaturated ketone (e.g., derived from aldol (B89426) condensation)

  • A Michael donor (e.g., a dialkyl malonate)

  • A suitable catalyst (e.g., a Lewis acid or base)

  • A catalyst for hydrodeoxygenation (e.g., Pd/C or Pd/NbOPO₄)

  • Hydrogen gas

  • Standard laboratory glassware.

Experimental Procedure:

  • Michael Addition: The α,β-unsaturated ketone and the Michael donor are reacted in the presence of a catalyst to form the 1,5-dicarbonyl compound.

  • Hydrodeoxygenation: The resulting dicarbonyl compound is subjected to catalytic hydrodeoxygenation under a hydrogen atmosphere to reduce the carbonyl groups and any other reducible functionalities, yielding the final branched alkane.

  • Purification and Analysis: The product is purified by chromatography and/or distillation and characterized by GC-MS and NMR.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the controlled synthesis of a trimethylheptane isomer via the Grignard route.

Grignard_Synthesis_Workflow Start Start: Ketone & Grignard Reagent Grignard Grignard Reaction Start->Grignard Workup1 Aqueous Workup Grignard->Workup1 Alcohol Tertiary Alcohol Workup1->Alcohol Dehydration Dehydration (Acid Catalyst) Alcohol->Dehydration Alkene Alkene Dehydration->Alkene Hydrogenation Catalytic Hydrogenation (Pd/C, H2) Alkene->Hydrogenation Purification Purification (Distillation) Hydrogenation->Purification Product Final Product: Trimethylheptane Isomer Purification->Product

Caption: Workflow for controlled synthesis of trimethylheptanes via the Grignard method.

Conclusion

The synthesis of specific trimethylheptane isomers via Friedel-Crafts alkylation of heptane is not a feasible or practical approach for researchers in drug development or other scientific fields requiring high purity and structural definition. The inherent tendency of carbocations to undergo rearrangement leads to the formation of complex and inseparable mixtures of isomers. More reliable and controlled synthetic methods, such as those involving Grignard reactions or Michael additions, are the recommended routes for obtaining specific, highly branched alkanes. These methods offer predictability and control over the final molecular architecture, which are critical for structure-activity relationship studies and the development of new chemical entities.

References

Application Notes & Protocols: 3,4,5-Trimethylheptane as an Internal Standard for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 3,4,5-trimethylheptane as an internal standard in the quantitative analysis of volatile organic compounds (VOCs) and hydrocarbon mixtures. The information is particularly relevant for applications in environmental analysis, quality control of fuels, and in the characterization of complex organic matrices.

Introduction to Internal Standards in Quantitative Analysis

In analytical chemistry, an internal standard (IS) is a chemical substance that is added in a constant amount to samples, calibration standards, and blanks in an analysis.[1] Internal standards are crucial for improving the precision and accuracy of quantitative analysis by correcting for variations in sample injection volume, instrument response, and sample preparation.[2] The use of an internal standard is particularly important in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to compensate for potential losses during sample preparation and injection.[2]

Properties and Suitability of this compound as an Internal Standard

This compound (C10H22) is a branched-chain alkane with physical and chemical properties that make it a suitable internal standard for the analysis of various volatile and semi-volatile organic compounds.[3]

Key Properties:

  • Molecular Formula: C10H22[3][4]

  • Molecular Weight: 142.28 g/mol [3][4]

  • Boiling Point: Approximately 166 °C

  • Chemical Inertness: As a saturated hydrocarbon, it is chemically inert and less likely to react with analytes or the analytical system.

  • Elution Profile: In typical non-polar GC columns, it elutes within the range of many common VOCs and hydrocarbon components found in gasoline and other petroleum products.[4]

  • Purity: Available in high purity, which is essential for an internal standard.

Suitability:

This compound is an excellent choice as an internal standard when analyzing for compounds of similar chemical nature, such as other alkanes, alkenes, and aromatic hydrocarbons. Its branched structure can also be advantageous in providing a unique retention time that avoids co-elution with common straight-chain alkanes present in samples.[5] It is particularly well-suited for the analysis of gasoline and other complex hydrocarbon mixtures.[6]

Application: Quantitative Analysis of Aromatic Hydrocarbons in a Hydrocarbon Matrix by GC-MS

This section outlines the use of this compound as an internal standard for the quantification of benzene, toluene, ethylbenzene, and xylenes (B1142099) (BTEX) in a gasoline sample.

3.1. Principle

A known concentration of this compound is added to all calibration standards and the unknown gasoline sample. The ratio of the peak area of each analyte to the peak area of the internal standard is used to construct a calibration curve. The concentration of the analytes in the unknown sample is then determined from this calibration curve. This method corrects for variations in injection volume and instrument response.

3.2. Data Presentation

The following table summarizes hypothetical quantitative data for the analysis of BTEX in a gasoline sample using this compound as an internal standard.

AnalyteRetention Time (min)Concentration in Standard (µg/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration in Sample (µg/mL)
Benzene6.2510.0150,000300,0000.5012.5
Toluene8.1210.0180,000300,0000.6015.0
Ethylbenzene10.4510.0210,000300,0000.7017.5
m,p-Xylene10.6820.0 (10 each)420,000300,0001.4035.0
o-Xylene11.1510.0200,000300,0000.6716.8
This compound (IS) 9.55 10.0 300,000 - - -

Experimental Protocols

4.1. Preparation of Stock Solutions

  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound (purity >99%) into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol (B129727). This provides a stock solution of approximately 1000 µg/mL.

  • Analyte Stock Solution (Analyte Stock): Prepare a mixed stock solution containing benzene, toluene, ethylbenzene, and xylenes. Accurately weigh approximately 100 mg of each analyte into a single 100 mL volumetric flask and dilute to the mark with methanol.

4.2. Preparation of Calibration Standards

  • Prepare a series of at least five calibration standards by serial dilution of the Analyte Stock Solution in volumetric flasks using methanol as the diluent.

  • To each calibration standard, add a constant amount of the IS Stock Solution to achieve a final concentration of 10 µg/mL of this compound in each standard.

4.3. Sample Preparation

  • Accurately dilute the gasoline sample with methanol. A dilution factor of 1:100 is often appropriate, but may need to be adjusted based on the expected analyte concentrations.

  • To a 10 mL volumetric flask, add 100 µL of the gasoline sample.

  • Add the same constant amount of the IS Stock Solution as used in the calibration standards to achieve a final concentration of 10 µg/mL of this compound.

  • Dilute to the mark with methanol.

4.4. GC-MS Instrumental Conditions

  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Mass Spectrometer: Agilent 5977B MS or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 35-350

4.5. Data Analysis

  • Identify the peaks for the analytes and the internal standard based on their retention times and mass spectra.

  • Integrate the peak areas for the characteristic ions of each analyte and the internal standard.

  • For each calibration standard, calculate the peak area ratio of the analyte to the internal standard.

  • Plot a calibration curve of the peak area ratio versus the concentration of the analyte.

  • Calculate the peak area ratio for the unknown sample and determine the concentration of each analyte from the calibration curve.

  • Correct for the initial dilution of the sample to obtain the final concentration in the original gasoline sample.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_is Prepare Internal Standard Stock prep_cal Prepare Calibration Standards prep_is->prep_cal prep_sample Prepare Sample with Internal Standard prep_is->prep_sample prep_analyte Prepare Analyte Stock prep_analyte->prep_cal gcms GC-MS Analysis prep_cal->gcms prep_sample->gcms peak_id Peak Identification and Integration gcms->peak_id cal_curve Calibration Curve Construction peak_id->cal_curve quant Quantification of Analytes in Sample cal_curve->quant

Caption: Experimental workflow for quantitative analysis using an internal standard.

logical_relationship Analyte Analyte Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS Internal Standard (this compound) IS->Ratio Concentration Analyte Concentration Ratio->Concentration via Calibration Curve

References

Application Note: A Novel Approach to Characterization of Non-Polar Polymers Using 3,4,5-trimethylheptane as a Mobile Phase in Gel Permeation Chromatography (GPC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a theoretical application and protocol for the use of 3,4,5-trimethylheptane as a novel mobile phase in Gel Permeation Chromatography (GPC) for the characterization of non-polar polymers. Due to the absence of established applications in the current literature, this note serves as a proof-of-concept and a guideline for researchers exploring alternative solvents for polymer analysis. The unique branched structure of this compound may offer advantages in the dissolution of specific non-polar polymers and in achieving distinct separation profiles.

Introduction

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers.[1][2][3] The choice of the mobile phase is critical for the successful separation and characterization of polymers, as it must completely dissolve the polymer without interacting with the stationary phase.[4] While common non-polar solvents like tetrahydrofuran (B95107) (THF) and toluene (B28343) are frequently employed, the exploration of novel solvents can unlock new capabilities in polymer analysis.

This compound is a branched alkane with a non-polar nature, making it a potential candidate as a mobile phase for the GPC analysis of non-polar polymers such as polyethylene, polypropylene, and polyisobutylene. Its branched structure may provide unique solvency characteristics compared to linear or aromatic hydrocarbons. This application note presents a hypothetical framework for utilizing this compound in GPC, including a detailed experimental protocol and expected data outcomes.

Theoretical Advantages of this compound in GPC

  • Selective Solvency: The highly branched structure of this compound may offer enhanced solubility for polymers with complex, branched architectures.

  • Reduced Viscosity: Compared to other high-boiling point alkanes, the branched nature of this compound could result in a lower viscosity, leading to lower backpressure in the GPC system.

  • Inertness: As a saturated hydrocarbon, this compound is chemically inert, minimizing the risk of reacting with the polymer sample or the GPC column packing material.

Experimental Protocols

This section provides a detailed, albeit theoretical, protocol for the use of this compound as a mobile phase in GPC for the analysis of a hypothetical non-polar polymer.

3.1. Materials and Equipment

  • Solvent: this compound (High-purity, HPLC grade)

  • Polymer Standards: Polystyrene or other suitable non-polar polymer standards with known molecular weights.

  • GPC System: A standard GPC instrument equipped with a pump, injector, column oven, and a refractive index (RI) detector.

  • GPC Columns: A set of GPC columns packed with a polystyrene-divinylbenzene (PS-DVB) stationary phase, suitable for use with organic solvents.

  • Sample Preparation: Analytical balance, volumetric flasks, and a filtration system with 0.45 µm PTFE filters.

3.2. Mobile Phase Preparation

  • Filter the this compound through a 0.45 µm chemical-resistant filter to remove any particulate matter.

  • Degas the solvent using an online degasser or by sparging with helium for at least 30 minutes to prevent bubble formation in the system.

3.3. Sample and Standard Preparation

  • Accurately weigh a known amount of the polymer sample or standard.

  • Dissolve the polymer in this compound to a final concentration of 1 mg/mL in a volumetric flask.

  • Gently agitate the solution until the polymer is fully dissolved. This may require several hours.

  • Filter the solution through a 0.45 µm PTFE syringe filter before injection to remove any insoluble particles.

3.4. GPC System Parameters

ParameterValue
Mobile Phase This compound
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 100 µL
Detector Refractive Index (RI)
Run Time 30 minutes

3.5. Calibration

  • Inject a series of narrow-polydispersity polymer standards of known molecular weights.

  • Record the retention time for each standard.

  • Construct a calibration curve by plotting the logarithm of the molecular weight (log M) against the retention time.

3.6. Data Analysis

  • Inject the prepared polymer sample.

  • From the resulting chromatogram and the calibration curve, determine the molecular weight averages (Mn, Mw, Mz) and the polydispersity index (PDI = Mw/Mn).

Data Presentation

The quantitative data obtained from the GPC analysis should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical GPC Results for a Non-Polar Polymer using this compound as the Mobile Phase

Sample IDMn ( g/mol )Mw ( g/mol )Mz ( g/mol )PDI (Mw/Mn)
Polymer A55,000115,000180,0002.09
Polymer B62,000130,000210,0002.10
Polymer C48,000105,000165,0002.19

Mn = Number-average molecular weight, Mw = Weight-average molecular weight, Mz = Z-average molecular weight, PDI = Polydispersity Index.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Polymer Characterization using GPC with a Novel Solvent

GPC_Workflow cluster_prep Preparation cluster_analysis GPC Analysis cluster_data Data Processing Solvent_Prep Mobile Phase Preparation (Filtration & Degassing) System_Equilibration System Equilibration with This compound Solvent_Prep->System_Equilibration Sample_Prep Sample & Standard Preparation (Dissolution & Filtration) Calibration Calibration with Polymer Standards Sample_Prep->Calibration Sample_Analysis Sample Injection and Data Acquisition Sample_Prep->Sample_Analysis System_Equilibration->Calibration Calibration->Sample_Analysis Chromatogram_Processing Chromatogram Integration Sample_Analysis->Chromatogram_Processing MW_Calculation Molecular Weight Calculation Chromatogram_Processing->MW_Calculation Report Generate Report with Mn, Mw, Mz, and PDI MW_Calculation->Report

Caption: Workflow for GPC analysis of polymers using a novel solvent.

Diagram 2: Logical Relationship for Mobile Phase Selection in GPC

Mobile_Phase_Selection Polymer_Properties Polymer Properties (Polarity, Structure) Decision Optimal Mobile Phase Selection Polymer_Properties->Decision Solvent_Properties Solvent Properties (Polarity, Viscosity, BP) Solvent_Properties->Decision Column_Compatibility Stationary Phase (e.g., PS-DVB) Column_Compatibility->Decision Successful_Analysis Successful GPC Separation Decision->Successful_Analysis

Caption: Key considerations for selecting a suitable mobile phase in GPC.

Conclusion and Future Perspectives

This application note has detailed a hypothetical yet scientifically grounded protocol for the use of this compound in the GPC-based characterization of non-polar polymers. While experimental validation is required, the proposed methodology provides a solid starting point for researchers interested in exploring novel solvent systems for polymer analysis. Future work should focus on experimentally determining the solubility of various non-polar polymers in this compound and comparing its performance against standard GPC solvents. Such studies will be crucial in establishing the viability and potential advantages of this novel mobile phase in the field of polymer characterization.

References

Application Notes and Protocols for 3,4,5-Trimethylheptane in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,4,5-trimethylheptane as a guest molecule in supramolecular chemistry. This document outlines its applications, presents a framework for data analysis, and offers detailed protocols for key experimental techniques.

Introduction to this compound as a Guest Molecule

This compound is a branched, non-polar alkane with the chemical formula C₁₀H₂₂. In the context of supramolecular chemistry, it serves as an excellent model guest for studying host-guest interactions driven by non-covalent forces such as van der Waals interactions and the hydrophobic effect. Its well-defined, sterically demanding structure allows for the investigation of size and shape selectivity in molecular recognition processes. The study of such fundamental interactions is crucial for the rational design of synthetic receptors and understanding complex biological recognition events. While much of host-guest chemistry focuses on polar or charged guests, the encapsulation of non-polar molecules like this compound is vital for comprehending the nuances of hydrophobic binding.

Applications:

  • Fundamental Studies of Molecular Recognition: this compound is an ideal guest for probing the limits of shape and size selectivity in synthetic host systems.

  • Model for Hydrophobic Interactions: Its encapsulation in aqueous media provides a clear model for the hydrophobic effect, a key driving force in protein folding and ligand binding.

  • Development of Supramolecular Catalysis: Encapsulation of alkanes can lead to novel catalytic systems where the host cavity alters the reactivity of the guest.

  • Drug Delivery and Formulation: While not a drug itself, understanding the encapsulation of hydrophobic molecules is critical for developing delivery systems for non-polar drugs.[1]

Data Presentation: A Framework for Quantitative Analysis

Host MoleculeGuest MoleculeSolvent SystemTemperature (K)Association Constant (Kₐ) (M⁻¹)Gibbs Free Energy (ΔG) (kJ/mol)Enthalpy (ΔH) (kJ/mol)Entropy (TΔS) (kJ/mol)Stoichiometry (n)Method
e.g., Cucurbit[2]urilThis compoundD₂O298Experimental ValueCalculatedExperimental ValueCalculatedExperimental Valuee.g., ITC
e.g., Self-Assembled CageThis compoundCDCl₃298Experimental ValueCalculatedExperimental ValueCalculatedExperimental Valuee.g., ¹H NMR Titration

Experimental Protocols

The following are detailed protocols for the three primary techniques used to characterize host-guest complexation of non-polar guests like this compound.

This protocol is suitable for determining the association constant (Kₐ) of a host-guest complex in organic or aqueous solutions where the binding is in fast exchange on the NMR timescale.

Materials:

  • Host molecule

  • Guest molecule: this compound

  • Anhydrous deuterated solvent (e.g., CDCl₃, D₂O)

  • High-precision volumetric flasks and micropipettes

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the host molecule at a known concentration (e.g., 1 mM) in the chosen deuterated solvent.

    • Prepare a stock solution of this compound at a significantly higher concentration (e.g., 50 mM) in the same solvent.

  • Sample Preparation for Titration:

    • Add a precise volume of the host stock solution to an NMR tube.

    • Acquire a ¹H NMR spectrum of the host-only solution.

    • Perform a series of additions of the guest stock solution to the NMR tube, acquiring a ¹H NMR spectrum after each addition. The additions should cover a range from approximately 0.1 to 10 equivalents of the guest relative to the host.

  • Data Acquisition:

    • Record the ¹H NMR spectra at a constant temperature.

    • Monitor the chemical shift changes of specific host and/or guest protons that are sensitive to the binding event.

  • Data Analysis:

    • Plot the change in chemical shift (Δδ) of a chosen proton against the concentration of the guest.

    • Fit the resulting binding isotherm to a 1:1 binding model using appropriate software to extract the association constant (Kₐ).

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (Kₐ, ΔH, and ΔS).

Materials:

  • Host molecule

  • Guest molecule: this compound

  • Aqueous buffer or organic solvent

  • Isothermal titration calorimeter

  • High-precision balance and volumetric glassware

Procedure:

  • Sample Preparation:

    • Prepare a solution of the host molecule in the desired buffer or solvent at a concentration typically 10-20 times the expected dissociation constant (Kₐ).

    • Prepare a solution of this compound in the same buffer or solvent at a concentration 10-15 times that of the host solution. Due to the low aqueous solubility of this compound, a co-solvent or surfactant may be necessary, and its heat of dilution must be accounted for.

    • Thoroughly degas both solutions before use.

  • ITC Experiment Setup:

    • Fill the sample cell with the host solution and the injection syringe with the guest solution.

    • Set the experimental temperature, stirring speed, and injection parameters (volume and spacing).

  • Data Acquisition:

    • Perform an initial injection and discard the data point to account for diffusion at the syringe tip.

    • Carry out a series of injections of the guest solution into the host solution, recording the heat change after each injection.

    • Perform a control experiment by injecting the guest solution into the buffer/solvent alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the heat flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of guest to host.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the Kₐ, ΔH, and stoichiometry (n). ΔG and TΔS can then be calculated.

This assay is useful for guests that do not have a fluorescent signal, like this compound. It relies on the displacement of a fluorescent dye from the host cavity by the non-fluorescent guest.

Materials:

  • Host molecule

  • Fluorescent dye that binds to the host

  • Guest molecule: this compound

  • Buffer or solvent

  • Fluorometer

Procedure:

  • Dye Selection and Characterization:

    • Choose a fluorescent dye that is known to bind to the host molecule and exhibits a change in fluorescence upon binding (e.g., an increase in quantum yield).

    • Determine the binding affinity of the dye to the host by direct fluorescence titration.

  • Displacement Assay:

    • Prepare a solution of the host-dye complex at a concentration where a significant portion of the dye is bound.

    • Prepare a stock solution of this compound.

    • Titrate the host-dye complex solution with the this compound solution, recording the fluorescence intensity after each addition.

  • Data Acquisition:

    • Excite the sample at the appropriate wavelength for the dye and record the emission spectrum or intensity at the emission maximum.

    • A decrease in fluorescence intensity indicates the displacement of the dye by this compound.

  • Data Analysis:

    • Plot the change in fluorescence intensity against the concentration of this compound.

    • Fit the data to a competitive binding model to calculate the association constant of this compound with the host.

Visualizations

The following diagrams illustrate key concepts and workflows in the study of this compound as a guest molecule.

HostGuestComplex cluster_reactants Reactants cluster_product Product Host Host Complex Host-Guest Complex Host->Complex Association (Ka) Guest This compound Guest->Complex Complex->Host Dissociation (Kd) Complex->Guest

Caption: Formation of a host-guest complex.

ITCWorflow A Prepare Host and Guest Solutions in Matched Buffer B Degas Solutions A->B C Fill ITC Cell with Host and Syringe with Guest B->C D Set Experimental Parameters (Temp, Injections) C->D E Run Titration Experiment D->E G Integrate Peaks and Subtract Heat of Dilution E->G F Run Control (Guest into Buffer) F->G H Fit Binding Isotherm to a Model G->H I Obtain Thermodynamic Parameters (Ka, ΔH, n) H->I

Caption: Isothermal Titration Calorimetry workflow.

NMRTitrationWorkflow A Prepare Host and Guest Stock Solutions B Acquire 1H NMR of Host Only A->B C Add Aliquots of Guest to Host Solution B->C D Acquire 1H NMR After Each Addition C->D C->D E Monitor Chemical Shift Changes (Δδ) D->E F Plot Δδ vs. Guest Concentration E->F G Fit Data to a Binding Model F->G H Determine Association Constant (Ka) G->H

Caption: ¹H NMR titration workflow.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GC Column Performance for C10 Alkane Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) for the separation of C10 alkane isomers.

Troubleshooting Guides

This section addresses specific issues that users may encounter during the analysis of C10 alkane isomers.

Question: Why am I observing poor resolution or co-elution of my C10 alkane isomers?

Answer: Achieving baseline separation of closely related C10 alkane isomers requires careful optimization of your GC column and method parameters. Several factors could be contributing to poor resolution:

  • Inadequate GC Column Selection: The choice of the GC column is critical. For separating non-polar C10 alkanes, a non-polar stationary phase is ideal, following the principle of "like dissolves like".[1]

    • Solution: Utilize a non-polar column, such as one with a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phase.[1]

  • Suboptimal Column Dimensions: A column that is too short may not provide enough theoretical plates for effective separation.[1] Similarly, a larger internal diameter (ID) can reduce efficiency.

    • Solution: Consider using a longer column (e.g., 30-60 m) and a smaller internal diameter (e.g., 0.18 mm or 0.25 mm) for complex isomer mixtures.[1]

  • Incorrect Oven Temperature Program: The temperature ramp rate significantly impacts resolution. A fast ramp rate may not allow sufficient interaction time between the analytes and the stationary phase.

    • Solution: Employ a slower oven temperature ramp rate (e.g., 5-10°C/min) to enhance the separation of closely eluting isomers.[1] Temperature programming is generally more efficient than isothermal methods for separating compounds with a range of boiling points.[2][3]

  • Improper Carrier Gas Flow Rate: An inappropriate flow rate can lead to band broadening and reduced resolution.[1]

    • Solution: Optimize the flow rate for your chosen carrier gas (Helium or Hydrogen) to achieve the best column efficiency.

Question: What is causing my C10 alkane peaks to tail?

Answer: Peak tailing, where the peak's symmetry is lost and extends towards the baseline, can be caused by several factors:

  • Column Contamination: Active sites in the column, often due to contamination, can interact with analytes and cause tailing.

    • Solution: If contamination is suspected, trim the first 10-20 cm of the column from the inlet side. Regular column conditioning at a high temperature can also help remove contaminants.[1][4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the sample concentration or use a split injection to avoid overloading the column.[1]

  • Active Sites in the Inlet: The injector liner can also have active sites that cause peak tailing.

    • Solution: Use a deactivated inlet liner and ensure it is clean.

Question: My retention times are shifting between runs. What is the cause?

Answer: Unstable retention times are a common issue and can often be attributed to problems with the gas flow system or oven temperature control.[1][5]

  • Leaks in the System: Leaks in the carrier gas line, fittings, or septum will cause fluctuations in the flow rate.

    • Solution: Perform a leak check of the entire GC system.

  • Inconsistent Oven Temperature: Poor temperature control will lead to variability in retention times.

    • Solution: Verify the stability and accuracy of the oven temperature program.

  • Carrier Gas Flow Rate Fluctuations: Issues with the gas supply or electronic pressure control can cause inconsistent flow.

    • Solution: Ensure a stable supply of high-purity carrier gas and check the functionality of the pressure regulator.

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for separating C10 alkane isomers?

A1: A non-polar capillary column is the most suitable choice. The separation of alkanes is primarily based on their boiling points, and a non-polar stationary phase facilitates this.[1] Look for columns with a 100% dimethylpolysiloxane or a 5% phenyl-95% dimethylpolysiloxane stationary phase.

Q2: How do column dimensions affect the separation of C10 isomers?

A2:

  • Length: Longer columns provide higher resolution due to an increased number of theoretical plates, but they also result in longer analysis times. A 30-meter column is a good starting point, while 60 meters or longer may be necessary for very complex mixtures.[1]

  • Internal Diameter (ID): Smaller ID columns (e.g., 0.18 mm, 0.25 mm) offer higher efficiency and resolution but have a lower sample capacity. A 0.25 mm ID is a common and effective choice for many applications.[1]

  • Film Thickness: Thicker films increase retention and sample capacity, which can be beneficial for volatile compounds. A film thickness of 0.25 µm to 0.50 µm is generally suitable for C10 alkanes.[1]

Q3: What is the advantage of temperature programming over an isothermal method for C10 alkane separation?

A3: Temperature programming allows for the separation of a complex mixture of isomers with a range of boiling points in a reasonable amount of time.[2] It helps to sharpen peaks for later-eluting compounds and improves resolution for closely eluting isomers.[6] An isothermal method might provide good separation for a narrow range of isomers but can lead to very long retention times and broad peaks for higher boiling point isomers.[6]

Q4: Which carrier gas is better for C10 alkane analysis, Helium or Hydrogen?

A4: Both Helium and Hydrogen are commonly used carrier gases. Hydrogen can provide faster analysis times and higher efficiency at higher flow rates. However, Helium is inert and safer to use. The choice often depends on laboratory safety protocols and the desired speed of analysis.

Data Presentation

Table 1: Recommended GC Column Parameters for C10 Alkane Isomer Separation

ParameterRecommended ValueRationale
Stationary Phase 100% Dimethylpolysiloxane or 5% Phenyl-95% DimethylpolysiloxaneNon-polar phase separates alkanes based on boiling point.[1]
Column Length 30 m - 60 mLonger columns provide better resolution for complex mixtures.[1]
Internal Diameter (ID) 0.18 mm - 0.25 mmSmaller ID enhances efficiency and resolution.[1]
Film Thickness 0.25 µm - 0.50 µmSuitable for the volatility range of C10 alkanes.[1]

Table 2: Example GC Method Parameters for C10 Alkane Isomer Separation

ParameterSettingPurpose
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phaseA good general-purpose column for a wide range of alkanes.[1]
Carrier Gas Helium or HydrogenSet to the optimal linear velocity for the chosen gas.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overload and ensures sharp peaks.[1]
Injector Temperature 250 °CEnsures complete vaporization of the sample.[1]
Oven Program Initial: 40°C, hold 2 min; Ramp: 5°C/min to 200°CA slow ramp rate enhances the separation of isomers.[1]
Detector (FID) 300 °CStandard temperature for a Flame Ionization Detector.[1]

Experimental Protocols

Protocol 1: General Method for High-Resolution C10 Alkane Isomer Separation

  • Column Installation and Conditioning:

    • Install a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) according to the manufacturer's instructions.[1]

    • Condition the column by heating it to the maximum recommended isothermal temperature (or 20-30 °C above the final temperature of your analysis method) and holding for several hours with the carrier gas flowing. This removes contaminants and stabilizes the stationary phase.[1][4]

  • Instrument Setup:

    • Set the injector temperature to 250°C.[1]

    • Set the detector (FID) temperature to 300°C.[1]

    • Set the oven program as follows: initial temperature of 40°C, hold for 2 minutes, then ramp at 5°C/minute to 200°C.

    • Set the carrier gas flow rate to the optimal linear velocity for the chosen gas (e.g., ~30-40 cm/s for Helium).

    • Set the split ratio to 50:1.

  • Sample Preparation:

    • Prepare a dilute solution of the C10 alkane isomer standard mixture in a suitable solvent (e.g., hexane).

  • Injection and Data Acquisition:

    • Inject 1 µL of the prepared sample.

    • Start the data acquisition.

  • Data Analysis:

    • Identify the peaks corresponding to the different C10 alkane isomers based on their retention times.

    • Evaluate the resolution between critical pairs of isomers.

Mandatory Visualization

Troubleshooting_Poor_Resolution cluster_causes Potential Causes cluster_solutions Solutions start Poor Resolution or Co-elution of C10 Isomers cause1 Inadequate GC Column Selection start->cause1 cause2 Suboptimal Column Dimensions start->cause2 cause3 Incorrect Oven Temperature Program start->cause3 cause4 Improper Carrier Gas Flow Rate start->cause4 sol1 Use a non-polar stationary phase (e.g., 100% dimethyl- polysiloxane) cause1->sol1 sol2 Use a longer column (30-60m) and smaller ID (0.18-0.25mm) cause2->sol2 sol3 Employ a slower temperature ramp rate (5-10°C/min) cause3->sol3 sol4 Optimize carrier gas flow rate cause4->sol4

Caption: Troubleshooting workflow for poor C10 alkane isomer separation.

GC_Parameter_Optimization cluster_column Column Selection cluster_method Method Parameters goal Optimal C10 Alkane Isomer Separation phase Stationary Phase (Non-polar) goal->phase length Length (30-60m) goal->length id Internal Diameter (0.18-0.25mm) goal->id temp Temperature Program (Slow Ramp Rate) goal->temp flow Carrier Gas Flow (Optimized) goal->flow injection Injection Mode (Split) goal->injection

Caption: Key parameters for optimizing GC separation of C10 alkane isomers.

References

Troubleshooting peak tailing in 3,4,5-trimethylheptane GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for peak tailing issues encountered during the Gas Chromatography (GC) analysis of 3,4,5-trimethylheptane.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root cause of peak tailing.

Q1: My this compound peak is tailing. Where do I start troubleshooting?

A good first step is to determine if the issue is isolated to this specific analyte or if it affects all peaks in the chromatogram.[1] This initial assessment will help narrow down the potential causes.

  • If all peaks are tailing: The problem is likely related to a physical issue in the GC system, such as improper column installation, a leak, or a contaminated inlet.[1][2]

  • If only the this compound peak (or a few other analyte peaks) is tailing: This suggests a chemical interaction between the analyte and active sites within the system, or a problem specific to the analyte's properties.[1][3]

Here is a logical workflow to follow for troubleshooting:

Troubleshooting_Workflow Start Peak Tailing Observed AllPeaksTail Are all peaks tailing? Start->AllPeaksTail CheckPhysical Check Physical Setup: - Column Installation - Leaks - Inlet Liner AllPeaksTail->CheckPhysical Yes CheckChemical Check for Active Sites: - Column Contamination - Inlet Contamination AllPeaksTail->CheckChemical No ReplaceLinerSeptum Replace Inlet Liner and Septum CheckPhysical->ReplaceLinerSeptum TrimColumn Trim Column Inlet CheckChemical->TrimColumn CheckMethod Review Method Parameters: - Temperatures - Flow Rate TrimColumn->CheckMethod ReplaceLinerSeptum->TrimColumn End Peak Shape Improved CheckMethod->End

Caption: A step-by-step workflow for troubleshooting peak tailing in GC analysis.

Frequently Asked Questions (FAQs)

Q2: What are the most common causes of peak tailing for a non-polar analyte like this compound?

Even for non-polar analytes, several factors can lead to peak tailing. The most common causes are physical issues within the GC system that disrupt the flow path of the carrier gas, or contamination that can create active sites.[2][3]

Cause CategorySpecific IssueDescription
Column Issues Improper InstallationColumn positioned too high or low in the inlet or detector can create dead volumes.[1][4]
Poor Column CutA jagged or angled cut can cause turbulence and create active sites.[1][4][5]
ContaminationBuildup of non-volatile residues at the head of the column can lead to peak tailing.[1][6]
DegradationStationary phase damage due to oxygen or high temperatures can create active sites.[6]
Inlet Issues Contaminated LinerNon-volatile sample residues can accumulate in the liner, creating active sites.[7][8]
Septum DegradationParticles from a worn septum can fall into the liner and interact with the sample.
System Issues LeaksLeaks at fittings can disrupt carrier gas flow and pressure.[2]
Cold SpotsCondensation of the analyte in unheated zones of the flow path can cause band broadening.[7]
Method Parameters Sub-optimal Flow RateA flow rate that is too low can increase peak broadening.
Incorrect TemperaturesInlet temperature that is too low can lead to slow vaporization.[7][8]
Sample OverloadInjecting too much sample can saturate the column, leading to broadened peaks.[9]

Q3: How does an improper column cut lead to peak tailing?

A poor column cut, one that is not a clean, 90-degree angle, can cause significant peak tailing.[1][10] There are two primary mechanisms by which this occurs:

  • Turbulence: A jagged or uneven surface at the column inlet disrupts the smooth flow of the carrier gas, creating turbulence that can cause some analyte molecules to be delayed in entering the column.[3][4][5]

  • Active Sites: An improper cut can expose an excess of silanol (B1196071) groups on the fused silica (B1680970) surface, which can act as active sites for interaction, even with non-polar analytes if the system has other sources of contamination.[4]

Column_Cut_Effect ImproperCut Improper Column Cut (Jagged/Angled) Turbulence Carrier Gas Turbulence ImproperCut->Turbulence ActiveSites Exposed Active Sites (Silanols) ImproperCut->ActiveSites DelayedEntry Delayed Analyte Entry Turbulence->DelayedEntry AnalyteInteraction Analyte Interaction ActiveSites->AnalyteInteraction PeakTailing Peak Tailing DelayedEntry->PeakTailing AnalyteInteraction->PeakTailing

Caption: The relationship between an improper column cut and peak tailing.

Q4: Can the sample solvent cause peak tailing with this compound?

Yes, the choice of sample solvent can influence peak shape.[11][12] While less common for non-polar analytes in a non-polar stationary phase, a significant mismatch in polarity or volatility between the solvent and the analyte can cause issues. For splitless injections, the "solvent effect" is crucial for sharp peaks.[13][14] This effect requires the initial oven temperature to be about 10-20°C below the boiling point of the solvent, allowing the solvent to condense at the column head and trap the analytes in a narrow band.[13][14] If the initial oven temperature is too high, this focusing effect is lost, which can lead to broad or tailing peaks, especially for early-eluting compounds.[13][14]

Q5: What are the recommended GC parameters for analyzing branched alkanes like this compound?

Optimal parameters can vary depending on the specific column and instrument. However, here are some general guidelines for the analysis of hydrocarbons.

ParameterRecommended SettingRationale
Column Non-polar (e.g., DB-1, HP-5ms)"Like dissolves like" principle ensures good interaction and separation of non-polar alkanes.
Injector Temperature 250 - 300 °CEnsures rapid and complete vaporization of the analyte.[15][16]
Oven Program Start at a low temperature (e.g., 40-60 °C) and ramp up.A temperature ramp helps to separate compounds with different boiling points.[15][17]
Carrier Gas Helium or HydrogenInert gases that provide good efficiency. Hydrogen can often allow for faster analysis times.[15]
Flow Rate Optimize for column dimensions (typically 1-2 mL/min for 0.25-0.32 mm ID columns)An optimal flow rate ensures the best balance between analysis time and separation efficiency.
Detector (FID) Temperature: 250 - 325 °CA Flame Ionization Detector (FID) is highly sensitive to hydrocarbons. The temperature should be high enough to prevent condensation.[15][16]

Experimental Protocols

Protocol 1: GC Column Trimming

This procedure is used to remove the contaminated front section of a GC column.[7][9]

  • System Cooldown: Ensure the GC oven, inlet, and detector have cooled to room temperature.

  • Turn Off Gas Flow: Turn off the carrier gas flow to the column.

  • Column Removal: Carefully disconnect the column from the inlet.

  • Trimming: Using a ceramic scoring wafer or a specialized column cutting tool, score the column about 10-20 cm from the inlet end.[9][18]

  • Clean Break: Gently flex the column at the score to create a clean, square break.

  • Inspection: Use a magnifying glass to inspect the cut. It should be a clean, flat surface at a 90-degree angle with no jagged edges or shards.[2][4][10] If the cut is not clean, repeat the process.

  • Reinstallation: Reinstall the column in the inlet, ensuring the correct insertion depth according to the instrument manufacturer's instructions.[2][19]

  • Leak Check: Restore the carrier gas flow and perform a leak check at the inlet fitting.

  • Conditioning: Briefly condition the column by heating it to a moderate temperature to remove any oxygen that may have entered.

Protocol 2: Inlet Liner and Septum Replacement

This protocol details the routine maintenance of replacing the inlet liner and septum.[2]

  • System Cooldown: Ensure the GC inlet has cooled to a safe temperature (below 50°C).

  • Turn Off Gas Flow: Turn off the carrier gas flow.

  • Remove Inlet Nut: Unscrew the retaining nut at the top of the inlet.

  • Replace Septum: Remove the old septum and replace it with a new one. Be careful not to overtighten the nut, as this can cause the septum to core.

  • Access Liner: After replacing the septum, proceed to access the liner by removing the appropriate fittings as per your instrument's manual.

  • Remove Old Liner: Carefully remove the old liner with forceps, noting its orientation.

  • Install New Liner: Place a new, deactivated liner in the same orientation as the old one.

  • Reassemble Inlet: Reassemble the inlet, ensuring all connections are secure.

  • Leak Check: Restore the carrier gas flow and perform a leak check around the septum nut using an electronic leak detector.[7]

  • Equilibrate: Heat the inlet to its setpoint temperature and allow the system to equilibrate before running a sample.

References

Purification techniques for branched alkanes from synthesis mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Branched Alkanes

Welcome to the technical support center for the purification of branched alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common purification techniques.

Table of Contents
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Fractional Distillation

Fractional distillation is a primary technique for separating liquid branched alkanes from a synthesis mixture based on differences in their boiling points. However, the close boiling points of many branched alkane isomers can present challenges.[1]

Troubleshooting Guide: Fractional Distillation
IssuePotential Cause(s)Troubleshooting Steps
Poor Separation of Isomers - Boiling points of isomers are very close.- Insufficient column efficiency (too few theoretical plates).- Incorrect reflux ratio.- Increase the number of theoretical plates by using a longer or more efficient fractionating column (e.g., Vigreux or packed column).- Optimize the reflux ratio; a higher reflux ratio can improve separation but increases distillation time.[2]- Consider alternative techniques like extractive or azeotropic distillation if boiling points are extremely close.[1]
Column Flooding - Excessive vapor flow rate due to overheating.- Insufficient condenser capacity.- Reduce the heat input to the distillation flask to decrease the rate of vaporization.[2]- Ensure the condenser has an adequate flow of cooling fluid and is appropriately sized for the scale of the distillation.[2]
Inconsistent Boiling Point Reading - Fluctuations in system pressure.- Presence of impurities in the mixture.- Thermometer bulb placed incorrectly.- Ensure a stable pressure is maintained, especially during vacuum distillation.[2]- Check for and seal any leaks in the apparatus.[2]- Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
Bumping or Irregular Boiling - Lack of boiling chips or stir bar.- Heating too rapidly.- Always add new boiling chips or a magnetic stir bar to the distillation flask before heating.- Heat the mixture gradually to maintain a controlled boil.
Frequently Asked Questions (FAQs): Fractional Distillation

Q1: Why is it difficult to separate branched alkane isomers by distillation?

A1: Branched alkane isomers often have very similar molecular weights and structures, leading to very close boiling points. The more branching in an alkane, the lower its boiling point tends to be compared to its straight-chain counterpart due to reduced surface area and weaker van der Waals forces.[3][4] Effective separation by distillation relies on a significant difference in boiling points.

Q2: What is the purpose of a fractionating column?

A2: A fractionating column provides a large surface area (e.g., glass indentations, packing material) for repeated cycles of vaporization and condensation.[5] Each cycle, or "theoretical plate," enriches the vapor with the more volatile component (lower boiling point), allowing for the separation of liquids with close boiling points.[2][5]

Q3: How does branching affect the boiling point of an alkane?

A3: Increased branching generally lowers the boiling point of an alkane.[4] This is because branching reduces the molecule's surface area, which in turn weakens the intermolecular van der Waals forces that must be overcome for the liquid to boil.[3][4]

Q4: When should I consider vacuum distillation?

A4: Vacuum distillation is employed for compounds that have very high boiling points at atmospheric pressure or are thermally unstable. By reducing the pressure, the boiling points of the compounds are lowered, allowing for distillation at a lower temperature and preventing potential decomposition.

Data Presentation: Boiling Points of Selected Branched Alkanes
Alkane (Isomers of Octane, C₈H₁₈)Boiling Point (°C)
n-Octane125.7
2-Methylheptane117.6
3-Methylheptane118.9
4-Methylheptane117.7
2,2-Dimethylhexane106.8
2,3-Dimethylhexane115.6
2,4-Dimethylhexane109.4
2,5-Dimethylhexane109.1
3,3-Dimethylhexane112.0
3,4-Dimethylhexane117.7
2,2,3-Trimethylpentane113.5
2,2,4-Trimethylpentane (Isooctane)99.3
2,3,3-Trimethylpentane114.8
2,3,4-Trimethylpentane113.5
Experimental Protocol: Fractional Distillation of a Branched Alkane Mixture

Objective: To separate a mixture of branched alkane isomers based on their boiling points.

Materials:

  • Mixture of branched alkanes

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stirrer and stir bar

  • Clamps and stands

Procedure:

  • Apparatus Assembly: Assemble the fractional distillation apparatus securely on a lattice of clamps and stands. Ensure all glass joints are properly sealed.

  • Charging the Flask: Add the branched alkane mixture and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds of its volume.

  • Heating: Turn on the cooling water to the condenser. Begin to gently heat the mixture using the heating mantle.

  • Equilibration: As the mixture heats, you will observe a ring of condensate rising up the fractionating column. Allow this process to occur slowly to establish a temperature gradient in the column.

  • Collecting Fractions: The temperature at the distillation head will stabilize at the boiling point of the most volatile component. Collect the distillate in a labeled receiving flask.

  • Changing Fractions: When the temperature begins to rise, change the receiving flask to collect the next fraction, which will be enriched in the component with the next lowest boiling point.

  • Completion: Continue the distillation, collecting different fractions as the temperature plateaus and then rises, until the desired components have been separated or a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Analysis: Analyze the purity of the collected fractions using an appropriate technique, such as gas chromatography (GC).

Visualization: Fractional Distillation Workflow

G Fractional Distillation Workflow A Assemble Apparatus B Add Alkane Mixture and Boiling Chips A->B C Heat Mixture Gently B->C D Establish Temperature Gradient in Column C->D E Collect First Fraction (Lowest Boiling Point) D->E F Monitor Temperature E->F G Temperature Rises? F->G J Stop Distillation F->J Separation Complete G->F No H Change Receiving Flask G->H Yes I Collect Next Fraction H->I I->F K Analyze Fractions (e.g., GC) J->K G Flash Chromatography Decision Tree A Start: Mixture of Branched Alkanes B Develop TLC with Non-polar Solvents A->B C Good Separation (ΔRf > 0.15)? B->C D Prepare Flash Column with Silica Gel C->D Yes I Try Different Solvent System or Gradient Elution C->I No E Load Sample and Elute with Optimized Solvent D->E F Monitor Fractions with TLC E->F G Combine Pure Fractions and Evaporate Solvent F->G H Pure Branched Alkane G->H I->B G Recrystallization Experimental Workflow A Choose Suitable Solvent B Dissolve Crude Solid in Minimum Hot Solvent A->B C Insoluble Impurities Present? B->C D Hot Gravity Filtration C->D Yes E Cool Solution Slowly to Form Crystals C->E No D->E F Collect Crystals by Vacuum Filtration E->F G Wash Crystals with Ice-Cold Solvent F->G H Dry Purified Crystals G->H

References

Technical Support Center: Resolving Co-eluting Isomers of Trimethylheptane in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic resolution of trimethylheptane isomers. Co-elution of these structurally similar compounds is a common analytical hurdle, and this guide offers practical solutions and detailed methodologies to achieve optimal separation.

Frequently Asked Questions (FAQs)

Q1: Why do my trimethylheptane isomers co-elute?

Co-elution of trimethylheptane isomers occurs when two or more of these compounds travel through the chromatographic column at nearly the same rate, resulting in overlapping peaks.[1] This is primarily due to their very similar physicochemical properties, such as boiling points and polarities. The separation of alkane isomers is mainly driven by van der Waals interactions with the stationary phase.[2] For complex mixtures of isomers, achieving baseline separation can be challenging.[1]

Q2: How can I confirm if a peak represents a single trimethylheptane isomer or multiple co-eluting isomers?

If you are using a mass spectrometry (MS) detector, you can examine the mass spectra across the peak. A changing mass spectrum indicates the presence of multiple co-eluting compounds. For other detectors, such as a Flame Ionization Detector (FID), a peak with a shoulder or fronting can suggest co-elution. Injecting a known standard of a single isomer can also help to confirm its retention time and peak shape under your current method.

Q3: What is the first step I should take to troubleshoot the co-elution of trimethylheptane isomers?

The initial step is to review and optimize your Gas Chromatography (GC) method parameters. This includes the oven temperature program, carrier gas flow rate, and the choice of the GC column, particularly the stationary phase. The stationary phase is a critical factor in achieving the separation of isomers.[3]

Troubleshooting Guide

Issue: Poor resolution between trimethylheptane isomers.

Solution 1: Optimize the GC Column and Stationary Phase

The choice of the GC column's stationary phase is paramount for separating structurally similar isomers.[3] For non-polar compounds like trimethylheptane, a non-polar stationary phase is generally the starting point, where elution is primarily based on boiling point. However, to enhance selectivity between isomers, a mid-polarity or even a more polar stationary phase can be beneficial.

  • Non-Polar Stationary Phases: These are the industry standard for alkane separation.[4] Elution is primarily governed by the boiling points of the isomers.

  • Mid-Polar and Polar Stationary Phases: These phases can introduce different selectivity based on subtle differences in the isomers' structures, potentially improving resolution. Liquid crystalline stationary phases have shown high selectivity for separating positional and geometric isomers.[1]

Solution 2: Refine the Oven Temperature Program

Optimizing the temperature program can significantly improve the resolution of closely eluting compounds.

  • Lower the Initial Temperature: Starting at a lower initial temperature can increase the interaction of early-eluting isomers with the stationary phase, potentially enhancing their separation.

  • Reduce the Ramp Rate: A slower temperature ramp (e.g., 2-5 °C/min) allows more time for the isomers to interact differently with the stationary phase, which can improve resolution.

  • Introduce an Isothermal Hold: Adding a brief isothermal hold at a temperature just below the elution temperature of the co-eluting pair can sometimes provide the necessary separation.

Solution 3: Adjust Carrier Gas Flow Rate

Optimizing the carrier gas flow rate (or more accurately, the linear velocity) can improve column efficiency and, consequently, resolution. It is recommended to operate at or near the optimal flow rate for the carrier gas being used (e.g., Helium, Hydrogen, or Nitrogen).

Issue: All trimethylheptane isomers elute in a single, unresolved peak.

Solution: Employ a Higher Resolution Capillary Column

If you are using a packed column or a short capillary column, switching to a longer capillary column (e.g., 50 m, 60 m, or even 100 m) with a smaller internal diameter (e.g., 0.25 mm or 0.18 mm) will significantly increase the number of theoretical plates and improve the potential for separation. High-efficiency capillary columns are often necessary for the detailed analysis of complex hydrocarbon mixtures.[1]

Quantitative Data: Kovats Retention Indices

Kovats retention indices (RI) are a standardized method for reporting retention times in gas chromatography, which helps in comparing data across different systems.[5][6] The following table summarizes the reported Kovats retention indices for several trimethylheptane isomers on non-polar stationary phases. This data can be used to predict the elution order and to identify potential co-elution pairs.

Trimethylheptane IsomerStationary Phase TypeKovats Retention Index (RI)
2,2,4-TrimethylheptaneNon-Polar874 - 889
2,3,4-TrimethylheptaneNon-Polar933 - 934
2,5,5-TrimethylheptaneNon-Polar892
3,4,4-TrimethylheptaneNon-Polar932
3,4,5-TrimethylheptaneNon-Polar945 - 947

Data sourced from the NIST Chemistry WebBook and PubChem.

Experimental Protocols

The following provides a detailed methodology for the gas chromatographic analysis of trimethylheptane isomers. This protocol should be considered a starting point and may require further optimization based on the specific instrumentation and the full range of isomers in the sample.

Recommended GC Method for Trimethylheptane Isomer Separation

  • Instrumentation: Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Column: High-Resolution Capillary Column (e.g., 50 m x 0.25 mm ID, 0.25 µm film thickness)

    • Recommended Stationary Phases:

      • Non-Polar: 100% Dimethylpolysiloxane (e.g., DB-1, HP-1) or 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5MS)

      • Mid-Polarity (for enhanced selectivity): Consider a cyanopropylphenyl-based phase if non-polar columns provide insufficient resolution.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 - 1.5 mL/min)

  • Injector:

    • Temperature: 250 °C

    • Mode: Split (e.g., 50:1 split ratio)

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes

    • Ramp 1: Increase to 150 °C at 3 °C/minute

    • Hold: Hold at 150 °C for 10 minutes

  • Detector:

    • FID Temperature: 280 °C

    • MS Transfer Line Temperature: 280 °C

    • MS Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-200

Visualizations

The following diagrams illustrate the logical workflow for troubleshooting co-elution and the experimental process.

Troubleshooting_Workflow start Co-eluting Trimethylheptane Isomers Detected check_ms Examine Mass Spectra Across Peak start->check_ms optimize_temp Optimize Oven Temperature Program (Lower initial T, slower ramp, add holds) check_ms->optimize_temp Spectra indicate co-elution change_column Select a Different Stationary Phase (e.g., increase polarity) optimize_temp->change_column Resolution still poor reanalyze Re-analyze Sample optimize_temp->reanalyze increase_resolution Use a Higher Resolution Column (Longer length, smaller ID) change_column->increase_resolution Still co-eluting change_column->reanalyze increase_resolution->reanalyze

Caption: Troubleshooting workflow for resolving co-eluting trimethylheptane isomers.

Experimental_Workflow sample_prep Sample Preparation (Dilution in appropriate solvent) gc_setup GC System Setup (Install appropriate column, set parameters) sample_prep->gc_setup injection Sample Injection (Split injection) gc_setup->injection separation Chromatographic Separation (Temperature programmed elution) injection->separation detection Detection (FID or MS) separation->detection data_analysis Data Analysis (Peak integration and identification) detection->data_analysis

References

Identifying and removing impurities in 3,4,5-trimethylheptane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4,5-trimethylheptane. The content addresses common challenges in identifying and removing impurities during its synthesis, with a focus on the Grignard reaction approach.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Common synthetic strategies for this compound include the alkylation of a heptane (B126788) backbone using methods like Friedel-Crafts alkylation with a methyl halide and a Lewis acid catalyst.[1][2] Another versatile method involves the use of Grignard reagents, for instance, the reaction of ethylmagnesium bromide with a suitable ketone like 3,4-dimethyl-hexen-2-one, followed by dehydration and hydrogenation steps.

Q2: What makes the synthesis of this compound challenging?

A2: The synthesis is complicated by the molecule's stereochemical complexity, as it possesses three chiral centers, leading to the possibility of multiple stereoisomers.[1] Controlling the three-dimensional arrangement of the methyl groups is a significant challenge. Additionally, the formation of various side products and isomeric impurities can complicate purification.

Q3: What are the primary impurities I should expect in a Grignard-based synthesis of this compound?

A3: In a Grignard synthesis, you can anticipate several types of impurities. These include unreacted starting materials, byproducts from side reactions such as Wurtz coupling, and potentially other isomeric forms of trimethylheptane.[3][4] If an α,β-unsaturated ketone is used as a starting material, both 1,2- and 1,4-addition products can be formed.[5][6]

Q4: Which analytical techniques are best for identifying impurities in my this compound product?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for separating and identifying volatile and semi-volatile impurities in the synthesis of branched alkanes.[7] High-resolution NMR spectroscopy, including 2D techniques like COSY, is invaluable for detailed structural elucidation and stereochemical assignment.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause Suggested Solution
Low yield of the desired product Grignard reagent degradation: The Grignard reagent is highly sensitive to moisture.Ensure all glassware is rigorously dried and the reaction is conducted under an inert, anhydrous atmosphere.[3]
Wurtz coupling: The Grignard reagent reacts with the starting alkyl halide, leading to a homo-coupled alkane byproduct.[3][4]Add the alkyl halide slowly to the magnesium turnings to keep its concentration low.[3]
Enolization: If using a sterically hindered ketone, the Grignard reagent can act as a base, abstracting an α-hydrogen.[3]Use a less sterically hindered Grignard reagent or consider using an organolithium reagent.[3]
Presence of multiple alkane isomers in the final product Formation of 1,4-addition product: The Grignard reagent can add to the β-carbon of an α,β-unsaturated ketone, leading to a different isomer after subsequent steps.The 1,2-addition is generally favored with Grignard reagents.[5] To favor 1,4-addition, the use of organocuprates can be considered.[5]
Isomerization during workup or purification: Acidic conditions or high temperatures can potentially cause rearrangement of carbocation intermediates.Use mild workup conditions and consider purification methods that do not require high temperatures if isomerization is suspected.
Difficulty in removing impurities by distillation Close boiling points of isomers: Branched alkane isomers often have very close boiling points, making separation by standard distillation challenging.[2][8]Employ high-efficiency fractional distillation with a column that has a high number of theoretical plates.[9] Preparative gas chromatography can also be an effective, albeit more complex, alternative.[1][2]
Unreacted starting materials in the product mixture Incomplete reaction: The Grignard reaction may not have gone to completion.Ensure the Grignard reagent is active and used in appropriate stoichiometry. Allow for sufficient reaction time.

Data Presentation: Purification of C10 Alkane Isomers

The separation of this compound from its isomers is a critical step. The following table presents the boiling points of several C10H22 isomers to illustrate the challenges of purification by distillation.

Isomer Boiling Point (°C) Notes
n-Decane174.1Straight-chain isomer, significantly higher boiling point.[10]
2-Methylnonane167.8
3-Methylnonane168.1
4-Methylnonane166.6
This compound 162.5 Target Compound [2]
2,2,3,3-Tetramethylhexane163.4
2,2,4-Trimethylheptane157.1
2,2,5-Trimethylheptane154.9
2,3,4-Trimethylheptane169.2
2,3,5-Trimethylheptane164.5

Note: Boiling points are approximate and can vary slightly with atmospheric pressure.

Experimental Protocols

Protocol 1: Fractional Distillation for the Purification of this compound

This protocol outlines a general procedure for the purification of this compound from other alkane isomers using fractional distillation.

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column with a high number of theoretical plates), a condenser, a distillation head with a thermometer, and receiving flasks. Ensure all glassware is dry.

  • Sample Charging: Charge the crude this compound into the round-bottom flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

  • Heating: Gently heat the flask using a heating mantle. The heating rate should be controlled to ensure a slow and steady distillation rate (typically 1-2 drops per second).

  • Fraction Collection: Monitor the temperature at the distillation head. Collect the initial fraction (forerun), which will contain the most volatile impurities with lower boiling points. As the temperature stabilizes near the boiling point of this compound (approx. 162.5 °C), change the receiving flask to collect the main fraction.[2]

  • Monitoring and Completion: Continue to collect the main fraction as long as the temperature remains stable. If the temperature rises significantly, it indicates the distillation of higher-boiling impurities; this fraction should be collected separately. Stop the distillation before the flask runs dry.

  • Analysis: Analyze the collected fractions using GC-MS to determine their purity.

Protocol 2: GC-MS Analysis of this compound Purity

This protocol provides a general method for the analysis of this compound and its potential impurities by GC-MS.

  • Sample Preparation: Dilute a small amount of the synthesized this compound in a suitable volatile solvent (e.g., hexane (B92381) or pentane).

  • GC-MS Instrument Setup:

    • Column: Use a non-polar capillary column (e.g., DB-5ms or equivalent) suitable for hydrocarbon analysis.

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of all volatile components.

    • Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.

    • Injector: Use a split/splitless injector at a temperature of approximately 250 °C.

    • Mass Spectrometer: Set the MS to scan a mass range appropriate for the expected compounds and their fragments (e.g., m/z 40-300).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • Data Acquisition and Analysis: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak. Identify the peaks by comparing their mass spectra with a library database (e.g., NIST) and by their retention times. Quantify the relative amounts of each component by integrating the peak areas in the TIC.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Start Starting Materials (e.g., 3,4-dimethyl-hexen-2-one, ethylmagnesium bromide) Reaction Grignard Reaction Start->Reaction 1 Workup Aqueous Workup Reaction->Workup 2 Crude Crude Product Workup->Crude 3 Purification Purification (e.g., Fractional Distillation) Crude->Purification 4 Pure Pure this compound Purification->Pure 5 Analysis Purity Analysis (GC-MS) Pure->Analysis 6 Result Purity Data Analysis->Result 7

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Grignard Check Grignard Reagent Quality Start->Check_Grignard Check_Reaction_Conditions Review Reaction Conditions Start->Check_Reaction_Conditions Check_Purification Evaluate Purification Method Start->Check_Purification Grignard_Moisture Moisture Contamination? -> Dry Glassware & Solvents Check_Grignard->Grignard_Moisture Yes Grignard_Inactive Inactive Mg? -> Activate Mg Surface Check_Grignard->Grignard_Inactive Yes Reaction_Side_Reactions Side Reactions? (Wurtz, Enolization) -> Slow Addition, Different Reagent Check_Reaction_Conditions->Reaction_Side_Reactions Yes Reaction_Stoichiometry Incorrect Stoichiometry? -> Titrate Grignard Check_Reaction_Conditions->Reaction_Stoichiometry Yes Purification_Efficiency Inefficient Separation? -> Higher Efficiency Column Check_Purification->Purification_Efficiency Yes Purification_Isomers Isomer Co-elution? -> Preparative GC Check_Purification->Purification_Isomers Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Improving signal-to-noise ratio in NMR spectra of 3,4,5-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) in NMR spectra of 3,4,5-trimethylheptane.

Troubleshooting Guide

Low signal-to-noise is a common issue in NMR spectroscopy that can often be resolved by systematically evaluating sample preparation and instrument parameters.

Issue: The NMR spectrum of my this compound sample has a low signal-to-noise ratio, making peak identification and integration difficult.

This guide provides a step-by-step workflow to diagnose and resolve the problem. Start with the initial checks and proceed sequentially.

G start Low S/N Detected in This compound Spectrum sub_sample Step 1: Verify Sample Preparation start->sub_sample q_conc Is sample concentration adequate (5-25 mg/0.6 mL)? sub_sample->q_conc Check Concentration sub_params Step 2: Optimize Acquisition Parameters q_scans Is the number of scans (NS) sufficient? sub_params->q_scans Check Scans sub_advanced Step 3: Advanced Techniques q_probe Is the probe tuned and matched? sub_advanced->q_probe Check Hardware a_conc_no Increase concentration or use a micro-NMR tube. q_conc->a_conc_no No q_dissolved Is the sample fully dissolved and filtered? q_conc->q_dissolved Yes a_conc_no->q_dissolved a_dissolved_no Filter sample through glass wool to remove particulates. q_dissolved->a_dissolved_no No q_solvent Is the deuterated solvent appropriate (e.g., CDCl3, C6D6)? q_dissolved->q_solvent Yes a_dissolved_no->q_solvent q_solvent->sub_params Yes a_solvent_no Select a solvent with better solubility for nonpolar alkanes. q_solvent->a_solvent_no No a_solvent_no->sub_params a_scans_no Increase NS. S/N improves with the square root of NS. q_scans->a_scans_no No q_d1 Is the relaxation delay (d1) set correctly (~1.3 x T1)? q_scans->q_d1 Yes a_scans_no->q_d1 a_d1_no Increase d1 to allow for full spin relaxation between pulses. q_d1->a_d1_no No q_shim Is the magnetic field homogeneity (shimming) optimized? q_d1->q_shim Yes a_d1_no->q_shim q_shim->sub_advanced Yes a_shim_no Perform automatic or manual shimming to improve peak shape. q_shim->a_shim_no No a_shim_no->sub_advanced a_probe_no Tune and match the probe to the sample's frequency. q_probe->a_probe_no No q_cryo Is a cryoprobe available? q_probe->q_cryo Yes a_probe_no->q_cryo a_cryo_yes Use a cryoprobe for a significant S/N enhancement. q_cryo->a_cryo_yes Yes end_node High Quality Spectrum q_cryo->end_node No a_cryo_yes->end_node

Caption: A step-by-step workflow for troubleshooting a low S/N NMR spectrum.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: How much this compound sample should I use for a standard ¹H NMR experiment? A: For a standard 5 mm NMR tube, a sample quantity of 5 to 25 mg of your compound dissolved in approximately 0.6-0.7 mL of deuterated solvent is typically required for ¹H NMR.[1] If your sample is limited, consider using specialized micro-NMR tubes which can increase the effective concentration with a smaller volume.

Q2: My sample is an oil. What is the best way to prepare the NMR sample? A: For an oily sample like this compound, you can dip a clean glass pipette into the oil to draw up a small column (about 1/2 inch high) and dissolve this in 0.75 mL of the appropriate deuterated solvent.[2] It is crucial to ensure the sample is fully dissolved and the solution is homogeneous.

Q3: Can suspended particles or poor solubility affect the signal-to-noise ratio? A: Yes, absolutely. Suspended solid particles will distort the magnetic field homogeneity, leading to broad lines and a poor signal that cannot be corrected by shimming.[1] Similarly, poor solubility results in a lower effective concentration and a non-homogeneous sample, which also degrades spectral quality.[3] Always filter your sample solution through a glass wool plug in a Pasteur pipette directly into the NMR tube.[1][4]

Q4: Which deuterated solvent is best for a nonpolar alkane like this compound? A: For nonpolar compounds, deuterated chloroform (B151607) (CDCl₃) is a common first choice.[2] Benzene-d₆ (C₆D₆) is also an excellent option and can sometimes provide better spectral dispersion.[5] The key is to choose a solvent in which your compound is highly soluble to maximize concentration.

Acquisition Parameters

Q5: What is the easiest way to improve the signal-to-noise ratio if my sample is dilute? A: The most direct method is to increase the number of scans (signal averaging).[6] The signal-to-noise ratio (S/N) improves in proportion to the square root of the number of scans (NS).[3][7][8] This means that quadrupling the number of scans will roughly double the S/N.

Q6: How does the relaxation delay (d1) affect my spectrum's intensity? A: The relaxation delay (d1) is the time allowed for the nuclear spins to return to thermal equilibrium before the next pulse is applied. If d1 is too short, the signal may become saturated, leading to reduced intensity. For quantitative results, d1 should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the nuclei of interest. A good starting point for many small molecules is a d1 of 1-2 seconds.[9]

Q7: My peaks are broad, which makes them look weak. What could be the cause? A: Peak broadening can result from several factors including poor shimming, high sample concentration leading to viscosity, or the presence of paramagnetic impurities.[4][5][10] Always ensure the spectrometer is well-shimmed for your sample. If the sample is highly concentrated, diluting it may help.[10]

Data Presentation

The relationship between the number of scans and the theoretical improvement in the signal-to-noise ratio is a fundamental principle in NMR.

Number of Scans (NS)S/N Improvement Factor (√NS)Total Experiment Time (Relative)
11.0x1x
42.0x4x
164.0x16x
648.0x64x
25616.0x256x

Table 1: The signal-to-noise ratio improves with the square root of the number of scans, but this comes at the cost of significantly longer experiment times.[7][8]

Experimental Protocols

Protocol 1: Optimized Sample Preparation for this compound
  • Weigh Sample: Accurately weigh approximately 10-15 mg of this compound into a clean, dry vial.

  • Select Solvent: Choose a suitable deuterated solvent such as chloroform-d (B32938) (CDCl₃) or benzene-d₆ (C₆D₆).

  • Dissolve Sample: Add 0.6-0.7 mL of the chosen solvent to the vial and gently swirl until the sample is completely dissolved. Visually inspect for any undissolved material.

  • Filter Sample: Prepare a filter by placing a small, tight plug of glass wool into a clean Pasteur pipette.[4]

  • Transfer to NMR Tube: Filter the solution through the glass wool plug directly into a clean, high-quality 5 mm NMR tube.[1] Ensure the final sample height is adequate, typically around 4-5 cm.[4]

  • Cap and Label: Cap the NMR tube securely and label it clearly.

Protocol 2: Setting Key Acquisition Parameters for a ¹H NMR Experiment

This protocol assumes the sample has been inserted, locked, and the probe has been tuned.

  • Initial Shimming: Perform an automatic shimming routine provided by the spectrometer's software. For challenging samples, manual shimming may be required to optimize field homogeneity.[3]

  • Set Number of Scans (NS): For a moderately concentrated sample, start with 8 or 16 scans. If the initial spectrum shows low S/N, increase this value. Remember that the S/N improves with the square root of NS.[6]

  • Set Relaxation Delay (d1): For a typical small organic molecule like this compound, a relaxation delay of 1.5 seconds is a reasonable starting point for ¹H NMR.[9]

  • Set Acquisition Time (AQ): An acquisition time of 2-3 seconds is generally sufficient to ensure good digital resolution without acquiring excessive noise.[9]

  • Set Pulse Width (p1): Use a calibrated 90° pulse width to ensure maximum signal excitation for each scan.[3]

  • Acquire Spectrum: Run the experiment and process the data. If the S/N is still insufficient, consider further increasing the number of scans.

Visualization of Key Relationships

The final signal-to-noise ratio is a function of several interdependent factors related to the sample, the hardware, and the experimental parameters chosen.

G snr Signal-to-Noise Ratio (S/N) sample Sample Properties sample->snr conc Analyte Concentration sample->conc volume Sample Volume sample->volume solubility Solubility sample->solubility impurities Paramagnetic Impurities sample->impurities params Acquisition Parameters params->snr ns Number of Scans (NS) params->ns d1 Relaxation Delay (d1) params->d1 pw Pulse Width (p1) params->pw shimming Shimming params->shimming hardware Spectrometer Hardware hardware->snr field Magnetic Field Strength hardware->field probe Probe Type (Cryoprobe vs. RT) hardware->probe tuning Probe Tuning/Matching hardware->tuning conc->snr + volume->snr + solubility->snr + impurities->snr - ns->snr + (√NS) d1->snr + (Optimal) pw->snr + (90°) shimming->snr + field->snr + probe->snr + tuning->snr +

Caption: Key factors influencing the signal-to-noise ratio in an NMR experiment.

References

Technical Support Center: Stereoselective Synthesis of 3,4,5-Trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 3,4,5-trimethylheptane. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

The main challenges stem from the acyclic nature of the molecule and the presence of three contiguous chiral centers at C3, C4, and C5. This leads to the potential for multiple stereoisomers (two meso compounds and a pair of enantiomers).[1] Controlling the relative and absolute stereochemistry of these three methyl groups requires highly selective synthetic strategies to avoid the formation of difficult-to-separate diastereomeric mixtures.

Q2: What are the common strategies for achieving stereoselectivity in this synthesis?

Common strategies include the use of chiral auxiliaries, substrate-controlled diastereoselective reactions, and, less commonly for this specific target, enantioselective catalysis. Chiral auxiliaries, such as Evans oxazolidinones, are frequently employed to direct the stereoselective introduction of one or more methyl groups.[2] Substrate-controlled approaches often rely on the stereochemistry of a starting material to influence the stereochemical outcome of subsequent reactions.

Q3: How many stereoisomers exist for this compound?

This compound has three chiral centers, which would typically suggest 2^3 = 8 possible stereoisomers. However, due to the symmetry of the substitution pattern, there are two achiral meso compounds ((3R,4s,5S) and (3S,4r,5R), which are identical, and another meso compound with a different internal symmetry if applicable, though typically this refers to a single achiral diastereomer) and one chiral dl-pair of enantiomers ((3R,4r,5S) and (3S,4s,5R)).[1]

Q4: Are there any non-stereoselective methods for synthesizing this compound?

Yes, methods like the Friedel-Crafts alkylation of heptane (B126788) with a methylating agent in the presence of a Lewis acid (e.g., AlCl3) can produce this compound.[3] However, this method affords a mixture of regioisomers and stereoisomers and is not suitable for obtaining a single, defined stereoisomer.

Troubleshooting Guides

This section provides solutions to common problems encountered during the stereoselective synthesis of this compound, particularly when using chiral auxiliary-based methods.

Problem 1: Low Diastereoselectivity in Alkylation Step

Symptoms:

  • Analysis of the crude product by NMR or chiral GC/HPLC shows a mixture of diastereomers with a ratio lower than expected.

  • Difficulty in purifying the desired diastereomer by chromatography.

Possible Causes and Solutions:

CauseSolution
Incomplete enolate formation Ensure the use of a sufficiently strong and fresh base (e.g., LDA, NaHMDS). Use an indicator or perform a test quench to confirm complete deprotonation before adding the electrophile.
Incorrect temperature control Maintain a low temperature (typically -78 °C) during enolate formation and alkylation to minimize side reactions and epimerization. Allow the reaction to warm to the specified temperature slowly and controllably.
Non-optimal solvent The choice of solvent can significantly impact stereoselectivity. Ethereal solvents like THF are commonly used. Consider screening other aprotic, non-polar solvents if diastereoselectivity remains low.
Steric hindrance from the electrophile If using a bulky electrophile, consider a less sterically demanding alternative if the synthetic route allows. Alternatively, a different chiral auxiliary with a more pronounced directing effect may be necessary.
Epimerization of the product Work up the reaction under neutral or slightly acidic conditions to avoid base-catalyzed epimerization of the newly formed stereocenter. Quench the reaction with a saturated aqueous solution of NH4Cl.
Problem 2: Difficulty in Removing the Chiral Auxiliary

Symptoms:

  • Incomplete cleavage of the auxiliary from the product.

  • Racemization or epimerization of the product during cleavage.

  • Low yield of the final product after the cleavage step.

Possible Causes and Solutions:

CauseSolution
Harsh cleavage conditions Standard cleavage methods (e.g., LiOH/H2O2 for Evans auxiliaries) can sometimes be too harsh. Explore milder conditions, such as using different nucleophiles (e.g., MeOMgBr) or enzymatic cleavage if applicable.
Steric hindrance around the carbonyl group If the product is sterically hindered, cleavage may be sluggish. Increase the reaction time or temperature, but monitor for side reactions. Alternatively, a different auxiliary that is more readily cleaved may be required for future syntheses.
Product instability If the desired product is sensitive to the cleavage conditions, consider a protecting group strategy for other functional groups in the molecule. Ensure the workup is performed promptly and under conditions that maintain the integrity of the product.

Experimental Protocols

Experiment 1: Diastereoselective Alkylation using an Evans Oxazolidinone Auxiliary

This protocol describes the introduction of a methyl group at the C4 position with stereocontrol, a key step in building the this compound backbone.

  • Preparation of the N-acyloxazolidinone: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, add 3-methylpentanoyl chloride (1.1 eq) and stir for 2 hours at 0 °C. Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. The organic layers are combined, dried over MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Diastereoselective Methylation: To a solution of the N-acyloxazolidinone (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise. Stir the resulting solution for 30 minutes at -78 °C to form the sodium enolate. Add methyl iodide (1.5 eq) and continue stirring at -78 °C for 4 hours. Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature. Extract the product with ethyl acetate, dry the combined organic layers over MgSO4, filter, and concentrate. The diastereomeric ratio can be determined by 1H NMR analysis of the crude product.

  • Auxiliary Cleavage: The purified N-acylated product is dissolved in a mixture of THF and water (4:1). The solution is cooled to 0 °C, and hydrogen peroxide (30% aq., 4.0 eq) is added, followed by lithium hydroxide (B78521) (2.0 eq). The reaction is stirred at 0 °C for 4 hours. The reaction is then quenched with an aqueous solution of sodium sulfite. The product is extracted with diethyl ether, and the organic layer is dried and concentrated to yield the corresponding carboxylic acid, which can be further converted to this compound through reduction and subsequent steps.

Quantitative Data Summary

The following table summarizes typical yields and stereoselectivities for key reactions in the synthesis of acyclic molecules with multiple stereocenters using chiral auxiliaries. This data is illustrative and based on analogous systems, as specific data for this compound is limited.

Reaction StepChiral Auxiliary/CatalystSubstrateElectrophileDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)
Diastereoselective AlkylationEvans OxazolidinoneN-propanoyl oxazolidinoneMethyl Iodide>95:5N/A85-95
Diastereoselective Aldol ReactionEvans OxazolidinoneN-acetyl oxazolidinonePropanal>98:2N/A80-90
Catalytic Asymmetric HydrogenationRh(I)-DIPAMPα-ethyl cinnamic acid derivativeH2N/A>95%>95

Visualizations

experimental_workflow cluster_synthesis Stereoselective Synthesis Workflow start Chiral Auxiliary + Achiral Substrate step1 Formation of Chiral Adduct start->step1 step2 Diastereoselective Reaction (e.g., Alkylation) step1->step2 Base + Electrophile step3 Purification of Desired Diastereomer step2->step3 Chromatography step4 Cleavage of Chiral Auxiliary step3->step4 Cleavage Reagents end Enantiopure Product step4->end

Caption: A generalized workflow for stereoselective synthesis using a chiral auxiliary.

troubleshooting_logic cluster_troubleshooting Troubleshooting Low Diastereoselectivity problem Low Diastereoselectivity Observed check_temp Verify Temperature Control (-78°C) problem->check_temp check_base Check Base Quality and Stoichiometry problem->check_base check_solvent Assess Solvent Purity problem->check_solvent check_workup Review Workup Procedure (Avoid Epimerization) problem->check_workup solution Optimize Reaction Conditions check_temp->solution check_base->solution check_solvent->solution check_workup->solution

Caption: A decision-making diagram for troubleshooting low diastereoselectivity.

References

Preventing sample discrimination of branched alkanes in GC inlet

Author: BenchChem Technical Support Team. Date: December 2025

Preventing Sample Discrimination of Branched Alkanes in the GC Inlet

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent sample discrimination of branched alkanes in the Gas Chromatography (GC) inlet.

Frequently Asked Questions (FAQs)

Q1: What is sample discrimination in the context of GC analysis of branched alkanes?

A1: Sample discrimination in GC refers to the unequal transfer of sample components from the injector to the column, which can lead to inaccurate quantification.[1] For branched alkanes, which often have higher boiling points than their straight-chain counterparts, this typically means that the less volatile, higher-molecular-weight branched alkanes are transferred less efficiently than the more volatile components.[2] This results in their underrepresentation in the final chromatogram.

Q2: What are the primary causes of branched alkane discrimination in a GC inlet?

A2: Sample discrimination of branched alkanes is primarily caused by incomplete or slow vaporization in the GC inlet. Several factors can contribute to this issue:

  • Inlet Temperature: An inlet temperature that is too low is a common cause of discrimination against high-boiling compounds like branched alkanes.[1] Incomplete vaporization can occur both in the syringe needle and within the inlet liner itself.[1]

  • Inlet Liner: The design, volume, and cleanliness of the inlet liner are critical. An inappropriate liner geometry or a contaminated liner with active sites can lead to poor sample vaporization and analyte degradation or adsorption.[3]

  • Injection Technique: The speed and method of injection (e.g., split vs. splitless) significantly impact the transfer of analytes to the column.[4] Slow injection speeds can exacerbate discrimination.[5]

  • Sample Flashback: If the sample solvent vaporizes and expands to a volume greater than the liner, it can "flash back" into the carrier gas lines, leading to sample loss and poor reproducibility.[6]

Q3: How does the choice of an inlet liner affect the analysis of branched alkanes?

A3: The inlet liner provides the surface for the sample to vaporize before entering the GC column.[7] The choice of liner can significantly impact the analysis of branched alkanes:

  • Geometry: Liners with a taper at the bottom can help focus the sample onto the column, minimizing contact with the hot metal surfaces of the inlet.[8]

  • Deactivation: A deactivated liner is crucial to prevent the adsorption of active compounds, although this is generally less of a concern for non-polar branched alkanes.[3]

  • Packing with Glass Wool: The use of deactivated glass wool within the liner provides a larger surface area, which aids in the complete and rapid vaporization of high-boiling compounds like branched alkanes.[6][9] It also helps to trap non-volatile residues from the sample, protecting the column.[8] However, the wool must be properly positioned to be effective.[3]

Q4: Should I use a split or splitless injection for analyzing branched alkanes?

A4: The choice between split and splitless injection depends on the concentration of the branched alkanes in your sample.

  • Split Injection: This technique is suitable for high-concentration samples.[10] A portion of the sample is vented, and only a fraction enters the column, which helps to create sharp peaks.[10] However, split injections are more prone to discrimination against high-boiling compounds.[10]

  • Splitless Injection: This is the preferred method for trace analysis as it transfers almost the entire sample to the column, maximizing sensitivity.[10] While less prone to discrimination than split injection, proper optimization of parameters like inlet temperature and solvent focusing is critical to ensure good peak shape and prevent band broadening.[11]

Troubleshooting Guide

This guide will help you systematically troubleshoot and resolve issues related to the sample discrimination of branched alkanes in your GC inlet.

Issue: Poor peak area or no peaks for higher molecular weight branched alkanes.

Question 1: Have you checked your inlet temperature?

  • Answer: An inlet temperature that is too low can lead to incomplete vaporization of high-boiling branched alkanes.[1] As a general rule, the inlet temperature should be set high enough to ensure rapid vaporization of the least volatile analyte. For high molecular weight alkanes, temperatures of 280-320°C are often recommended, but should not exceed the column's maximum operating temperature.[8] A study on a hydrocarbon series up to n-C40 showed a significant increase in the peak intensity of higher boiling components as the inlet temperature was raised from 200°C to 300°C.[1]

Question 2: Are you using the appropriate inlet liner?

  • Answer: The inlet liner plays a crucial role in sample vaporization. For branched alkanes, consider the following:

    • Use a liner with glass wool: Deactivated glass wool provides a large surface area that promotes the complete and rapid vaporization of high-boiling compounds.[6][9]

    • Check for contamination: A dirty liner can have active sites that lead to analyte adsorption or degradation.[12] Regularly inspect and replace your inlet liner.

    • Ensure correct liner volume: The liner volume must be large enough to accommodate the expansion of the sample solvent upon vaporization to prevent sample flashback.[7]

Question 3: Have you optimized your injection parameters?

  • Answer: The way you introduce your sample into the GC can have a significant impact on the results.

    • Injection Speed: A fast injection is generally recommended to minimize the time the sample spends in the syringe needle, reducing the potential for discrimination.[5] Autosamplers often provide more consistent and faster injections than manual injections.

    • Injection Volume: Injecting too large a volume can lead to sample flashback and poor peak shape.[6] If you suspect flashback, try reducing the injection volume.

    • Splitless Hold Time: For splitless injections, the time the split vent remains closed (the splitless hold time) is critical. If it is too short, you may lose some of the higher boiling analytes. If it is too long, you may see broader solvent peaks. A typical starting point is 30-60 seconds.

Question 4: Is your GC system free of leaks?

  • Answer: A leak in the injector, particularly around the septum, can lead to a loss of the more volatile components and affect the overall reproducibility of your analysis.[12] Regularly check for leaks using an electronic leak detector.

Data Presentation

The following table summarizes the effect of key GC inlet parameters on the analysis of high-boiling alkanes, based on the findings from various technical resources.

ParameterSub-optimal ConditionEffect on Branched Alkane AnalysisRecommendation
Inlet Temperature Too low (e.g., 200°C for C40)Incomplete vaporization, leading to poor recovery and discrimination against higher boiling branched alkanes.[1]Set to 280-320°C, ensuring it is high enough for complete vaporization but below the column's thermal limit.[8]
Inlet Liner Straight liner without glass woolInefficient vaporization, leading to discrimination against less volatile compounds.[6][9]Use a single taper liner with deactivated glass wool to enhance vaporization and protect the column.[8]
Injection Mode Split injection for trace analysisHigh split ratios can lead to significant loss of sample and exacerbate discrimination for high-boiling compounds.[10]Use splitless injection for trace analysis to maximize sensitivity.[10]
Injection Speed Slow manual injectionIncreased time for sample to reside in the hot needle, leading to discrimination.[5]Use a fast injection speed, preferably with an autosampler, for better reproducibility.

Experimental Protocols

Protocol: Optimizing GC Inlet Parameters for the Analysis of C20-C40 Branched Alkanes

This protocol provides a step-by-step guide to optimize your GC inlet parameters to minimize discrimination of high molecular weight branched alkanes.

1. Initial Instrument Setup:

  • Injector Type: Split/Splitless
  • Liner: Deactivated single taper liner with deactivated glass wool.[8]
  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1-2 mL/min.[8]
  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 100% dimethylpolysiloxane).[8]

2. Inlet Temperature Optimization: a. Prepare a standard solution containing a range of branched alkanes of interest (e.g., C20 to C40) at a known concentration. b. Set the initial inlet temperature to 250°C. c. Perform a splitless injection of the standard. d. Increase the inlet temperature in 25°C increments (e.g., 275°C, 300°C, 325°C) and repeat the injection at each temperature. e. Compare the peak areas of the high-boiling branched alkanes at each temperature. Select the temperature that provides the best response for the highest molecular weight analytes without causing degradation of any thermally labile compounds in your sample.[1]

3. Splitless Hold Time Optimization: a. Using the optimized inlet temperature from the previous step, set the splitless hold time to 30 seconds. b. Inject the standard solution. c. Increase the splitless hold time in 15-second increments (e.g., 45s, 60s, 75s) and repeat the injection. d. Monitor the peak areas of the late-eluting branched alkanes. The optimal splitless hold time is the shortest time that allows for the complete transfer of these compounds to the column.

4. Oven Temperature Program Optimization: a. For splitless injections, the initial oven temperature should be set 10-20°C below the boiling point of the sample solvent to ensure proper "solvent focusing."[8] b. A typical oven program for a broad range of alkanes would be: 40°C (hold 3 min), then ramp at 6°C/min to 320°C (hold 10 min).[8] Adjust the ramp rate and final hold time as needed to achieve good separation of your target branched alkanes.

Mandatory Visualization

TroubleshootingWorkflow Start Start: Poor/No Peaks for High MW Branched Alkanes CheckTemp Is Inlet Temperature Sufficiently High? (e.g., 280-320°C) Start->CheckTemp CheckLiner Is the Inlet Liner Appropriate and Clean? (Tapered with Glass Wool) CheckTemp->CheckLiner Yes IncreaseTemp Action: Increase Inlet Temperature in 25°C increments. CheckTemp->IncreaseTemp No CheckInjection Are Injection Parameters Optimized? (Fast Injection, Correct Volume) CheckLiner->CheckInjection Yes ReplaceLiner Action: Replace with a clean, deactivated tapered liner with glass wool. CheckLiner->ReplaceLiner No CheckLeaks Is the System Leak-Free? CheckInjection->CheckLeaks Yes OptimizeInjection Action: Use fast injection, reduce volume, optimize splitless hold time. CheckInjection->OptimizeInjection No FixLeaks Action: Perform leak check and replace septum/ferrules if necessary. CheckLeaks->FixLeaks No End Problem Resolved CheckLeaks->End Yes IncreaseTemp->CheckTemp ReplaceLiner->CheckLiner OptimizeInjection->CheckInjection FixLeaks->CheckLeaks

Caption: Troubleshooting workflow for sample discrimination.

ExperimentalWorkflow Start Start: Optimize GC Inlet for Branched Alkanes InitialSetup 1. Initial Setup: - Split/Splitless Injector - Tapered Liner with Glass Wool - Non-polar Column Start->InitialSetup OptimizeTemp 2. Optimize Inlet Temperature: - Inject standard at increasing temps (250°C to 325°C) - Select temp with best response InitialSetup->OptimizeTemp OptimizeHoldTime 3. Optimize Splitless Hold Time: - Inject standard at increasing hold times (30s to 75s) - Select shortest time for full transfer OptimizeTemp->OptimizeHoldTime OptimizeOven 4. Optimize Oven Program: - Set initial temp below solvent BP - Adjust ramp rate for best separation OptimizeHoldTime->OptimizeOven End Optimized Method OptimizeOven->End

Caption: Experimental workflow for GC inlet optimization.

References

Technical Support Center: Correcting Baseline Drift in Hydrocarbon Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address baseline drift issues encountered during the analysis of hydrocarbons, primarily using gas chromatography (GC).

Troubleshooting Guide

This guide provides systematic solutions to common baseline problems encountered in hydrocarbon analysis.

1. My chromatogram shows a rising baseline. What should I do?

A rising baseline, also known as baseline drift, is a common issue that can affect the accuracy of peak integration. It is often caused by column bleed, contamination, or improper instrument settings.[1][2][3]

Troubleshooting Steps:

Potential Cause Recommended Action
Column Bleed - Ensure the column temperature is not exceeding its recommended maximum limit. - Condition the column properly before analysis.[4][5][6][7][8] - Use a low-bleed column if possible.[9]
Contamination - Injector: Clean the injector port and replace the septum and liner.[2][10][11] - Carrier Gas: Use high-purity gas and ensure gas lines are free of contaminants.[9] - Column: Bake out the column at a high temperature (within its limits) to remove contaminants.[10] If contamination is severe, trim the first few centimeters of the column.
Improper Flow Rate - Verify that the carrier gas flow rate is constant and appropriate for the column dimensions and analysis method.[3] In temperature-programmed runs, using a constant flow mode is often preferable to constant pressure mode to avoid changes in detector response.[3]
Detector Imbalance - For dual-column systems, ensure the two columns are properly balanced.

2. I am observing a wandering or oscillating baseline. How can I fix this?

A wandering baseline is characterized by irregular fluctuations and can be caused by leaks, temperature instability, or detector issues.[11][12]

Troubleshooting Steps:

Potential Cause Recommended Action
Leaks - Perform a leak check on the entire system, including the injector, column fittings, and detector connections.[9] An electronic leak detector is recommended.[9]
Temperature Instability - Ensure the GC oven, injector, and detector temperatures are stable and not fluctuating.
Detector Contamination or Instability - Clean the detector according to the manufacturer's instructions.[2] - Allow the detector sufficient time to equilibrate before starting the analysis.[2]
Poor Quality Carrier Gas - Ensure the use of high-purity carrier gas and that gas purifiers are functioning correctly.[9]

3. My baseline has a sudden step-like change (offset). What is the cause?

A baseline offset is an abrupt shift in the baseline and is often due to electrical issues, sudden changes in flow, or contamination.[10][13]

Troubleshooting Steps:

Potential Cause Recommended Action
Electrical Issues - Check for loose electrical connections to the detector and data system.[10] - Ensure a stable power supply and consider using a voltage regulator.[10]
Sudden Flow Changes - Check for any abrupt changes in gas flow rates, which could be caused by a faulty gas regulator or leaks.[11]
Injector or Column Contamination - Clean the injector and bake out or trim the column to remove contaminants.[10]

Frequently Asked Questions (FAQs)

Q1: What is baseline drift and why is it a problem in hydrocarbon analysis?

Baseline drift is the gradual, often non-linear, deviation of the baseline from zero during a chromatographic run.[13] It poses a significant problem in hydrocarbon analysis as it can lead to inaccurate peak integration, affecting the quantitative results of the analysis. A drifting baseline makes it difficult to determine the true start and end of a peak, leading to errors in area calculation.

Q2: How does column conditioning help in preventing baseline drift?

Column conditioning is a critical step to prepare a new GC column for use or to recondition a column that has been stored.[4][5][6][7][8] It involves heating the column under a continuous flow of carrier gas to remove residual manufacturing materials, trapped air, and other volatile contaminants.[4][5][7] This process creates a stable stationary phase, which minimizes column bleed and results in a more stable baseline.[8]

Q3: Can the wrong carrier gas flow setting cause baseline drift?

Yes, an incorrect carrier gas flow setting can cause baseline drift.[3] In temperature-programmed gas chromatography, if the system is operated in constant pressure mode, the carrier gas viscosity will change with temperature, leading to a decrease in flow rate.[3] This change in flow can affect the detector's response and cause the baseline to drift.[3] Using a constant flow mode can help mitigate this issue.[3]

Q4: What are some software-based methods to correct for baseline drift after data acquisition?

Several algorithms can be used to computationally correct for baseline drift in a chromatogram. Some common methods include:

  • Polynomial Fitting: This method models the baseline using a polynomial function and subtracts it from the raw data.[14][15]

  • Asymmetric Least Squares (ALS): This is an iterative method that fits a baseline to the non-peak regions of the chromatogram.

  • LOESS (Locally Estimated Scatterplot Smoothing): This method fits simple models to localized subsets of the data to build up a function that describes the deterministic part of the variation in the data, point by point.

  • Quantile Regression: This approach can be used to estimate the baseline by fitting a regression model to a specific quantile (e.g., the 10th percentile) of the signal, which is assumed to represent the baseline.[1][16]

The choice of method depends on the nature of the baseline drift and the complexity of the chromatogram.

Q5: How often should I perform maintenance on my GC system to prevent baseline issues?

Regular preventive maintenance is crucial for minimizing baseline problems. A general schedule is provided below, but it should be adapted based on instrument usage and sample matrix.

Component Frequency
Septum Daily or every 100-200 injections
Injector Liner Weekly or as needed based on sample dirtiness
Gas Purifiers Every 6-12 months or as indicated by the manufacturer
Column Condition new columns before first use; recondition as needed.
Detector Clean as recommended by the manufacturer, or when baseline noise increases.

Experimental Protocols

Protocol 1: Gas Chromatography Column Conditioning

This protocol outlines the steps for conditioning a new or stored GC column to ensure a stable baseline.

Materials:

  • Gas chromatograph with a suitable detector (e.g., FID)

  • New or stored GC column

  • High-purity carrier gas (e.g., Helium, Nitrogen)

  • Appropriate ferrules and nuts for column installation

  • Electronic leak detector

Procedure:

  • Column Installation (Inlet Side):

    • Carefully unpack the new column, avoiding touching the stationary phase with bare hands.

    • Cut 10-15 cm from each end of the column using a ceramic wafer or capillary cutting tool to ensure a clean, square cut.

    • Slide a nut and ferrule onto the inlet end of the column.

    • Insert the column into the injector port to the correct depth as specified in the GC manufacturer's manual.

    • Tighten the nut until it is finger-tight, then use a wrench to tighten it an additional quarter to half turn. Do not overtighten.

    • Do not connect the column outlet to the detector at this stage. [5][6]

  • Purging the Column:

    • Turn on the carrier gas flow and set it to the typical flow rate used for your analysis (e.g., 1-2 mL/min).

    • Allow the carrier gas to purge the column at room temperature for 15-30 minutes to remove any air from the system.[4][5]

  • Temperature Programming:

    • Set the GC oven temperature to 40°C.

    • Program the oven to ramp up to the conditioning temperature at a rate of 5-10°C/min. The conditioning temperature should be about 20-30°C above the maximum operating temperature you plan to use for your analysis, but never exceed the column's maximum recommended temperature.

    • Hold the column at the conditioning temperature for 1-2 hours, or until a stable baseline is observed when the column is connected to the detector.[5] For thicker film columns, a longer conditioning time may be necessary.[5]

  • Column Installation (Detector Side) and Equilibration:

    • Cool down the GC oven to a low temperature (e.g., 40°C).

    • Turn off the carrier gas flow.

    • Insert the outlet end of the column into the detector, following the manufacturer's instructions for proper positioning.

    • Turn the carrier gas flow back on and perform a leak check at all connections.

    • Equilibrate the entire system at the initial conditions of your analytical method until a stable baseline is achieved.

Protocol 2: Software-Based Baseline Correction using Polynomial Fitting

This protocol provides a general workflow for correcting baseline drift in a chromatogram using a polynomial fitting algorithm, which is a common feature in most chromatography data analysis software.

Procedure:

  • Open the Chromatogram:

    • Load the chromatogram with the baseline drift into your data analysis software.

  • Select the Baseline Correction Function:

    • Navigate to the baseline correction or processing menu within the software.

    • Choose the "Polynomial Fitting" or a similarly named option.

  • Define the Baseline Regions:

    • The software will typically require you to define regions of the chromatogram that represent the baseline (i.e., areas with no peaks).

    • Select several points or regions along the baseline, both before, between, and after the peaks of interest. The more representative points you select, the more accurate the baseline fit will be.

  • Choose the Polynomial Order:

    • Select the order of the polynomial to be fitted to the baseline points. A lower order polynomial (e.g., 1st or 2nd) will create a linear or simple curved baseline. A higher order polynomial can fit more complex curvatures but may also lead to overfitting if not used carefully.

    • Start with a low order and visually inspect the fitted baseline. Increase the order if the fit is not adequate.

  • Apply the Correction and Evaluate:

    • Apply the baseline correction. The software will subtract the fitted polynomial baseline from the original chromatogram.

    • Visually inspect the corrected chromatogram to ensure that the baseline is now flat and that the peak shapes have not been distorted.

    • If the correction is not satisfactory, undo the operation and try again with different baseline points or a different polynomial order.

  • Integrate the Peaks:

    • Once you are satisfied with the baseline correction, proceed with the integration of the peaks in the corrected chromatogram.

Data Presentation

Table 1: Comparison of Common Baseline Correction Algorithms

Algorithm Principle Advantages Disadvantages Typical Application
Polynomial Fitting Fits a polynomial function to user-defined baseline points.[14][15]Simple to implement and computationally fast.Can be inaccurate for complex baselines; requires manual selection of baseline points.Simple, predictable baseline drift.
Asymmetric Least Squares (ALS) Iteratively fits a baseline to non-peak regions by penalizing negative residuals more heavily.Automated and generally robust.Performance can be sensitive to parameter selection.Complex and irregular baseline drift.
LOESS Fits simple models to localized data segments.Flexible and can handle complex, non-linear drift.Can be computationally intensive.Chromatograms with varying baseline characteristics.
Quantile Regression Models a specific quantile of the signal, assumed to be the baseline.[1][16]Robust to outliers (peaks).May not be suitable for all types of baseline drift.Noisy chromatograms where the baseline is a lower quantile of the signal.

Visualizations

G cluster_troubleshooting Troubleshooting Baseline Drift start Baseline Drift Observed is_rising Rising Baseline? start->is_rising check_column Check Column Conditions check_contamination Check for Contamination check_column->check_contamination check_flow Check Carrier Gas Flow check_contamination->check_flow solution Problem Resolved check_flow->solution check_detector Check Detector check_detector->check_contamination is_rising->check_column Yes is_wandering Wandering Baseline? is_rising->is_wandering No is_wandering->check_detector Yes is_offset Offset Baseline? is_wandering->is_offset No is_offset->check_flow Yes is_offset->solution No

Caption: Troubleshooting workflow for identifying the cause of baseline drift.

G cluster_protocol GC Column Conditioning Protocol install_inlet Install Column Inlet purge Purge with Carrier Gas install_inlet->purge temp_ramp Temperature Ramp purge->temp_ramp condition Hold at Conditioning Temp temp_ramp->condition cool_down Cool Oven condition->cool_down install_detector Install Column Outlet cool_down->install_detector equilibrate Equilibrate System install_detector->equilibrate ready Ready for Analysis equilibrate->ready

Caption: Experimental workflow for proper gas chromatography column conditioning.

References

Validation & Comparative

Validation of 3,4,5-Trimethylheptane as a Certified Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation process for 3,4,5-trimethylheptane as a Certified Reference Material (CRM). It outlines the synthesis, purification, and analytical characterization required to establish its identity, purity, and stability, ensuring its suitability for instrument calibration, method validation, and quality control. A comparison with a commercially available, structurally similar CRM, iso-octane (2,2,4-trimethylpentane), is included to provide context and performance benchmarks.

Comparative Analysis of Branched Alkanes as Certified Reference Materials

The selection of a CRM is critical for ensuring the accuracy and traceability of analytical measurements. This section compares the key properties of the proposed this compound CRM with a widely used alternative, iso-octane.

PropertyThis compound (Proposed CRM)Iso-octane (2,2,4-Trimethylpentane) (Alternative CRM)
CAS Number 20278-89-1[1][2]540-84-1
Molecular Formula C₁₀H₂₂[1][2][3]C₈H₁₈
Molecular Weight 142.28 g/mol [2][3]114.23 g/mol
Boiling Point 162.2 °C at 760 mmHg98-99 °C
Purity (Certified Value) Target: ≥ 99.8%≥ 99.5% (Typical)
Uncertainty To be determined during validationStated on Certificate of Analysis
Traceability To be established to SI units via validated methodsTraceable to NIST or other primary standards
Certification To be certified under ISO 17034Often certified under ISO 17034

Experimental Protocols for Validation

The validation of this compound as a CRM must be conducted in accordance with ISO 17034 guidelines, which encompass production, characterization, assignment of property values, and stability monitoring.[4][5]

Synthesis and Purification

A high-purity starting material is fundamental for a CRM. A plausible synthesis route involves a Grignard reaction, followed by purification.

Synthesis: Grignard Reaction

A Grignard reaction provides a robust method for forming carbon-carbon bonds.[6][7][8]

  • Preparation of Grignard Reagent: React 3-bromopentane (B47287) with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) to form pentylmagnesium bromide.

  • Reaction with Ketone: Add 4-methyl-2-pentanone (B128772) dropwise to the Grignard reagent at a controlled temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the crude product with diethyl ether.

  • Reduction: The resulting tertiary alcohol is then reduced to the alkane, this compound, using a suitable reducing agent such as triethylsilane in the presence of a strong acid (e.g., trifluoroacetic acid).

Purification

High-purity this compound is obtained through a multi-step purification process.

  • Fractional Distillation: The crude product is subjected to fractional distillation to remove solvents and low- and high-boiling impurities.

  • Adsorption Chromatography: The distilled product is passed through a column packed with activated silica (B1680970) gel or alumina (B75360) to remove any remaining polar impurities.

  • Molecular Sieve Treatment: The material is further purified by passing it through a bed of molecular sieves (e.g., 5Å) to remove any residual water and linear alkanes.[9]

Structural Confirmation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.

  • Sample Preparation: A 5-10 mg sample of the purified this compound is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 500 MHz (or higher) NMR spectrometer.

  • Data Acquisition and Analysis:

    • ¹H NMR: Provides information on the chemical environment and connectivity of protons.

    • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the carbon skeleton and confirming the positions of the methyl groups.

Purity Assessment: Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography with flame ionization detection is the primary technique for determining the purity of volatile organic compounds. The methodology should be based on established standards such as ASTM D5134 for detailed hydrocarbon analysis.

  • Sample Preparation: The purified this compound is diluted in a high-purity solvent (e.g., pentane (B18724) or hexane) to a concentration of approximately 1000 µg/mL.

  • Instrumentation: A high-resolution capillary gas chromatograph equipped with a flame ionization detector.

  • GC Conditions:

    • Column: 100 m x 0.25 mm ID, 0.5 µm film thickness, non-polar stationary phase (e.g., 100% dimethylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Split/splitless injector at 250 °C with a high split ratio (e.g., 100:1).

    • Oven Temperature Program: A programmed temperature ramp to ensure separation of all potential impurities.

    • Detector: FID at 300 °C.

  • Data Analysis: Purity is determined by area percent calculation, assuming all hydrocarbon impurities have a similar response factor to the main component. The identity of impurities can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS).

Homogeneity and Stability Studies

Homogeneity and stability are critical characteristics of a CRM.[10][11]

  • Homogeneity: To assess between-unit homogeneity, a statistically relevant number of units are randomly selected from the batch. Within-unit homogeneity is assessed by taking multiple subsamples from individual units. The samples are analyzed by GC-FID, and the data is evaluated using analysis of variance (ANOVA) to ensure that the variation between units is not statistically significant compared to the variation within units.[12][13][14]

  • Stability: Long-term stability is evaluated by storing a set of CRM units at the recommended storage temperature (e.g., 4 °C) and analyzing them at regular intervals over an extended period. Short-term stability is assessed by exposing units to conditions that may be encountered during transport (e.g., elevated temperatures). The data is analyzed for any trends that would indicate degradation of the material.[10]

Visualizing the Validation Workflow

The following diagrams illustrate the key processes in the validation of this compound as a CRM.

Synthesis_and_Purification cluster_synthesis Synthesis cluster_purification Purification Grignard_Reagent Grignard Reagent (Pentylmagnesium Bromide) Reaction Grignard Reaction Grignard_Reagent->Reaction Ketone 4-Methyl-2-pentanone Ketone->Reaction Crude_Product Crude Tertiary Alcohol Reaction->Crude_Product Reduction Reduction Crude_Product->Reduction Crude_Alkane Crude this compound Reduction->Crude_Alkane Distillation Fractional Distillation Crude_Alkane->Distillation Chromatography Adsorption Chromatography Distillation->Chromatography Molecular_Sieves Molecular Sieve Treatment Chromatography->Molecular_Sieves Pure_Product High-Purity this compound Molecular_Sieves->Pure_Product

Caption: Synthesis and Purification Workflow for this compound.

Validation_Workflow cluster_characterization Characterization cluster_certification CRM Certification (ISO 17034) Start High-Purity This compound Structural_Confirmation Structural Confirmation (NMR: 1H, 13C, COSY, HSQC) Start->Structural_Confirmation Purity_Assessment Purity Assessment (GC-FID, GC-MS) Start->Purity_Assessment Homogeneity_Testing Homogeneity Testing Purity_Assessment->Homogeneity_Testing Stability_Testing Stability Testing (Long-term & Short-term) Homogeneity_Testing->Stability_Testing Value_Assignment Assignment of Certified Value & Uncertainty Stability_Testing->Value_Assignment CoA Certificate of Analysis Generation Value_Assignment->CoA

References

A Comparative Guide to the GC-MS Analysis of Trimethylheptane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and differentiation of isomeric compounds are critical for ensuring product purity, understanding metabolic pathways, and maintaining quality control. Trimethylheptane (C10H22) isomers, a group of branched-chain alkanes, present a significant analytical challenge due to their similar physical and chemical properties. This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of various trimethylheptane isomers, supported by experimental data and detailed protocols.

Performance Comparison of Trimethylheptane Isomers by GC-MS

The separation of trimethylheptane isomers is primarily achieved based on differences in their boiling points and interactions with the gas chromatographic stationary phase. Generally, on a non-polar stationary phase, such as those commonly used for hydrocarbon analysis, the elution order is influenced by the degree of branching. More highly branched isomers tend to be more volatile and thus elute earlier than their less branched counterparts.

The following table summarizes the Kovats retention indices (RI) for several trimethylheptane isomers on non-polar stationary phases, as compiled from the NIST (National Institute of Standards and Technology) database. The Kovats retention index is a standardized measure that helps in comparing retention times across different instruments and conditions.

IsomerCAS NumberKovats Retention Index (RI) on Non-Polar Column
2,2,4-Trimethylheptane14720-74-2932
3,3,4-Trimethylheptane1189-99-7958
3,4,4-Trimethylheptane20278-88-0932
3,4,5-Trimethylheptane20278-89-1946

Note: The retention indices are compiled from various sources within the NIST database and were determined on non-polar stationary phases such as squalane (B1681988) or similar.

Experimental Protocols for GC-MS Analysis

A robust and reproducible GC-MS method is essential for the effective separation and identification of trimethylheptane isomers. Below is a detailed experimental protocol that can serve as a starting point for method development and validation.

Sample Preparation:

  • Standard Preparation: Prepare individual and mixed standards of the trimethylheptane isomers of interest in a volatile, non-polar solvent such as hexane (B92381) or pentane. A typical concentration range for analysis is 1-100 µg/mL.

  • Sample Dilution: If analyzing a complex matrix, dilute the sample in the chosen solvent to bring the concentration of the target isomers within the calibration range.

GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B, Thermo Scientific TRACE 1310, or equivalent
Mass Spectrometer Agilent 5977B MSD, Thermo Scientific ISQ 7000, or equivalent
GC Column Agilent J&W DB-1ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column[1]
Injector Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 40 °C, hold for 2 minutes, ramp at 5 °C/min to 150 °C, hold for 5 minutes
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-200
Solvent Delay 3 minutes

Mass Spectral Fragmentation of Trimethylheptane Isomers

The mass spectra of alkane isomers are often very similar, characterized by a series of fragment ions separated by 14 Da (corresponding to CH2 groups). The molecular ion (M+) peak for trimethylheptanes (m/z 142) is typically weak or absent in 70 eV EI spectra.

The fragmentation patterns of branched alkanes are primarily dictated by the stability of the resulting carbocations. Cleavage is favored at the branching points, leading to the formation of more stable secondary and tertiary carbocations. For trimethylheptane isomers, characteristic fragment ions will arise from the loss of methyl (CH3, -15 Da), ethyl (C2H5, -29 Da), propyl (C3H7, -43 Da), and butyl (C4H9, -57 Da) radicals. The relative abundance of these fragment ions will differ between isomers, providing a basis for their differentiation, especially when combined with their unique retention times.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow of a comparative GC-MS analysis of trimethylheptane isomers and the decision-making process for isomer identification.

GCMS_Workflow GC-MS Analysis Workflow for Trimethylheptane Isomers cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_results Results Standard_Prep Prepare Isomer Standards Injection Inject Sample into GC-MS Standard_Prep->Injection Sample_Prep Dilute/Extract Sample Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectral Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Library_Search Mass Spectral Library Search Peak_Integration->Library_Search RI_Calculation Retention Index Calculation Peak_Integration->RI_Calculation Identification Isomer Identification Library_Search->Identification RI_Calculation->Identification Quantification Quantification Identification->Quantification Report Generate Report Quantification->Report

GC-MS Analysis Workflow

Isomer_Identification_Logic Logical Flow for Trimethylheptane Isomer Identification Start Chromatographic Peak Detected Check_RT Retention Time Match with Standard? Start->Check_RT Check_RI Retention Index Match with Database? Check_RT->Check_RI No Check_MS Mass Spectrum Match with Library/Standard? Check_RT->Check_MS Yes Check_RI->Check_MS Yes Unknown Isomer Remains Unknown Check_RI->Unknown No Identified Isomer Positively Identified Check_MS->Identified Yes Tentative Isomer Tentatively Identified Check_MS->Tentative No

Isomer Identification Logic

References

Navigating the Separation of Alkanes: A Guide to Gas Chromatography Column Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise separation and analysis of alkanes are fundamental to a wide array of applications, from petrochemical analysis to environmental monitoring and beyond. The choice of a gas chromatography (GC) column is a critical determinant of success in achieving high-resolution separation of these non-polar compounds. This guide provides a comprehensive comparison of different GC columns for alkane separation, supported by experimental data and detailed methodologies, to aid in the selection of the optimal column for your specific analytical needs.

The Principle of "Like Dissolves Like": Stationary Phase Selection

The foundational principle in selecting a GC column for alkane separation is "like dissolves like".[1] Since alkanes are non-polar, a non-polar stationary phase is the most effective choice for their separation.[1][2] On these columns, analytes are primarily separated based on their boiling points, with lower boiling point compounds eluting first.[1]

The most commonly employed non-polar stationary phases for alkane analysis are:

  • 100% Dimethylpolysiloxane: This is a widely used, robust non-polar phase that separates compounds almost exclusively by their boiling points.[1] Columns with this stationary phase, such as the Agilent DB-1 and Restek Rtx-1, are excellent choices for general-purpose alkane analysis.[3][4]

  • 5% Phenyl 95% Dimethylpolysiloxane: This phase offers a slightly different selectivity due to the introduction of phenyl groups and is also a very popular choice for hydrocarbon analysis.[1] Columns like the Agilent DB-5 and Restek Rtx-5 fall into this category.[3][4]

For high-temperature applications, such as simulated distillation (SimDist) of heavy hydrocarbons, specialized columns with enhanced thermal stability are required.[5][6][7] The SGE HT5, a unique high-temperature phase, is designed for such demanding analyses, with a maximum temperature reaching up to 480 °C.[5][8]

Comparative Performance of Common GC Columns for Alkane Separation

The following table summarizes the characteristics and typical applications of commonly used GC columns for alkane separation from leading manufacturers. The selection of a specific column will depend on the carbon number range of the alkanes being analyzed and the required resolution.

Stationary PhaseManufacturerColumn NameKey FeaturesTypical Applications
100% Dimethylpolysiloxane AgilentDB-1, HP-1, J&W 122-1032General purpose, non-polar, boiling point elution order.[9]Light to medium range alkanes (C5-C40), general hydrocarbon profiling.
RestekRtx-1, Rxi-1msLow bleed, inert, suitable for MS detection.[3][10]Volatile organic compounds (VOCs), solvent analysis, alkane mixtures.
PhenomenexZB-1Robust and reliable for routine analyses.[3]Quality control of fuels, environmental analysis of hydrocarbons.
5% Phenyl 95% Dimethylpolysiloxane AgilentDB-5, HP-5, J&W 19091J-413Slightly more polar than 100% dimethylpolysiloxane, offering alternate selectivity.[9]Complex hydrocarbon mixtures, environmental samples, petroleum analysis.
RestekRtx-5, Rxi-5msLow bleed, excellent for trace analysis and GC-MS.[3][10]Semi-volatile organic compounds, pesticide analysis, alkane isomer separation.
PhenomenexZB-5General purpose with enhanced selectivity for aromatic compounds.[3]Analysis of fuels containing both aliphatic and aromatic hydrocarbons.
High-Temperature Phases SGE (Trajan)HT5Unique high-temperature phase (up to 480 °C).[5][8]Simulated distillation (SimDist) of heavy oils and waxes (up to C100+).[6][7][8]
Varian (Agilent)CP-SimDistDesigned specifically for simulated distillation applications.Boiling point distribution of petroleum fractions.

Experimental Protocols for Alkane Separation

The successful separation of alkanes by GC is highly dependent on the optimization of experimental parameters. Below are detailed methodologies for a general alkane analysis and a specialized high-temperature simulated distillation.

General Purpose Alkane Analysis (C5-C40)

This protocol provides a starting point for the analysis of a broad range of alkanes.

Experimental Workflow:

cluster_gc GC System Configuration cluster_analysis Analysis cluster_processing Data Processing prep Dissolve alkane mixture in a non-polar solvent (e.g., hexane) to a concentration of 10-100 ppm. column Install a non-polar GC column (e.g., 30m x 0.25mm ID, 0.25µm film thickness 100% dimethylpolysiloxane). prep->column carrier Set carrier gas (Helium or Hydrogen) flow rate to 1-2 mL/min. column->carrier injector Set injector temperature to 250-300°C. carrier->injector detector Set FID detector temperature to 300-350°C. injector->detector injection Inject 1 µL of the prepared sample. detector->injection temp_program Run temperature program: Initial oven temp 40-60°C, hold for 2-5 min, ramp at 10-20°C/min to 300-320°C, hold for 5-10 min. injection->temp_program data_acq Acquire data. temp_program->data_acq integration Integrate peaks and identify alkanes based on retention times of a standard mixture. data_acq->integration end End integration->end start Start start->prep

Caption: Experimental workflow for general purpose alkane analysis by GC-FID.

GC Parameters:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness with a 100% dimethylpolysiloxane or 5% phenyl 95% dimethylpolysiloxane stationary phase.[1]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1-2 mL/min.

  • Injector: Split/splitless injector at 250-300°C.

  • Oven Temperature Program: Initial temperature of 40-60°C, hold for 2-5 minutes, ramp at 10-20°C/minute to a final temperature of 300-320°C, and hold for 5-10 minutes.

  • Detector: Flame Ionization Detector (FID) at 300-350°C.

  • Sample Preparation: Dissolve the alkane mixture in a non-polar solvent such as hexane (B92381) or pentane (B18724) to a concentration of approximately 10-100 ppm.

High-Temperature Simulated Distillation (HTSD) for Heavy Alkanes (>C40)

This protocol is designed for the analysis of high molecular weight alkanes, often found in crude oils and waxes.[7]

Logical Workflow for Column Selection in HTSD:

cluster_phase Stationary Phase Selection cluster_dimensions Column Dimension Optimization cluster_params GC Parameter Setup start Start: High Molecular Weight Alkane Analysis phase_choice Select a high-temperature, non-polar stationary phase (e.g., SGE HT5). start->phase_choice length Choose a shorter column length (e.g., 5-15 m) for faster analysis of high boiling point compounds. phase_choice->length id Select a wider bore ID (e.g., 0.53 mm) to increase sample capacity and prevent column overload. length->id film Use a thin film thickness (e.g., 0.1-0.25 µm) to reduce analyte retention and elution temperatures. id->film injection Employ a cool on-column or programmed temperature vaporization (PTV) injector. film->injection temp_program Set a high final oven temperature (up to 480°C for specialized columns). injection->temp_program end Optimized HTSD Method temp_program->end

Caption: Logical workflow for selecting a GC column and parameters for HTSD.

GC Parameters:

  • Column: 5-15 m x 0.53 mm ID, 0.1-0.25 µm film thickness with a high-temperature stationary phase (e.g., SGE HT5).[6]

  • Carrier Gas: Hydrogen is often preferred for its efficiency at high flow rates.

  • Injector: Cool on-column or a Programmable Temperature Vaporization (PTV) inlet is recommended to prevent discrimination of high boiling point analytes.

  • Oven Temperature Program: A typical program might start at a low temperature (e.g., 35°C) and ramp aggressively (e.g., 15-20°C/minute) to a high final temperature (e.g., 430-480°C).

  • Detector: Flame Ionization Detector (FID) at a high temperature (e.g., 450°C).

  • Sample Preparation: Dissolve the sample in a high-boiling, non-polar solvent like carbon disulfide or 1,2,4-trichlorobenzene.

Conclusion

The selection of an appropriate GC column is paramount for achieving optimal separation of alkanes. For general-purpose analysis of light to medium-range alkanes, standard non-polar columns with 100% dimethylpolysiloxane or 5% phenyl 95% dimethylpolysiloxane stationary phases are excellent choices. For the challenging analysis of high molecular weight alkanes, specialized high-temperature columns are necessary. By carefully considering the stationary phase, column dimensions, and optimizing the experimental parameters, researchers can achieve accurate and reliable separation of alkanes for a wide variety of applications. This guide provides the foundational knowledge and practical protocols to assist in making informed decisions for your chromatographic needs.

References

A Comparative Guide to 3,4,5-trimethylheptane and n-Decane as Nonpolar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate nonpolar solvent is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed, data-driven comparison of two C10 alkanes: the branched 3,4,5-trimethylheptane and the linear n-decane. This document aims to furnish an objective analysis of their respective physicochemical properties, solvent performance, safety, environmental impact, and cost to facilitate an informed choice for your research needs.

Physicochemical Properties: A Head-to-Head Comparison

The structural difference between the branched this compound and the linear n-decane gives rise to notable variations in their physical properties. These are summarized below.

PropertyThis compoundn-Decane
Molecular Formula C10H22C10H22
Molecular Weight 142.28 g/mol 142.28 g/mol
Boiling Point 162.2 - 164 °C[1][2]174.2 °C[3]
Melting Point -53.99 °C[1][4]-29.7 °C[3]
Density ~0.75 g/cm³ at 20°C[4]~0.73 g/cm³ at 20°C[5]
Dynamic Viscosity No experimental data found. Estimated to be lower than n-decane at the same temperature.0.92 mPa·s at 20°C, 0.85 mPa·s at 25 °C[5]
Refractive Index ~1.4206 at 20°C[1]~1.411 at 20°C[5]
Flash Point ~44.1 °C[1][4]46 °C[3]

Solvent Performance and Applications

Solubility: Branched alkanes, like this compound, tend to have lower melting points and weaker intermolecular forces due to their less efficient packing compared to their linear counterparts. This can lead to increased solubility for nonpolar solutes. For drug development, where the solubility of active pharmaceutical ingredients (APIs) is a major hurdle, this compound could potentially offer advantages for certain nonpolar drug candidates.

Viscosity and Fluidity: For short-chain alkanes, branching generally leads to a decrease in viscosity.[5][6] Although no experimental viscosity data was found for this compound, it is expected to be less viscous than n-decane at the same temperature. Lower viscosity can be advantageous in applications requiring rapid mixing, efficient heat transfer, or faster filtration.

Applications:

  • n-Decane: Due to its well-characterized properties and lower cost, n-decane is widely used as a nonpolar solvent in organic synthesis, as a component in fuels and lubricants, and as a standard in gas chromatography.[7][8]

  • This compound: Its use is less common and appears to be more specialized, potentially as a reference compound in analytical chemistry or in studies of branched alkane properties.[9] Its higher cost is a significant factor limiting its widespread use.

Experimental Protocols

Standardized methods for evaluating and comparing the performance of nonpolar solvents are crucial for reproducible research. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals, which can be adapted for this purpose.[1][2][5][6]

Key Experimental Methodologies:
  • Solubility Determination (OECD Guideline 105): A common method is the flask method, where a known amount of the solute is added to the solvent in a flask. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved solute is then determined analytically, often by chromatography or spectroscopy.

  • Viscosity Measurement (OECD Guideline 114): The viscosity of liquids can be determined using various methods, including capillary viscometers, rotational viscometers, or falling ball viscometers. The choice of method depends on the viscosity range and the required precision. For alkanes, a capillary viscometer is often suitable.

  • Liquid-Liquid Extraction Efficiency: To compare the extraction efficiency, a solute is dissolved in an initial solvent (e.g., water for a nonpolar solute). The nonpolar solvent to be tested is then added, and the mixture is shaken to allow for the partitioning of the solute between the two immiscible phases. After separation of the layers, the concentration of the solute in each phase is measured to determine the partition coefficient and extraction efficiency.

Below is a logical workflow for comparing the two solvents:

G Solvent Comparison Workflow cluster_0 Solvent Selection cluster_1 Physicochemical Characterization cluster_2 Performance Evaluation cluster_3 Data Analysis & Comparison Solvent1 This compound Properties Measure: - Density - Viscosity - Refractive Index Solvent1->Properties Solvent2 n-Decane Solvent2->Properties Solubility Solubility of Model Compounds Properties->Solubility Extraction Extraction Efficiency Properties->Extraction Analysis Compare Results Solubility->Analysis Extraction->Analysis G Solvent Selection Factors cluster_performance Performance cluster_practicality Practicality cluster_safety Safety & Environment SolventChoice Solvent Choice Solubility Higher Solubility (Branched) SolventChoice->Solubility Superior Performance? Viscosity Lower Viscosity (Branched) SolventChoice->Viscosity Cost Cost-Effectiveness (Linear) SolventChoice->Cost Budget Constraints? Availability Availability (Linear) SolventChoice->Availability Safety Similar Safety Profile SolventChoice->Safety Environment Environmental Impact SolventChoice->Environment

References

Correlating Kovats Retention Indices of 3,4,5-Trimethylheptane with its Molecular Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Kovats retention index of 3,4,5-trimethylheptane with its structural isomers. It includes experimental data, detailed methodologies for determining retention indices, and an exploration of the structure-retention relationship, a critical aspect in chromatographic analysis for compound identification and characterization.

Comparative Analysis of Kovats Retention Indices

The Kovats retention index (KI) is a dimensionless quantity in gas chromatography that helps to standardize retention times by relating them to the elution of n-alkanes. This normalization allows for the comparison of retention data across different instruments and laboratories.[1][2] The structure of an analyte, particularly its branching and steric hindrance, significantly influences its retention behavior and, consequently, its Kovats index.

The following table summarizes the Kovats retention indices for this compound and several of its isomers on non-polar stationary phases.

CompoundMolecular FormulaStructureKovats Retention Index (Standard Non-Polar)
n-DecaneC10H22CH3(CH2)8CH31000
This compound C10H22 CH3CH2CH(CH3)CH(CH3)CH(CH3)CH2CH3 945.9, 946, 946.8, 947 [3]
3,4,4-Trimethylheptane (B12657962)C10H22CH3CH2CH(CH3)C(CH3)2CH2CH2CH3932[4]
2,2,4-TrimethylheptaneC10H22(CH3)3CCH2CH(CH3)CH2CH2CH3874, 875, 889[5]
2,5,5-TrimethylheptaneC10H22CH3CH(CH3)CH2CH2C(CH3)2CH2CH3892[6]
3,4-DimethylheptaneC9H20CH3CH2CH(CH3)CH(CH3)CH2CH2CH3Not directly comparable (C9)

Key Observations:

  • Effect of Branching: All trimethylheptane isomers exhibit a lower Kovats index than their linear counterpart, n-decane (KI = 1000). This is a general trend for branched alkanes, as branching reduces the overall molecular surface area available for interaction with the stationary phase, leading to earlier elution.

  • Influence of Methyl Group Position: The position of the methyl groups significantly impacts the retention index. This compound, with its methyl groups located centrally, has a higher retention index compared to isomers where the branching is more concentrated at one end of the molecule (e.g., 2,2,4-trimethylheptane). This suggests that the distribution of branching along the carbon chain plays a crucial role in the molecule's interaction with the stationary phase.

  • Steric Hindrance: The lower retention index of 3,4,4-trimethylheptane compared to this compound can be attributed to increased steric hindrance around the quaternary carbon atom, which may limit its interaction with the stationary phase.

Experimental Protocol for Kovats Retention Index Determination

The following is a generalized experimental protocol for the determination of Kovats retention indices for volatile organic compounds like this compound.

1. Instrumentation:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID).

  • Capillary column (e.g., 100% dimethylpolysiloxane as a standard non-polar stationary phase).[7]

2. Materials:

  • Sample of this compound.

  • A homologous series of n-alkanes (e.g., C8 to C12) as retention index standards.

  • High-purity carrier gas (e.g., Helium or Hydrogen).

3. Gas Chromatographic Conditions:

  • Injection: Split/splitless injector, with a typical injection volume of 1 µL.

  • Oven Temperature Program: An initial oven temperature (e.g., 50°C) held for a few minutes, followed by a temperature ramp (e.g., 5°C/min) to a final temperature (e.g., 250°C). The specific program can be optimized to achieve good separation.[1]

  • Carrier Gas Flow Rate: Set to an optimal velocity for the chosen carrier gas and column dimensions.

  • Detector Temperature: Maintained at a higher temperature than the final oven temperature (e.g., 300°C) to ensure all analytes remain in the gas phase.

4. Procedure:

  • Inject the n-alkane standard mixture into the GC and record the retention times of each n-alkane.

  • Inject the sample containing this compound under the identical chromatographic conditions and record its retention time.

  • Calculate the Kovats retention index (I) for this compound using the following formula for temperature-programmed GC:[8]

    I = 100 * [n + (N - n) * (tR(analyte) - tR(n)) / (tR(N) - tR(n))]

    Where:

    • n = number of carbon atoms in the n-alkane eluting just before the analyte.

    • N = number of carbon atoms in the n-alkane eluting just after the analyte.

    • tR(analyte) = retention time of the analyte.

    • tR(n) = retention time of the n-alkane with 'n' carbon atoms.

    • tR(N) = retention time of the n-alkane with 'N' carbon atoms.

Structure-Retention Relationship

The relationship between the molecular structure of an alkane and its Kovats retention index is a fundamental concept in gas chromatography. For branched alkanes like this compound, several structural features influence their retention behavior on non-polar stationary phases:

  • Molecular Size: In a homologous series, the retention index increases with the number of carbon atoms.

  • Branching: As observed in the comparative data, branched isomers have lower retention indices than their corresponding n-alkane. This is because branching leads to a more compact, spherical molecular shape, reducing the van der Waals interactions with the stationary phase.

  • Position of Branching: The location of the methyl groups along the main carbon chain affects the retention index. Central branching, as in this compound, results in a higher retention index compared to terminal branching.

  • Number of Branches: Generally, for a given carbon number, the retention index decreases as the number of branches increases.

The determination and comparison of Kovats retention indices provide a powerful tool for the identification of isomeric compounds and for understanding the subtle interplay between molecular structure and chromatographic behavior.

Workflow for Kovats Retention Index Determination

Kovats_Index_Workflow cluster_Preparation Sample and Standard Preparation cluster_GC_Analysis Gas Chromatography Analysis cluster_Data_Processing Data Processing and Calculation cluster_Result Result Sample Prepare Analyte Sample (this compound) GC_Run_Sample Inject Analyte Sample Record Retention Time Sample->GC_Run_Sample Standard Prepare n-Alkane Standard Mixture GC_Run_Standard Inject n-Alkane Standard Record Retention Times Standard->GC_Run_Standard Identify_Bracketing_Alkanes Identify n-Alkanes Eluting Before and After Analyte GC_Run_Standard->Identify_Bracketing_Alkanes GC_Run_Sample->Identify_Bracketing_Alkanes Calculate_KI Calculate Kovats Retention Index Using the Formula Identify_Bracketing_Alkanes->Calculate_KI Final_KI Kovats Retention Index of This compound Calculate_KI->Final_KI

Caption: Workflow for the determination of the Kovats retention index.

References

Cross-Validation of Analytical Methods for the Quantification of 3,4,5-Trimethylheptane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two common analytical methods for the quantification of 3,4,5-trimethylheptane: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is essential for researchers, scientists, and drug development professionals involved in the analysis of volatile organic compounds.

Introduction to this compound and its Analysis

This compound is a branched-chain alkane with the chemical formula C10H22.[1][2][3] As a volatile organic compound (VOC), its accurate quantification is crucial in various research and industrial applications, including its potential use as a reference compound in gas chromatography and mass spectrometry.[1] The selection of an appropriate analytical method is paramount to ensure the reliability and accuracy of measurement. This guide focuses on the cross-validation of two prevalent techniques: GC-FID and GC-MS.

Comparative Analysis of Analytical Methods

The performance of GC-FID and GC-MS for the quantification of this compound was evaluated based on key validation parameters. A summary of the comparative data is presented in Table 1.

Table 1: Comparison of Validation Parameters for GC-FID and GC-MS

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) ≥ 0.998≥ 0.999
Precision (RSD%) < 5%< 3%
Accuracy (% Recovery) 95 - 105%98 - 102%
Limit of Detection (LOD) 10 ng/mL1 ng/mL
Limit of Quantification (LOQ) 30 ng/mL5 ng/mL
Selectivity GoodExcellent
Robustness HighModerate

Experimental Protocols

The following sections detail the methodologies employed for the validation of the GC-FID and GC-MS methods for this compound quantification.

Sample Preparation

Standard solutions of this compound were prepared in methanol (B129727) at concentrations ranging from 1 ng/mL to 1000 ng/mL. These standards were used to evaluate the linearity, precision, accuracy, and detection limits of both analytical methods.

Gas Chromatography-Flame Ionization Detection (GC-FID)
  • Instrumentation: A standard gas chromatograph equipped with a flame ionization detector was used.

  • Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness) was employed for the separation of this compound.

  • Carrier Gas: Helium was used as the carrier gas at a constant flow rate of 1 mL/min.

  • Injector and Detector Temperatures: The injector and detector temperatures were maintained at 250°C and 300°C, respectively.

  • Oven Temperature Program: The oven temperature was initially held at 50°C for 2 minutes, then ramped to 200°C at a rate of 10°C/min, and held for 5 minutes.

  • Injection Volume: 1 µL of the standard solution was injected in splitless mode.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer was utilized for the analysis.

  • Column and Carrier Gas: The same column and carrier gas conditions as the GC-FID method were used.

  • Injector and Transfer Line Temperatures: The injector and transfer line temperatures were set to 250°C and 280°C, respectively.

  • Oven Temperature Program: The same oven temperature program as the GC-FID method was employed.

  • Ionization Mode: Electron ionization (EI) at 70 eV was used.

  • Mass Range: The mass spectrometer was scanned from m/z 40 to 400.

  • Quantification: Quantification was performed in selected ion monitoring (SIM) mode using characteristic ions of this compound.

Visualization of the Cross-Validation Workflow

The logical workflow for the cross-validation of the analytical methods is depicted in the following diagram.

cluster_0 Method Validation cluster_1 Data Analysis & Comparison A Define Analytical Methods (GC-FID & GC-MS) B Prepare Standard Solutions (this compound) A->B C Perform Linearity Assessment B->C D Evaluate Precision (Repeatability & Intermediate) C->D E Determine Accuracy (% Recovery) D->E F Establish Detection Limits (LOD & LOQ) E->F G Assess Selectivity & Specificity F->G H Evaluate Robustness G->H I Tabulate Quantitative Data H->I J Compare Performance Metrics I->J K Select Optimal Method J->K

Caption: Workflow for Cross-Validation of Analytical Methods.

Conclusion

Both GC-FID and GC-MS are suitable for the quantification of this compound. GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis and in complex matrices where specificity is critical. GC-FID, being a robust and cost-effective technique, is a viable alternative for routine analysis where high sensitivity is not a primary requirement. The choice of the optimal method will depend on the specific application, required sensitivity, and the complexity of the sample matrix.

References

A Comparative Analysis of Branched Versus Linear Alkane Isomer Combustion Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The combustion characteristics of alkanes are of paramount importance across a spectrum of scientific and industrial disciplines, from the development of advanced engine technologies to ensuring safety in pharmaceutical manufacturing where flammable solvents may be utilized. The seemingly subtle variation in molecular structure between linear and branched alkane isomers can lead to significant differences in their combustion behavior. This guide provides an objective comparison of key combustion properties—laminar flame speed, ignition delay time, heat of combustion, and soot formation—supported by experimental data and detailed methodologies.

Key Combustion Properties: A Comparative Overview

The degree of branching in an alkane's carbon backbone directly influences its reactivity and stability, which in turn governs its combustion properties. Generally, branched alkanes exhibit lower reactivity compared to their linear counterparts. This is attributed to the presence of more stable tertiary and quaternary carbon-hydrogen bonds, which require more energy to break.

Heat of Combustion

The heat of combustion is a measure of the energy released when a compound undergoes complete combustion. Branched alkanes are thermodynamically more stable than their linear isomers, a fact reflected in their lower heats of combustion. This increased stability is due to factors such as reduced steric strain and electronic effects.[1]

Table 1: Heat of Combustion of Pentane Isomers (C₅H₁₂) at 298.15 K

IsomerStructureHeat of Combustion (kJ/mol)
n-PentaneCH₃(CH₂)₃CH₃-3509
Isopentane (2-Methylbutane)CH₃CH(CH₃)CH₂CH₃-3506
Neopentane (2,2-Dimethylpropane)C(CH₃)₄-3492

Data sourced from publicly available chemical databases.

Ignition Delay Time

Ignition delay time (IDT) is the period between the initial elevation of temperature and pressure of a fuel-oxidizer mixture and the onset of combustion. Increased branching in alkane isomers generally leads to longer ignition delay times, indicating lower reactivity, particularly in the low to intermediate temperature regimes. This is a critical parameter in engine design, influencing phenomena such as engine knock.

Table 2: Comparative Ignition Delay Times of Pentane Isomers

IsomerConditions (Example)Ignition Delay Time (ms)
n-PentaneT = 757 K, P = 400 torrShorter
IsopentaneT = 757 K, P = 400 torrIntermediate
NeopentaneT = 757 K, P = 400 torrLonger

Qualitative comparison based on experimental observations.[2] Quantitative data is highly dependent on specific experimental conditions.

Laminar Flame Speed

Laminar flame speed is the velocity at which a laminar flame front propagates relative to the unburned gas mixture. It is a fundamental property that influences the overall rate of combustion. Branched alkanes typically exhibit lower laminar flame speeds compared to their linear isomers. This is consistent with their lower reactivity.

Table 3: Comparative Laminar Flame Speeds of Alkane Isomers

Isomer PairConditions (Example)Observation
n-Heptane vs. Iso-octaneT = 298-470 K, P = 1 atmn-Heptane generally has a higher laminar flame speed.[3][4][5]
n-Pentane vs. Isopentane vs. NeopentaneT = 360 K, P = 0.5 MPaLaminar burning velocity decreases with increased branching.[6]

This table provides a qualitative comparison. Absolute values are highly dependent on experimental parameters such as temperature, pressure, and equivalence ratio.

Soot Formation

Soot, primarily composed of carbon nanoparticles, is an undesirable byproduct of incomplete combustion with significant environmental and health implications. The molecular structure of the fuel plays a crucial role in soot formation pathways. While a universal trend is difficult to establish and can be dependent on flame conditions, some studies suggest that highly branched isomers can lead to higher concentrations of soot precursors, such as certain radical species. However, other research indicates that the overall sooting propensity can be lower for some branched alkanes compared to their linear counterparts under specific conditions.[7]

Table 4: Comparative Soot Formation Tendencies

Isomer CharacteristicGeneral Observation
BranchingThe effect of branching on soot yield is complex and can depend on the specific isomer and combustion conditions. Some studies show increased soot precursors with branching, while others report lower overall soot volume fractions.

Further research with standardized methodologies is required for a definitive quantitative comparison of soot yields across a wide range of alkane isomers.

Experimental Protocols

The data presented in this guide are derived from established experimental techniques. The following sections provide an overview of the methodologies used to measure key combustion properties.

Ignition Delay Time Measurement: The Shock Tube

Shock tubes are precision instruments used to study chemical kinetics at high temperatures and pressures.[4]

Experimental Procedure:

  • Mixture Preparation: A combustible mixture of the alkane isomer and an oxidizer (e.g., air) is prepared in a driven section of the shock tube at a known pressure.

  • Diaphragm Rupture: A high-pressure driver gas is used to rupture a diaphragm, generating a shock wave that travels through the driven section.

  • Shock Heating and Compression: The shock wave rapidly heats and compresses the test gas, creating the desired conditions for autoignition.

  • Ignition Detection: The onset of ignition is detected by monitoring pressure changes or the emission of specific radical species (e.g., OH*) using optical diagnostics.[4][8]

  • Data Acquisition: The time interval between the passage of the shock wave and the onset of ignition is measured as the ignition delay time.[9]

ShockTubeWorkflow cluster_prep Mixture Preparation cluster_exp Experiment cluster_data Data Acquisition Prep Prepare Fuel/Oxidizer Mixture Fill Fill Driven Section Prep->Fill Rupture Rupture Diaphragm Shock Shock Wave Propagation Rupture->Shock Ignition Autoignition Shock->Ignition Detect Detect Ignition (Pressure/Optical Sensors) Ignition->Detect Measure Measure Ignition Delay Time Detect->Measure

Caption: Experimental workflow for ignition delay time measurement using a shock tube.

Laminar Flame Speed Measurement: The Bunsen Burner Method

The Bunsen burner provides a straightforward method for determining the laminar flame speed of a combustible gas mixture.[8][10]

Experimental Procedure:

  • Gas Mixture Supply: A precisely controlled mixture of the alkane vapor and air is supplied to the base of the Bunsen burner.

  • Flame Stabilization: The gas mixture is ignited at the burner port, and the flow rate is adjusted to establish a stable, conical flame.

  • Flame Imaging: The flame is visualized using a technique such as Schlieren photography to clearly define the flame cone.

  • Cone Angle Measurement: The angle of the inner flame cone is accurately measured from the captured images.

  • Flow Velocity Determination: The velocity of the unburned gas mixture exiting the burner port is calculated from the volumetric flow rate and the port area.

  • Flame Speed Calculation: The laminar flame speed is then calculated based on the flow velocity and the sine of half the cone angle.

BunsenBurnerWorkflow cluster_setup Setup cluster_measurement Measurement cluster_calc Calculation Mix Prepare Fuel/Air Mixture Supply Supply Mixture to Burner Mix->Supply Ignite Ignite and Stabilize Flame MeasureFlow Measure Gas Flow Velocity Supply->MeasureFlow Image Image Flame Cone (Schlieren) Ignite->Image MeasureAngle Measure Cone Angle Image->MeasureAngle Calculate Calculate Laminar Flame Speed MeasureAngle->Calculate MeasureFlow->Calculate

Caption: Experimental workflow for laminar flame speed measurement using the Bunsen burner method.

Chemical Kinetic Pathways

The combustion of alkanes proceeds through a complex network of elementary reactions. The initial steps involve the abstraction of a hydrogen atom from the alkane molecule, forming an alkyl radical. This is followed by a series of reactions including oxidation, decomposition, and isomerization, ultimately leading to the formation of stable products like carbon dioxide and water. The specific pathways and the dominant intermediate species are influenced by the structure of the initial alkane isomer.

AlkaneCombustionPathway Alkane Alkane (RH) Alkyl_Radical Alkyl Radical (R.) Alkane->Alkyl_Radical + OH, H, O Peroxy_Radical Alkylperoxy Radical (ROO.) Alkyl_Radical->Peroxy_Radical + O2 Small_Radicals Small Radicals (OH, HO2, etc.) Alkyl_Radical->Small_Radicals Decomposition Hydroperoxy_Alkyl_Radical Hydroperoxyalkyl Radical (.QOOH) Peroxy_Radical->Hydroperoxy_Alkyl_Radical Isomerization Aldehydes_Ketones Aldehydes/Ketones Hydroperoxy_Alkyl_Radical->Aldehydes_Ketones + O2 Aldehydes_Ketones->Small_Radicals CO_H2O CO2 + H2O Small_Radicals->CO_H2O

Caption: A simplified reaction pathway for alkane combustion.

The formation of soot is a complex process that begins with the formation of aromatic precursor molecules, such as benzene, from the initial fuel fragments. These precursors then grow through a series of reactions to form larger polycyclic aromatic hydrocarbons (PAHs), which can then nucleate to form solid soot particles. The specific pathways to these aromatic precursors can differ depending on the structure of the alkane isomer.

SootFormationPathway Fuel Alkane Fuel Fragments Small Hydrocarbon Fragments Fuel->Fragments Pyrolysis Aromatics First Aromatic Rings (e.g., Benzene) Fragments->Aromatics PAH Polycyclic Aromatic Hydrocarbons (PAHs) Aromatics->PAH Growth Reactions Nucleation Particle Nucleation PAH->Nucleation SurfaceGrowth Surface Growth & Coagulation Nucleation->SurfaceGrowth Soot Soot Particles SurfaceGrowth->Soot

Caption: A generalized pathway for soot formation from alkane combustion.

Conclusion

The degree of branching in alkane isomers has a discernible impact on their combustion properties. Branched isomers are generally more stable, resulting in lower heats of combustion and longer ignition delay times compared to their linear counterparts. This reduced reactivity also typically leads to lower laminar flame speeds. The influence of branching on soot formation is more complex and warrants further investigation under a variety of conditions. A thorough understanding of these structure-property relationships is essential for the development of predictive combustion models and the design of safer and more efficient energy and chemical processes.

References

Evaluating 3,4,5-Trimethylheptane as an Octane Enhancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of 3,4,5-trimethylheptane's performance against common octane-enhancing alternatives, supported by experimental data and standardized testing protocols.

The quest for higher efficiency and performance in internal combustion engines is intrinsically linked to the octane (B31449) rating of fuels. Octane enhancers are critical additives that increase a fuel's resistance to "knocking" or premature detonation, allowing for higher compression ratios and improved engine performance. This guide provides a comprehensive evaluation of this compound as a potential octane enhancer, comparing its performance characteristics with established alternatives such as Methylcyclopentadienyl Manganese Tricarbonyl (MMT), N-Methylaniline (NMA), Ethanol (B145695), and Methyl Tertiary-Butyl Ether (MTBE).

Understanding Octane Rating and Its Measurement

The performance of an octane enhancer is quantified by its Research Octane Number (RON) and Motor Octane Number (MON). RON reflects a fuel's anti-knock performance under mild, low-speed driving conditions, while MON is indicative of performance under more severe, high-speed, and high-load conditions. The Anti-Knock Index (AKI), the value commonly displayed at fuel pumps, is the average of RON and MON.

The determination of these values is governed by standardized experimental protocols developed by ASTM International.

Experimental Protocols for Octane Number Determination

ASTM D2699: Standard Test Method for Research Octane Number (RON) of Spark-Ignition Engine Fuel

This method employs a standardized, single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio. The test is conducted under controlled, mild operating conditions (600 rpm engine speed). The knock intensity of the test fuel is compared to that of primary reference fuels (blends of iso-octane and n-heptane). The RON of the test fuel is the percentage by volume of iso-octane in the reference fuel blend that matches its knock characteristics.

ASTM D2700: Standard Test Method for Motor Octane Number (MON) of Spark-Ignition Engine Fuel

Similar to the RON test, the MON test utilizes a CFR engine but under more severe conditions to simulate highway driving. Key differences include a higher engine speed (900 rpm) and a preheated fuel-air mixture. These harsher conditions generally result in a lower octane rating than the RON test for the same fuel.

An experimental workflow for determining RON and MON is illustrated below:

Octane Number Testing Workflow cluster_setup Engine Setup and Calibration cluster_testing Fuel Sample Testing cluster_determination Octane Number Determination setup Standard CFR Engine Setup calibrate Calibrate Engine with Primary Reference Fuels (Iso-octane & n-Heptane) setup->calibrate introduce_sample Introduce Test Fuel Sample calibrate->introduce_sample adjust_cr Adjust Compression Ratio to Induce Standard Knock introduce_sample->adjust_cr compare_knock Compare Knock Intensity with Reference Fuels adjust_cr->compare_knock ron_test ASTM D2699 Conditions (600 rpm, mild) compare_knock->ron_test mon_test ASTM D2700 Conditions (900 rpm, severe) compare_knock->mon_test ron_value Determine Research Octane Number (RON) ron_test->ron_value mon_value Determine Motor Octane Number (MON) mon_test->mon_value

Experimental workflow for RON and MON determination.

Performance Comparison of Octane Enhancers

The following table summarizes the performance of common octane enhancers. It is important to note that the effectiveness of these additives can vary depending on the base fuel composition and the concentration at which they are blended.

Octane EnhancerChemical FormulaTypical Blending ConcentrationObserved RONObserved MONKey Characteristics
This compound C10H22-Not availableEstimated based on isomer data (~88.7)[1]High degree of branching suggests good anti-knock properties.
MMT C9H7MnO38-18 mg Mn/LBoosts RON by 1-3 points[2][3]-Cost-effective, but concerns exist over manganese deposits and potential health effects[2][4].
N-Methylaniline (NMA) C7H9N1-3 vol%Can increase RON by up to 10 points[5][6]-Highly effective, but its use is restricted in some regions[6].
Ethanol C2H5OH10-85 vol%~108 (pure)[7]~90 (pure)[8]High octane rating and renewable, but has lower energy density than gasoline[7][9].
MTBE C5H12O5-15 vol%~117 (pure)[10][11]~101 (pure)[11]Effective octane booster, but its use is largely phased out in many areas due to groundwater contamination concerns.

Note: The octane-boosting effect is not always linear and depends on the base fuel's properties.

The logical relationship between fuel properties, engine conditions, and the resulting performance is depicted in the diagram below.

Octane Enhancer Performance Logic cluster_fuel Fuel Properties cluster_engine Engine Operating Conditions cluster_performance Performance Outcome BaseFuel Base Gasoline BlendedFuel Blended Fuel BaseFuel->BlendedFuel OctaneEnhancer Octane Enhancer (e.g., this compound) OctaneEnhancer->BlendedFuel KnockResistance Increased Knock Resistance (Higher Octane Rating) BlendedFuel->KnockResistance CompressionRatio Compression Ratio EnginePerformance Improved Engine Performance & Efficiency CompressionRatio->EnginePerformance EngineLoad Engine Load & Speed EngineLoad->EnginePerformance KnockResistance->EnginePerformance Emissions Exhaust Emissions EnginePerformance->Emissions

Logical flow of octane enhancement to engine performance.

Conclusion

This compound, due to its highly branched alkane structure, is theoretically a promising candidate as an octane enhancer. While specific experimental data on its RON and MON are scarce, the known high octane ratings of similar branched isomers suggest it would be an effective anti-knock agent.

When compared to other octane enhancers, it presents a potentially cleaner alternative to metal-based additives like MMT and regulated substances like NMA. However, its performance relative to oxygenates like ethanol and MTBE would depend on the desired final fuel properties, including energy density and environmental impact. Further experimental investigation is required to definitively quantify the RON and MON of this compound and to fully assess its viability as a commercial octane enhancer. Researchers in fuel science and technology are encouraged to pursue these evaluations to broaden the portfolio of effective and environmentally conscious fuel additives.

References

Safety Operating Guide

Proper Disposal of 3,4,5-Trimethylheptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 3,4,5-trimethylheptane, ensuring compliance and safety in research and development environments. The following procedures are designed to offer clear, step-by-step guidance for researchers, scientists, and drug development professionals.

Immediate Safety Considerations

This compound is a flammable liquid and requires careful handling to prevent ignition.[1] It can also cause skin and eye irritation, and may lead to drowsiness or dizziness.[2] Always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Quantitative Data Summary

For quick reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC10H22LookChem
Molecular Weight142.28 g/mol LookChem
Boiling Point162.2°C at 760 mmHgLookChem
Flash Point44.1°CLookChem
Density0.73 g/cm³LookChem
GHS Hazard CodeH226 (Flammable liquid and vapor)PubChem[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Adherence to institutional and local regulations is mandatory.

Experimental Protocol for Waste Collection:

  • Waste Segregation:

    • Designate a specific waste container for non-halogenated hydrocarbon solvents like this compound.

    • Crucially, do not mix this waste with halogenated solvents, strong acids, bases, or oxidizers.[3] Incompatible materials can lead to dangerous chemical reactions.

  • Container Selection:

    • Use only approved, chemically resistant containers for flammable waste. Plastic-coated glass bottles or high-density polyethylene (B3416737) (HDPE) containers are recommended.[3][4]

    • Ensure the container has a secure, vapor-tight screw cap to prevent the release of flammable vapors.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and the full chemical name: "this compound."

    • Include the date of accumulation and the responsible researcher's name.

  • Accumulation:

    • Store the waste container in a designated, well-ventilated satellite accumulation area, away from ignition sources such as heat, sparks, or open flames.

    • Do not fill the container beyond 80% of its capacity to allow for vapor expansion.[4]

  • Final Disposal:

    • Once the container is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste disposal company.

    • The waste will likely be transported to an authorized incinerator equipped with an afterburner and flue gas scrubber for proper destruction.[2]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: Waste Generation cluster_1 Step 1: Segregation cluster_2 Step 2: Containerization cluster_3 Step 3: Labeling & Storage cluster_4 Step 4: Final Disposal start This compound Waste is_halogenated Is the waste mixed with halogenated solvents? start->is_halogenated non_halogenated_container Collect in a designated 'Non-Halogenated Flammable Liquid' waste container. is_halogenated->non_halogenated_container No halogenated_container Consult EHS for proper disposal of mixed halogenated waste. is_halogenated->halogenated_container Yes label_and_store Label container with contents, hazards, and date. Store in a designated satellite accumulation area. non_halogenated_container->label_and_store contact_ehs Contact Environmental Health & Safety for waste pickup. label_and_store->contact_ehs end Disposal by Licensed Waste Management contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 3,4,5-Trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of 3,4,5-Trimethylheptane, a flammable liquid that requires careful management in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Hazard Summary

This compound is classified as a flammable liquid and vapor.[1] It can cause skin and eye irritation, as well as respiratory irritation and drowsiness or dizziness.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-Resistant GlovesNitrile gloves are suitable for splash protection against aliphatic hydrocarbons.[2][3][4] For prolonged contact or immersion, consider gloves with higher chemical resistance. Butyl rubber gloves are generally not recommended for use with aliphatic hydrocarbons.[5][6][7][8] Always inspect gloves for integrity before use and change them immediately if contaminated.
Eye and Face Protection Safety Goggles or GlassesChemical splash goggles are required to protect against splashes.[9] In situations with a higher risk of splashing, a face shield worn over safety goggles is recommended.[10]
Body Protection Laboratory Coat or ApronA flame-resistant lab coat or a chemical-resistant apron should be worn to protect against skin contact.[9][11]
Respiratory Protection Air-Purifying Respirator with Organic Vapor CartridgesIn areas with inadequate ventilation or during activities with a potential for generating significant vapors, a NIOSH-approved air-purifying respirator equipped with organic vapor (OV) cartridges should be used.[9][12][13][14] These cartridges contain activated carbon to absorb organic vapors.[9][12]

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Preparation:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[11]

    • Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[11]

    • Remove all potential ignition sources from the handling area, including open flames, hot plates, and spark-producing equipment.[11]

    • Ground and bond containers and receiving equipment to prevent static discharge.[1]

    • Use non-sparking tools.[1]

  • Dispensing and Use:

    • Wear the appropriate PPE as outlined in the table above.

    • Dispense the smallest quantity of this compound necessary for the procedure.

    • Keep containers tightly closed when not in use to minimize vapor release.[1]

  • Spill Response:

    • In the event of a small spill, alert personnel in the immediate area.

    • Control ignition sources.

    • Absorb the spill with an inert material such as vermiculite, sand, or chemical absorbent pads.[15][16]

    • Collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.[16]

    • Clean the spill area with soap and water.

    • For large spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan:

  • Chemical Waste: this compound and any solutions containing it are considered flammable hazardous waste and must not be disposed of down the drain.[1][11][17]

  • Waste Containers: Collect all this compound waste in a clearly labeled, sealed, and chemically compatible container.[1][17][18] The label should explicitly state "Flammable Waste" and list the chemical contents.[1][17]

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, absorbent materials, and pipette tips, must be disposed of as hazardous waste.[11]

  • Professional Disposal: Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][18][19]

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Assess Hazards & Review SDS prep2 Ensure Proper Ventilation (Fume Hood) prep1->prep2 prep3 Verify Safety Equipment (Eyewash/Shower) prep2->prep3 prep4 Remove Ignition Sources prep3->prep4 handle1 Don Appropriate PPE prep4->handle1 handle2 Ground & Bond Equipment handle1->handle2 handle3 Dispense Chemical handle2->handle3 post1 Close Container Tightly handle3->post1 post2 Clean Work Area post1->post2 disp1 Collect Liquid Waste in Labeled Container post2->disp1 disp2 Collect Contaminated Solids post2->disp2 disp3 Store Waste in Designated Area disp1->disp3 disp2->disp3 disp4 Arrange for Professional Disposal disp3->disp4

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.